3,4,5-Trihydroxycinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEAELOMUCBPJP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-59-0, 709007-50-1 | |
| Record name | NSC153688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4,5-Trihydroxycinnamic acid chemical structure and properties
Physicochemical Profile, Synthetic Pathways, and Therapeutic Potential [1]
Executive Summary
3,4,5-Trihydroxycinnamic acid (THCA) represents a pharmacologically potent scaffold that bridges the structural gap between Gallic acid (benzoic analog) and Caffeic acid (cinnamic analog). Characterized by a pyrogallol moiety attached to an
This guide provides a definitive technical analysis of THCA, moving beyond basic descriptions to cover robust synthetic protocols, validated signaling mechanisms (specifically Nrf2/Keap1 modulation), and critical solubility parameters essential for formulation.
Chemical Architecture & Physicochemical Properties[2][3]
Structural Analysis
THCA is defined by two critical pharmacophores:
-
The Pyrogallol Group (3,4,5-trihydroxy): Provides three hydrogen atom donation sites. The central hydroxyl (para-position) is the most acidic and the primary site for radical attack.
-
The Michael Acceptor (
-unsaturated carbonyl): The propenoic acid tail extends the conjugated system, allowing for greater resonance stabilization of the radical species than is possible in Gallic acid.
Key Physicochemical Data
Note: Values derived from experimental isolates and high-fidelity computational models.
| Property | Value | biological Implication |
| IUPAC Name | (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | Trans-isomer is the thermodynamically stable form. |
| Molecular Weight | 196.16 g/mol | Ideal for blood-brain barrier (BBB) penetration. |
| Melting Point | 185–188°C | Indicates strong intermolecular hydrogen bonding. |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low) | Requires liposomal or nano-emulsion delivery for high bioavailability. |
| pKa (COOH) | ~4.4 (Estimated) | Ionized at physiological pH (7.4). |
| pKa (p-OH) | ~8.5–9.0 | Remains protonated in plasma; active H-donor. |
Synthetic Pathways & Isolation[4]
The "Green" Knoevenagel Condensation (Recommended)
While traditional synthesis involves toxic pyridine/piperidine catalysts, modern application science favors a Proline-mediated Knoevenagel condensation . This method is milder, reducing the risk of oxidizing the sensitive pyrogallol ring during synthesis.
Protocol: Synthesis of 3,4,5-Trihydroxycinnamic Acid
Rationale: Direct condensation of unprotected 3,4,5-trihydroxybenzaldehyde is risky due to quinone formation. The robust route utilizes the trimethoxy analog followed by demethylation, or a direct "green" route if oxidation is strictly controlled. Below is the Direct Green Route optimized for yield and purity.
Reagents:
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, dissolve Gallaldehyde (10 mmol) and Malonic Acid (12 mmol) in Ethanol (20 mL).
-
Catalysis: Add L-Proline (1 mmol, 10 mol%).
-
Reaction: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Toluene/Acetic Acid/Ethanol 5:1:1).[5]
-
Workup: Evaporate ethanol under reduced pressure.
-
Purification: Dissolve residue in minimal hot water. Acidify with 1M HCl to pH 2 to precipitate the acid.
-
Crystallization: Recrystallize from H2O/Ethanol (9:1) to yield light beige crystals.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision points for purification.
Caption: Optimized Green Knoevenagel workflow for 3,4,5-THCA synthesis minimizing oxidation risks.
Pharmacodynamics & Mechanism of Action[2]
The Nrf2/Keap1 Pathway Activation
The primary therapeutic driver of THCA is its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Unlike direct radical scavenging (which is stoichiometric), Nrf2 activation triggers a catalytic upregulation of endogenous antioxidant enzymes (HO-1, NQO1).
Mechanism:
-
Sensing: THCA interacts with Keap1 (the cytoplasmic repressor of Nrf2). The electrophilic
-carbon of the cinnamic tail may form adducts with Keap1 cysteine residues. -
Translocation: Nrf2 is released, avoids ubiquitination, and translocates to the nucleus.
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).[1]
-
Response: Upregulation of Heme Oxygenase-1 (HO-1) and other cytoprotective proteins.[1]
Pathway Diagram
Caption: Mechanism of Nrf2 activation by 3,4,5-THCA, leading to anti-inflammatory gene expression.
Comparative Analysis: THCA vs. Analogs
THCA occupies a "sweet spot" in the Structure-Activity Relationship (SAR) landscape.
| Feature | Caffeic Acid | Gallic Acid | 3,4,5-THCA |
| Structure | 3,4-Dihydroxycinnamic | 3,4,5-Trihydroxybenzoic | 3,4,5-Trihydroxycinnamic |
| H-Donors | 2 | 3 | 3 |
| Resonance | High (Cinnamic tail) | Low (Benzoic only) | Maximum (Pyrogallol + Tail) |
| Lipophilicity | Moderate | Low (Hydrophilic) | Moderate (Better membrane crossing than Gallic) |
| Primary Utility | General Antioxidant | Food Preservative | Potent Anti-inflammatory / Nrf2 Agonist |
Scientific Insight: The addition of the third hydroxyl group (compared to Caffeic acid) significantly lowers the bond dissociation enthalpy (BDE) of the O-H bonds, making THCA a faster radical scavenger. However, this also makes it more susceptible to auto-oxidation in basic media, necessitating careful pH control during formulation.
Experimental Protocols for Validation
DPPH Radical Scavenging Assay
Purpose: To quantify the direct antioxidant capacity of synthesized THCA.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Samples: Prepare THCA serial dilutions (5–100 µM) in methanol.
-
Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm (
). -
Control: Measure absorbance of DPPH + Methanol (
). -
Calculation:
Expected IC50: < 10 µM (Superior to Caffeic Acid).
Cellular Nrf2 Activation (In Vitro)
Purpose: To verify biological activity in BV2 Microglial cells.
-
Culture: Seed BV2 cells in 6-well plates.
-
Treatment: Treat with THCA (10, 20, 50 µM) for 6 hours.
-
Lysis: Harvest cells and lyse using RIPA buffer with protease inhibitors.
-
Western Blot: Separate proteins via SDS-PAGE. Probe for HO-1 and Nrf2 . Use
-actin as a loading control. -
Result: Expect dose-dependent increase in HO-1 band intensity.
References
-
BenchChem. (2025).[1][2][3] A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives. Retrieved from
-
Lee, Y.J., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells.[7] Biomolecules & Therapeutics.[1][8][2][3][9] Retrieved from
-
Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Retrieved from
-
Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation. Retrieved from
-
BOC Sciences. (2025). 3,4,5-Trihydroxycinnamic acid Chemical Structure and Properties. Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 8. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electrochemsci.org [electrochemsci.org]
Biological Activity of 3,4,5-Trihydroxycinnamic Acid In Vitro: A Technical Guide to Mechanisms and Methodologies
Executive Summary
3,4,5-Trihydroxycinnamic acid (THCA) is a polyhydroxylated derivative of caffeic acid that has emerged as a highly potent bioactive compound in pharmacological research. While structurally related to other hydroxycinnamic acids, the specific trihydroxy configuration of THCA confers exceptional electron-donating capabilities, making it a superior antioxidant and a targeted modulator of intracellular inflammatory cascades[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial observations. We will deconstruct the biological activity of THCA in vitro by examining its precise molecular targets, quantifying its efficacy against established benchmarks, and detailing the self-validating experimental protocols required to study its mechanisms reproducibly.
Molecular Mechanisms of Action
The therapeutic potential of THCA is primarily driven by its dual capacity to suppress pro-inflammatory signaling while simultaneously upregulating endogenous cytoprotective defense mechanisms.
Inhibition of the NF-κB Inflammatory Axis
In response to pro-inflammatory stimuli such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-α (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and transcribe inflammatory mediators (iNOS, IL-6, TNF-α)[2]. THCA exerts its anti-inflammatory effects by directly inhibiting the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytosol. This mechanism has been validated in BV2 microglial cells[3], HaCaT human keratinocytes[4], and A549 airway epithelial cells[5].
Activation of the Nrf2/HO-1 Cytoprotective Pathway
Concurrently, THCA acts as an upstream activator of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The phosphorylation of p38 MAPK triggers the dissociation of Nuclear factor erythroid 2-related factor 2 (Nrf2) from its repressor Keap1[3]. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to induce the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[4].
Caption: Dual modulation of the NF-κB and Nrf2/HO-1 signaling pathways by THCA.
Quantitative Biological Activity
To establish scientific trustworthiness, qualitative claims must be grounded in quantitative benchmarking. The table below synthesizes the in vitro efficacy of THCA against established pharmacological controls. Notably, THCA demonstrates superior DPPH radical scavenging activity compared to ascorbic acid, and acts as a potent competitive inhibitor of Xanthine Oxidase (XO)[1].
| Biological Assay / Target | Experimental Model | THCA Value (IC₅₀ / Kᵢ) | Positive Control / Comparator |
| DPPH Radical Scavenging | Cell-free antioxidant assay | IC₅₀ = 16.45 ± 3.35 μM | Ascorbic Acid (IC₅₀ = 33.16 ± 7.38 μM) |
| Xanthine Oxidase Inhibition | Bovine Milk XO Assay | IC₅₀ = 61.60 ± 8.00 μM | Allopurinol (IC₅₀ = 2.84 ± 0.41 μM) |
| Xanthine Oxidase Kinetics | Lineweaver-Burk Plot | Kᵢ = 170 μM (Competitive) | Allopurinol (Kᵢ = 2.12 μM) |
| NO Production Inhibition | LPS-stimulated BV2 Microglia | Dose-dependent suppression | Untreated LPS control |
| Mast Cell Degranulation | PMA/A23187-stimulated RBL-2H3 | Dose-dependent suppression | Untreated PMA/A23187 control |
Data aggregated from standardized in vitro investigations[1],[3],[6].
Experimental Protocols & Causal Design Rationale
A robust experimental protocol is not merely a sequence of steps; it is a self-validating system designed to eliminate confounding variables. The following methodologies detail how to accurately assess THCA's biological activity.
Caption: Self-validating experimental workflow for assessing THCA's anti-inflammatory mechanisms.
Protocol 1: Evaluation of Anti-Inflammatory Activity in BV2 Microglia
This workflow is designed to prove that THCA's anti-inflammatory effect is mechanistically linked to Nrf2 activation, rather than general cytotoxicity[3].
-
Cell Viability Baseline (MTT Assay): Cultured BV2 cells are treated with varying concentrations of THCA (e.g., 10, 25, 50, 100 µM) for 24 hours.
-
Causality Check: This ensures that any subsequent reduction in inflammatory markers is due to true pharmacological inhibition, not cell death.
-
-
Pre-treatment Phase: Pretreat BV2 cells with non-toxic doses of THCA for 1–2 hours.
-
Causality Check: Pre-treatment is critical. It allows THCA to initiate the transcription of cytoprotective genes (HO-1) before the inflammatory cascade overwhelms the cellular machinery.
-
-
Stimulation: Expose cells to 1 µg/mL LPS for 24 hours.
-
Nitric Oxide (NO) Quantification: Collect the supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify NO production.
-
Mechanistic Validation (The Crucial Step): To prove that THCA activates Nrf2 specifically via the p38 MAPK pathway, introduce SB203580 (a selective p38 inhibitor) prior to THCA treatment.
-
Causality Check: If THCA-induced Nrf2 phosphorylation and subsequent HO-1 expression are blocked by SB203580, we establish a definitive causal link: THCA's efficacy is strictly dependent on p38 MAPK activation[3].
-
Protocol 2: Xanthine Oxidase Enzyme Kinetics
Measuring an IC₅₀ value only indicates if a compound works. To understand how THCA interacts with Xanthine Oxidase, we must determine its enzyme kinetics[1].
-
Assay Preparation: Prepare a reaction mixture containing 0.1 U/mL bovine milk xanthine oxidase in phosphate buffer (pH 7.5).
-
Inhibitor Incubation: Add varying concentrations of THCA (e.g., 10–200 µM) and incubate at 25°C for 15 minutes. Use Allopurinol as a positive control.
-
Substrate Addition: Initiate the reaction by adding the substrate, xanthine, at varying concentrations (e.g., 10, 20, 40, 80 µM).
-
Kinetic Measurement: Continuously monitor the formation of uric acid by measuring absorbance at 295 nm for 5 minutes.
-
Lineweaver-Burk Plot Generation: Plot
(velocity) against (substrate concentration).-
Causality Check: The resulting lines for different THCA concentrations will intersect on the y-axis. This specific geometric intersection proves that THCA is a competitive inhibitor —meaning it directly competes with xanthine for the enzyme's active site near the molybdopterin core, rather than binding allosterically[1].
-
References
The foundational data, mechanistic pathways, and protocols discussed in this technical guide are grounded in the following peer-reviewed studies and authoritative databases:
-
[4] 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Molecular Medicine Reports (PubMed). 4
-
[1] In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology. 1
-
[3] 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics (KoreaScience). 3
-
[2] A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives. Benchchem. 2
-
[6] 3,4,5‑Trihydroxycinnamic acid suppresses phorbol‑12‑myristate‑13‑acetate and A23187‑induced mast cell activation in RBL‑2H3 cells. Spandidos Publications. 6
-
[5] 3,4,5-Trihydroxycinnamic acid exerts anti-asthmatic effects in vitro and in vivo. International Immunopharmacology (PubMed). 5
Sources
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trihydroxycinnamic acid exerts anti-asthmatic effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Engineering Redox Homeostasis: A Comparative Analysis of 3,4,5-Trihydroxycinnamic Acid and Caffeic Acid Antioxidant Capacities
As drug development increasingly pivots toward mitigating oxidative stress in chronic inflammatory and neurodegenerative diseases, the structural optimization of natural phenolic compounds has become a critical focus. Among hydroxycinnamic acids, Caffeic Acid (3,4-dihydroxycinnamic acid) has long served as the benchmark for antioxidant efficacy. However, recent pharmacological evaluations highlight 3,4,5-Trihydroxycinnamic Acid (THCA) —a derivative featuring an additional hydroxyl group—as a vastly superior antioxidant and anti-inflammatory agent.
This technical guide deconstructs the thermodynamic causality behind THCA’s enhanced radical scavenging capacity, maps its cellular signaling mechanisms, and provides self-validating experimental protocols for researchers seeking to benchmark these compounds in preclinical development.
Structural Thermodynamics: The Causality of Hydroxylation
The antioxidant capacity of phenolic acids is fundamentally dictated by their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This capacity is governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT) .
Caffeic acid possesses a catechol moiety (3,4-dihydroxy), which allows it to form a relatively stable ortho-quinone upon oxidation. While effective, its radical stabilization is limited compared to THCA.
THCA features a pyrogallol moiety (3,4,5-trihydroxy). The addition of the third hydroxyl group at the 5-position fundamentally alters the molecule's thermodynamics:
-
Lowered Bond Dissociation Enthalpy (BDE): The electron-donating effect of the adjacent hydroxyl groups weakens the O-H bonds, drastically reducing the energy required to donate a hydrogen atom.
-
Enhanced Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical in THCA is highly stabilized. The unpaired electron delocalizes across the three oxygen atoms and the conjugated double bond of the cinnamic acid tail, preventing the radical from propagating further oxidative damage.
Caption: Structural logic dictating the superior antioxidant mechanisms of THCA over Caffeic Acid.
Quantitative Benchmarking: In Vitro Efficacy
To translate structural theory into measurable data, researchers rely on standardized radical scavenging assays (e.g., DPPH) and enzyme inhibition models (e.g., Xanthine Oxidase). Xanthine oxidase is a primary biological generator of superoxide radicals; inhibiting it provides a dual-action therapeutic benefit alongside direct radical scavenging.
Recent in vitro investigations demonstrate that THCA significantly outperforms both caffeic acid and standard industry controls like ascorbic acid (). The table below summarizes the comparative quantitative data:
| Compound | Structural Feature | DPPH IC₅₀ (μM) | Xanthine Oxidase IC₅₀ (μM) | Key Cellular Target |
| Caffeic Acid | 3,4-dihydroxy (Catechol) | ~25.00 - 35.00 | 214.00 ± 5.00 | Nrf2 / NF-κB |
| 3,4,5-THCA | 3,4,5-trihydroxy (Pyrogallol) | 16.45 ± 3.35 | 61.60 ± 8.00 | Nrf2 / HO-1 |
| Ascorbic Acid | Endiol (Control) | 33.16 ± 7.38 | N/A | N/A |
Data synthesis indicates that the pyrogallol arrangement in THCA yields a nearly 3.5-fold increase in xanthine oxidase inhibitory potency compared to caffeic acid, driven by the formation of an additional hydrogen bond within the enzyme's active site near the molybdopterin core.
Cellular Signaling: The Nrf2/HO-1 Axis
Beyond direct chemical scavenging, the true therapeutic value of THCA lies in its ability to modulate endogenous cellular defense mechanisms. Both caffeic acid and THCA activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, but THCA exhibits a more profound upregulation of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1) in microglial and epithelial models (, ).
Mechanistic Causality: Under basal conditions, Nrf2 is sequestered in the cytosol by the Keap1 repressor protein, which targets it for proteasomal degradation. The highly reactive oxidized intermediates of THCA (quinones) act as mild electrophiles. They covalently modify the critical cysteine residues on Keap1. This structural alteration forces Keap1 to release Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of HO-1 and NQO1.
Caption: THCA-mediated activation of the Nrf2/HO-1 cellular antioxidant signaling pathway.
Self-Validating Experimental Methodologies
To ensure scientific integrity, researchers must employ protocols that internally validate the data. The following methodologies are designed with built-in causality checks to prevent false positives/negatives when comparing THCA and caffeic acid.
Protocol A: Kinetic DPPH Scavenging Assay
Purpose: To measure direct chemical antioxidant capacity. Causality Check: DPPH is highly sensitive to pH and light. Using a buffered methanolic solution prevents solvent-induced pH shifts that can artificially alter the ionization state of the phenolic hydroxyl groups, which would skew the SET-PT mechanism readout ().
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in 100mM Tris-HCl buffered methanol (pH 7.4). Caution: Keep protected from light.
-
Compound Dilution: Prepare serial dilutions of THCA and Caffeic Acid (1 μM to 100 μM) in strictly matched solvents.
-
Reaction Initiation: In a 96-well plate, add 100 μL of the compound solution to 100 μL of the DPPH solution.
-
Self-Validating Controls:
-
Solvent Blank (Compound + Methanol): Validates that the compound itself does not absorb at 517 nm (preventing false underestimation of scavenging).
-
Negative Control (DPPH + Solvent): Validates that the DPPH radical is stable over the assay duration and not degrading due to ambient light.
-
Positive Control (Trolox): Validates the sensitivity of the specific DPPH batch.
-
-
Kinetic Readout: Incubate in the dark at 25°C. Measure absorbance at 517 nm every 5 minutes for 30 minutes to capture the kinetic rate of HAT/SET-PT, rather than just an endpoint.
-
Data Analysis: Calculate the IC₅₀ based on the steady-state absorbance plateau.
Protocol B: Nrf2 Nuclear Translocation Assay (Subcellular Fractionation)
Purpose: To quantify the cellular activation of the antioxidant response. Causality Check: Nrf2 has a remarkably short half-life (~15 mins) and is rapidly degraded by the proteasome. Lysis buffers must contain robust protease and phosphatase inhibitors to prevent degradation during extraction.
Step-by-Step Workflow:
-
Cell Treatment: Culture BV2 microglial cells to 80% confluence. Pre-treat with 20 μM of THCA or Caffeic Acid for 2 hours.
-
Harvest & Swelling: Wash cells with ice-cold PBS. Resuspend in Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) supplemented with DTT and a broad-spectrum protease inhibitor cocktail. Incubate on ice for 15 minutes to allow cells to swell.
-
Cytosolic Extraction: Add 10% NP-40 to a final concentration of 0.5%, vortex for 10 seconds, and centrifuge at 10,000 x g for 1 minute. Transfer the supernatant; this is the Cytosolic Fraction.
-
Nuclear Extraction: Wash the remaining pellet once with hypotonic buffer to remove residual cytosol. Resuspend the pellet in Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 25% glycerol). Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 20,000 x g for 5 minutes. Transfer the supernatant; this is the Nuclear Fraction.
-
Self-Validating Western Blot:
-
Run both fractions on an SDS-PAGE gel and probe for Nrf2.
-
Critical Purity Control: Probe the Cytosolic fraction for Lamin B1 (a nuclear envelope protein) and the Nuclear fraction for GAPDH (a cytosolic enzyme).
-
Validation Logic: If GAPDH appears in the nuclear fraction, the nuclear envelope was ruptured during step 3, invalidating the translocation data.
-
Caption: Self-validating experimental workflow for evaluating comparative antioxidant capacity.
Conclusion
The transition from the catechol structure of caffeic acid to the pyrogallol structure of 3,4,5-trihydroxycinnamic acid represents a masterclass in rational structural optimization. By lowering the bond dissociation enthalpy and increasing radical resonance stabilization, THCA not only achieves superior direct chemical scavenging but also acts as a highly potent electrophilic trigger for the Nrf2/HO-1 cellular defense pathway. For drug development professionals, THCA offers a highly compelling scaffold for the design of next-generation therapeutics targeting ROS-mediated pathologies.
References
-
Dhammaraj T, Kotseekieo P, Chotikarn T, et al. "In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid." Journal of Herbmed Pharmacology, 2024. URL:[Link]
-
Lee JW, Choi YJ, Park JH, et al. "3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells." Biomolecules & Therapeutics, 2013. URL:[Link]
-
Ha SJ, Lee J, Park J, et al. "3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells." International Journal of Molecular Medicine, 2021. URL:[Link]
-
Brotons-Canto A, et al. "Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview." National Institutes of Health (PMC), 2015. URL:[Link]
Natural sources of 3,4,5-Trihydroxycinnamic acid in plants
An In-Depth Technical Guide to the Phytochemistry and Pharmacokinetics of 3,4,5-Trihydroxycinnamic Acid
Executive Summary
As a Senior Application Scientist specializing in natural product isolation and drug development, I often encounter secondary metabolites that offer immense therapeutic potential but suffer from a lack of standardized literature. 3,4,5-Trihydroxycinnamic acid (THCA) is one such compound. A rare derivative of the hydroxycinnamic acid family, THCA is structurally related to caffeic and gallic acids[1]. While its natural abundance is lower than its counterparts like p-coumaric or ferulic acid[2], its unique trihydroxyl configuration endows it with exceptional antioxidant, anti-inflammatory, and neuroprotective properties[3],[4].
This whitepaper provides a comprehensive, field-proven guide to the botanical sources, biosynthetic logic, pharmacological mechanisms, and self-validating extraction protocols for THCA, designed specifically for researchers and drug development professionals.
Biosynthetic Origins and Chemical Logic
In planta, THCA is a product of the phenylpropanoid pathway, a critical metabolic route responsible for the synthesis of lignin precursors, flavonoids, and phenolic acids[2],[4]. The synthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A subsequent cascade of hydroxylase enzymes introduces hydroxyl groups to the aromatic ring, progressing from p-coumaric acid to caffeic acid (3,4-dihydroxycinnamic acid), and ultimately to THCA[2],[4].
Interestingly, THCA is not just an endpoint metabolite; it serves as a critical intermediate. Current biosynthetic models propose that the β-oxidation of 3,4,5-trihydroxycinnamic acid is one of the primary pathways for the synthesis of gallic acid in higher plants[5].
Caption: Biosynthetic logic of 3,4,5-Trihydroxycinnamic acid and its conversion to Gallic Acid.
Botanical Distribution and Natural Matrices
Unlike caffeic acid, which is ubiquitous in fruits and vegetables[6], THCA is a minor constituent in the plant kingdom, often requiring targeted extraction from specific botanical families or agricultural byproducts[1],[7]. It can also be generated via biocatalytic processes using substrates derived from palm oil mill effluents[3].
Table 1: Natural Sources and Matrices of THCA
| Botanical Source / Matrix | Family | Key Co-occurring Phenolics | Extraction / Source Notes | Reference |
| Eucalyptus globulus | Myrtaceae | Gallic acid, Ellagic acid | Extracted from leaves; often co-elutes with gallic acid. | [1] |
| Palm Oil Mill Effluents | Arecaceae | Various plant degradation products | Synthesized via biocatalytic processes from natural effluents. | [3] |
| Vegetable & Fruit Waste | Various | Ferulic acid, Caffeic acid | Extracted via hydrophilic solvents from processing remains. | [7] |
Pharmacological Mechanisms of Action
The therapeutic viability of THCA is anchored in its ability to modulate specific cellular pathways. Its three adjacent hydroxyl groups act as potent electron donors, making it a highly reactive scavenger of reactive oxygen species (ROS)[3],[2].
Neuroinflammation and the NF-κB Pathway
In neurodegenerative models, activated microglia produce pro-inflammatory mediators (NO, TNF-α, IL-1β) that exacerbate neuronal damage[4]. THCA has been proven to inhibit lipopolysaccharide (LPS)-induced iNOS expression in BV2 microglial cells[4]. The Causality: THCA achieves this by preventing the phosphorylation and subsequent degradation of IκBα by the IKK complex[1],[4]. By stabilizing IκBα, THCA physically sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its nuclear translocation and the transcription of inflammatory cytokines[1],[4].
Caption: THCA inhibits NF-κB translocation by preventing IκBα degradation, suppressing inflammation.
Xanthine Oxidase Inhibition & Alzheimer's Disease
THCA is a potent inhibitor of xanthine oxidase (XO), an enzyme responsible for uric acid production and ROS generation[3]. Kinetic assays utilizing Lineweaver-Burk plots demonstrate that THCA acts as a competitive/mixed inhibitor[3]. Furthermore, THCA has shown remarkable efficacy in inhibiting Aβ40 fibrillogenesis, reducing Aβ40-induced cytotoxicity, and ameliorating Alzheimer's-like symptoms in Caenorhabditis elegans models[8].
Table 2: Xanthine Oxidase Inhibition Kinetics
| Compound | Ki Value | Inhibition Type | Target / Application | Reference |
| 3,4,5-Trihydroxycinnamic Acid | 170 μM | Competitive/Mixed | Gout, ROS-related disorders | [3] |
| Allopurinol (Clinical Standard) | 2.12 μM | Competitive | Clinical Baseline | [3] |
| Sinapic Acid | 24.59 mM | Mixed | Comparative Baseline | [3] |
| Caffeic Acid | 47.83 mM | Mixed | Comparative Baseline | [3] |
Experimental Methodologies: Extraction and Quantification
In my experience optimizing extraction workflows for rare phenolic acids, the primary challenge with THCA lies in its susceptibility to oxidative degradation due to the adjacent trihydroxyl groups. The following protocol is designed as a self-validating system to ensure high recovery and analytical accuracy[1],[7].
Step-by-Step Protocol: Extraction & HPLC Analysis
1. Matrix Preparation & Internal Standard Spiking:
-
Lyophilize and mill the plant material (e.g., Eucalyptus globulus leaves) to a fine powder to maximize surface area[1].
-
Self-Validation Step: Spike the raw biomass with a known concentration of an internal standard (IS) (e.g., 3,4-dimethoxycinnamic acid). Calculating the IS recovery rate post-HPLC allows you to definitively differentiate between a naturally low THCA abundance and extraction losses.
2. Acidified Hydrophilic Extraction:
-
Extract the biomass using a 70% methanol or ethanol solution containing 0.1% formic acid[7].
-
Causality: Why formic acid? The acidic environment suppresses the ionization of the phenolic hydroxyl groups, keeping THCA in its protonated, uncharged state. This prevents oxidative degradation and significantly enhances its partitioning into the solvent[7].
-
Sonicate for 30 minutes at 25°C (avoid high heat to prevent thermal degradation), then centrifuge to separate the liquid phase from the solids[7].
3. Clarification & Concentration:
-
Filter the supernatant through a 0.22 μm PTFE syringe filter to remove particulate matter[1],[7].
-
Concentrate the clarified liquid phase under reduced pressure using a rotary evaporator at ≤ 35°C[7].
4. HPLC Quantification:
-
Mobile Phase: Gradient elution using Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
-
Calibration: Prepare a stock solution of a certified THCA analytical standard (e.g., CAS 6093-59-0)[9] at 1 mg/mL in methanol. Create working dilutions (1–100 µg/mL) to construct a calibration curve[1].
-
Detection: Monitor absorbance at 320 nm, the optimal wavelength for the conjugated double bonds of hydroxycinnamic acids[1],[2]. Calculate the final concentration in mg/g of dry weight based on the peak area and the internal standard recovery rate[1].
Conclusion
3,4,5-Trihydroxycinnamic acid represents an untapped reservoir of therapeutic potential. While its natural occurrence is less prolific than other phenylpropanoids, targeted extraction from specific plant families and agricultural waste streams presents a viable path for sourcing. By utilizing self-validating extraction protocols and understanding its precise mechanisms of action—particularly its modulation of the NF-κB pathway and xanthine oxidase inhibition—drug development professionals can effectively leverage THCA as a lead compound for novel anti-inflammatory and neuroprotective therapeutics.
References
-
In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology. URL: [Link]
-
Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. NIH PubMed Central. URL: [Link]
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. MDPI. URL: [Link]
-
Occurrence and content of hydroxycinnamic and hydroxybenzoic acid compounds in foods. Researcher.life. URL: [Link]
- WO2017046237A1 - Bioactive composition for improving stress tolerance of plants. Google Patents.
-
3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-ՊB Activation in BV2 Microglial Cells. The Korean Journal of Physiology & Pharmacology. URL: [Link]
- WO2017114992A1 - Method for producing extracts containing hydroxycinnamic compounds from vegetable waste products. Google Patents.
-
Biosynthetic Pathways of Gallic Acid. ResearchGate. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-ՊB Activation in BV2 Microglial Cells [kjpp.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017114992A1 - Method for producing extracts containing hydroxycinnamic compounds from vegetable waste products - Google Patents [patents.google.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. extrasynthese.com [extrasynthese.com]
Comprehensive Technical Whitepaper on 3,4,5-Trihydroxycinnamic Acid: Nomenclature, Pharmacological Profiling, and Drug Development Workflows
Executive Summary
3,4,5-Trihydroxycinnamic acid (THCA) is a highly bioactive phenolic compound and a structural analogue of naturally occurring hydroxycinnamic acids such as caffeic and gallic acids[1]. Due to its unique tri-hydroxylated phenyl ring, THCA exhibits superior electron-donating capabilities, making it a molecule of intense interest in neurodegenerative disease research, oncology, and metabolic disorder drug development[2][3]. This whitepaper provides a rigorous technical breakdown of THCA’s chemical nomenclature, structure-activity relationships (SAR), and standardized experimental protocols for validating its efficacy in preclinical models.
Chemical Identity, IUPAC Nomenclature, and Synonyms
In chemical databases and literature, THCA is frequently referenced under various synonyms depending on the stereochemistry and the specific nomenclature conventions applied (e.g., traditional vs. systematic). The presence of the alkene bond in the propenoic chain allows for cis (Z) and trans (E) isomerism, with the trans-(E) isomer being the most thermodynamically stable and biologically relevant form[4].
Structural Nomenclature
The systematic IUPAC name for the standard (E)-isomer is (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid [4][5]. The core structure consists of a phenyl ring substituted with hydroxyl groups at the 3, 4, and 5 positions, conjugated to an acrylic acid (prop-2-enoic acid) side chain.
Table 1: Chemical Identifiers and Synonyms
| Property / Identifier | Value / Designation |
| IUPAC Name | (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid[4] |
| Common Synonyms | 3,4,5-Trihydroxycinnamic acid; 3-(3,4,5-trihydroxyphenyl)acrylic acid; NSC 153688[4][5] |
| CAS Registry Number | 6093-59-0 (General / E-isomer)[4][5] |
| PubChem CID | 5382849[4] |
| Molecular Formula | C9H8O5[4] |
| Molecular Weight | 196.16 g/mol [4] |
| SMILES String | OC(=O)\C=C\c1cc(O)c(O)c(O)c1[5] |
Structure-Activity Relationship (SAR) & Pharmacological Causality
As an Application Scientist, it is critical to understand why THCA outperforms its mono- and di-hydroxylated analogues (like p-coumaric or caffeic acid) in specific assays. The causality lies in its molecular architecture:
-
Enhanced Hydrogen Atom Transfer (HAT): The three adjacent hydroxyl groups on the aromatic ring significantly lower the bond dissociation enthalpy of the O-H bonds. This allows THCA to act as an exceptional proton donor, neutralizing reactive oxygen species (ROS) more efficiently than ascorbic acid or sinapic acid[2].
-
Multivalent Hydrogen Bonding: In the context of Alzheimer's Disease (AD), the aggregation of amyloid-β (Aβ40) proteins is a primary pathological driver. THCA acts as a potent fibrillation inhibitor because its tri-hydroxy configuration provides multiple hydrogen-bond donors that destabilize the β-sheet formation of Aβ40 peptides[3].
-
Lipophilic Derivatives: Esterification of the carboxylic acid group (e.g., 3,4,5-Trihydroxycinnamic acid decyl ester) increases cellular permeability. This specific derivative functions as a potent pancreatic lipase inhibitor (EC50 ~0.9 μM) and induces cell cycle arrest in MCF-7 breast cancer cells (IC50 ~3.2 μM)[6][7].
Table 2: Comparative Pharmacological Metrics of THCA and Derivatives
| Target / Assay | Compound | Efficacy Metric | Mechanism of Action |
| Aβ40 Fibrillogenesis | THCA | Reduces ThT fluorescence to 30.79% at 200 μM[3] | H-bond mediated structural destabilization[3] |
| Xanthine Oxidase (XO) | THCA | High competitive inhibition[2] | Active site binding; prevents uric acid formation[2] |
| Pancreatic Lipase | THCA decyl ester | EC50 ≈ 0.9 μM[7] | Enzymatic blockade of lipid absorption[7] |
| MCF-7 Cell Viability | THCA decyl ester | IC50 ≈ 3.2 μM[6] | Caspase-3 activation; G1 phase cell cycle arrest[6] |
Molecular Pathways and Interactions
The pleiotropic effects of THCA are mediated through the simultaneous modulation of oxidative stress pathways and direct protein-ligand interactions. The diagram below illustrates the causal relationships between THCA administration and downstream cellular events.
Figure 1: Molecular mechanisms of THCA in neuroprotection and oxidative stress modulation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to differentiate true pharmacological activity from assay artifacts.
Protocol A: In Vitro Aβ40 Fibrillogenesis Inhibition Assay (Thioflavin T)
This protocol quantifies the ability of THCA to prevent the aggregation of amyloid-β, a critical metric for Alzheimer's drug development[3].
Reagents & Materials:
-
Aβ40 peptide (lyophilized)
-
Thioflavin T (ThT) dye (binds to β-sheet rich structures, emitting fluorescence)
-
THCA Standard (Purity >98%)
-
Positive Control: Resveratrol or Curcumin
-
Buffer: 50 mM Phosphate buffer (pH 7.4)
Step-by-Step Methodology:
-
Monomerization: Dissolve lyophilized Aβ40 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disassemble pre-formed aggregates. Evaporate HFIP under a gentle N2 stream and resuspend the peptide film in DMSO to a 5 mM stock.
-
Compound Preparation: Prepare THCA working solutions in phosphate buffer to achieve final assay concentrations of 10, 50, 100, and 200 μM.
-
Incubation (The Self-Validating Matrix):
-
Test Wells: 25 μM Aβ40 + THCA (various concentrations).
-
Negative Control: 25 μM Aβ40 + Buffer (Baseline maximum fibrillation).
-
Positive Control: 25 μM Aβ40 + 200 μM Resveratrol (Validates assay sensitivity).
-
Background Control: THCA alone + Buffer (Ensures THCA does not auto-fluoresce).
-
-
Fibrillation: Incubate all samples at 37°C for 48 hours without agitation.
-
Quantification: Add ThT to a final concentration of 20 μM. Incubate in the dark for 15 minutes.
-
Readout: Measure fluorescence intensity using a microplate reader (Excitation: 440 nm; Emission: 485 nm). Calculate the percentage of inhibition relative to the negative control.
Protocol B: Xanthine Oxidase (XO) Inhibition Assay
This assay evaluates THCA's potential as a treatment for gout and ROS-related disorders by measuring the enzymatic conversion of xanthine to uric acid[2].
Step-by-Step Methodology:
-
Enzyme Prep: Prepare XO enzyme solution (0.1 U/mL) in 50 mM phosphate buffer (pH 7.5).
-
Substrate Prep: Prepare 0.15 mM xanthine solution in the same buffer.
-
Reaction Setup: Mix 50 μL of THCA solution (varying concentrations) with 50 μL of XO enzyme. Incubate at 25°C for 15 minutes to allow pre-binding.
-
Initiation: Add 100 μL of xanthine substrate to initiate the reaction.
-
Validation Controls: Run parallel wells using Allopurinol as the positive control and buffer (no inhibitor) as the 100% activity control[2].
-
Kinetic Readout: Monitor the absorbance at 295 nm (formation of uric acid) continuously for 10 minutes using a UV-Vis spectrophotometer.
-
Data Analysis: Plot a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine whether the inhibition is competitive, non-competitive, or uncompetitive[2].
Figure 2: Standardized high-throughput screening workflow for THCA bioactivity assays.
Conclusion
3,4,5-Trihydroxycinnamic acid, formally identified as (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid, represents a highly promising scaffold in pharmacological research. Its unique structural topology—specifically the dense clustering of phenolic hydroxyl groups—equips it with exceptional hydrogen-donating and target-binding properties. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can accurately quantify its efficacy and advance its derivatives through the preclinical drug development pipeline.
References
1.[1] BenchChem Technical Support Team. "A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives." Benchchem. Available at: 2.[4] National Center for Biotechnology Information. "3-(3,4,5-Trihydroxyphenyl)prop-2-enoic acid | C9H8O5 | CID 5382849." PubChem. Available at: 3.[6] Lima, T.C., et al. "Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review." NIH.gov. Available at: 4.[2] Dhammaraj, T., et al. "In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid." Journal of Herbmed Pharmacology, 2024; 13(3): 439-449. Available at: 5.[3] "Hydroxycinnamic Acid from Corncob and Its Structural Analogues Inhibit Aβ40 Fibrillation and Attenuate Aβ40-Induced Cytotoxicity." ACS Journal of Agricultural and Food Chemistry, 2020. Available at: 6.[5] "CAS RN 6093-59-0." Fisher Scientific. Available at: 7.[7] "Lipase | Inhibitors." MedChemExpress. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Hydroxycinnamic Acid from Corncob and Its Structural Analogues Inhibit Aβ40 Fibrillation and Attenuate Aβ40-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(3,4,5-Trihydroxyphenyl)prop-2-enoic acid | C9H8O5 | CID 5382849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS RN 6093-59-0 | Fisher Scientific [fishersci.de]
- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Pharmacological Potential of 3,4,5-Trihydroxycinnamic Acid Derivatives
Executive Summary: The Galloyl-Cinnamic Hybrid
3,4,5-Trihydroxycinnamic acid (THCA) represents a unique pharmacophore that hybridizes the structural advantages of gallic acid (3,4,5-trihydroxybenzoic acid) and cinnamic acid . While less ubiquitous in nature than its analogs caffeic acid (3,4-dihydroxy) and sinapic acid (3,5-dimethoxy-4-hydroxy), THCA and its lipophilic esters exhibit superior radical scavenging capacity and specific enzyme inhibition profiles due to the electron-donating capacity of the pyrogallol moiety combined with the Michael acceptor properties of the propenoic side chain.
This guide analyzes the pharmacological utility of THCA derivatives, focusing on neuroprotection (via Nrf2 activation), metabolic regulation (Xanthine Oxidase inhibition), and oncology (pro-apoptotic signaling of alkyl esters).
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The potency of THCA derivatives stems from three critical structural domains. Modifications to these regions dictate the molecule's transition from a simple antioxidant to a potent intracellular signaling modulator.
| Structural Domain | Functionality | SAR Insight |
| A: Pyrogallol Ring (3,4,5-OH) | Radical Scavenging & Enzyme Binding | The three adjacent hydroxyl groups maximize H-atom donation (HAT mechanism). This motif forms stronger hydrogen bonds with the active site of Xanthine Oxidase compared to catechols (caffeic acid).[1] |
| B: | Michael Acceptor (Electrophile) | The C7=C8 double bond is essential for covalent modification of cysteine residues on proteins like Keap1, triggering the Nrf2 antioxidant response. Saturation of this bond abolishes biological activity. |
| C: Carboxylic Acid Tail | Bioavailability & Solubility | The free acid is hydrophilic and poorly permeable across the Blood-Brain Barrier (BBB). Esterification (e.g., decyl ester, phenethyl ester) significantly enhances lipophilicity and cellular uptake. |
Pharmacological Mechanisms[2][3][4][5][6][7]
Neuroprotection: The Nrf2/HO-1 Axis
In microglial cells (e.g., BV2 lines), THCA acts as an indirect antioxidant by modulating gene expression rather than merely scavenging stoichiometric radicals.
-
Mechanism: THCA modifies sensor cysteines on Keap1 , preventing the ubiquitination of Nrf2 . Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Heme Oxygenase-1 (HO-1) .
-
Anti-Inflammatory Action: Concurrently, THCA inhibits the phosphorylation of I
B , preventing the nuclear translocation of NF- B , thereby suppressing pro-inflammatory cytokines (TNF- , IL-1 , iNOS).[2]
Metabolic Regulation: Xanthine Oxidase (XO) Inhibition
THCA is a potent, competitive inhibitor of Xanthine Oxidase, the enzyme responsible for uric acid production (gout) and superoxide generation.[1]
-
Data Point: THCA (
) inhibits XO more potently than sinapic acid ( ) or caffeic acid ( ), attributed to the additional H-bond formation by the 5-OH group within the molybdenum center of the enzyme.
Oncology: Lipophilic Ester Cytotoxicity
While the free acid is cytoprotective, long-chain esters (e.g., 3,4,5-trihydroxycinnamic acid decyl ester ) exhibit cytotoxicity against breast cancer lines (MCF-7).
-
Mechanism: Induction of G2/M cell cycle arrest and apoptosis. The increased lipophilicity allows the molecule to penetrate mitochondrial membranes, disrupting the electron transport chain and forcing ROS-mediated apoptosis in cancer cells.
Visualization of Signaling Pathways[4]
The following diagram illustrates the dual-action mechanism of THCA in neuroglial cells: activating the protective Nrf2 pathway while inhibiting the inflammatory NF-kB pathway.
Caption: Figure 1. Dual immunomodulatory mechanism of THCA. Blue arrows indicate activation; Red T-bars indicate inhibition.
Experimental Protocols
Protocol A: Synthesis of 3,4,5-Trihydroxycinnamic Acid
Objective: Synthesize high-purity THCA via Knoevenagel condensation.
Self-Validation: The product must exhibit a melting point >200°C (dec) and a distinct singlet at
-
Reagents:
-
3,4,5-Trihydroxybenzaldehyde (Gallaldehyde): 10 mmol
-
Malonic Acid: 20 mmol (2 eq)
-
Pyridine: 5 mL (Solvent/Base)
-
Piperidine: 0.5 mL (Catalyst)
-
Aniline: 2 drops (to prevent decarboxylation of the product)
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve gallaldehyde and malonic acid in pyridine. Add piperidine and aniline.
-
Reaction: Reflux at 85°C for 3 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: Ethyl Acetate/Methanol/Acetic Acid 90:5:5).
-
Quenching: Pour the cooled reaction mixture into 50 mL of ice-cold 2M HCl. A precipitate should form immediately.
-
Work-up: Filter the precipitate. Wash with ice-cold water (3x) to remove pyridine salts.
-
Purification: Recrystallize from hot water/ethanol (9:1).
-
-
QC Check:
-
Yield should be >70%.
-
Verify structure via NMR.[3] The trans-alkene protons should appear as doublets with
Hz.
-
Protocol B: Cell-Based ROS Inhibition Assay
Objective: Quantify the neuroprotective antioxidant capacity in BV2 microglial cells.
-
Cell Culture: Seed BV2 cells (
cells/well) in 6-well plates. Incubate for 24h. -
Pre-treatment: Treat cells with THCA (10, 50, 100
) for 1 hour.[4] Include a vehicle control (DMSO < 0.1%). -
Induction: Add LPS (200 ng/mL) to induce oxidative stress. Incubate for 24h.
-
Measurement:
-
Wash cells with PBS.
-
Incubate with
DCFH-DA (fluorescent ROS probe) for 30 mins at 37°C in the dark. -
Measure fluorescence via flow cytometry (Ex/Em: 488/525 nm).
-
-
Data Analysis: Calculate Mean Fluorescence Intensity (MFI). Significant reduction in MFI compared to LPS-only control confirms activity.
Comparative Data Analysis
The following table contrasts THCA with its structural analogs, highlighting the specific advantage of the trihydroxy-cinnamate scaffold.
| Compound | Structure Pattern | Xanthine Oxidase IC50 ( | DPPH Scavenging IC50 ( | Primary Application |
| THCA | 3,4,5-Trihydroxy | 61.6 | 16.4 | Gout, Neuroprotection |
| Sinapic Acid | 3,5-Dimethoxy-4-OH | 117.0 | > 50 | UV Protection, Antimicrobial |
| Caffeic Acid | 3,4-Dihydroxy | 214.0 | 33.2 | General Antioxidant |
| Allopurinol | (Drug Standard) | 2.8 | N/A | Gout (Reference) |
Note: Lower IC50 indicates higher potency. Data derived from comparative enzymatic assays [2].
Synthesis Workflow Diagram
Caption: Figure 2. Synthetic route for THCA and downstream esterification for lipophilic derivatives.
References
-
BenchChem. (2025).[2] A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives. Retrieved from
-
Dhammaraj, T., et al. (2024).[1] "In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid." Journal of Herbmed Pharmacology, 13(3), 439-449. Retrieved from
-
Lee, J.W., et al. (2013). "3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells."[4][5][][7][8] Biomolecules & Therapeutics, 21(1), 60-65.[5][7] Retrieved from
-
Trachtenberg, A., et al. (2021). "Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells." Biomedicines, 9(11), 1517. Retrieved from
- Imai, M., et al. (2009). "Cytotoxic effects of 3,4,5-trihydroxycinnamic acid decyl ester on MCF-7 human breast cancer cells." Biological & Pharmaceutical Bulletin.
Sources
- 1. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
3,4,5-Trihydroxycinnamic Acid (THCA): A Dual-Target Modulator of NF-κB and Nrf2 Signaling
[1]
Executive Summary
3,4,5-Trihydroxycinnamic acid (THCA), a derivative of hydroxycinnamic acid found in Aspalathus linearis (Rooibos) and Nymphoides peltata, represents a potent scaffold for anti-inflammatory drug design.[1] Unlike its structural congener Caffeic acid (3,4-dihydroxycinnamic acid), the specific 3,4,5-trihydroxy substitution pattern confers enhanced redox-regulatory capabilities.[1] This guide delineates the molecular mechanism by which THCA inhibits the Nuclear Factor-kappa B (NF-κB) pathway, specifically targeting the IKK/IκB
Chemical Identity & Structural Logic
To understand the mechanism, one must first appreciate the pharmacophore.[1] THCA is distinct from Gallic acid (a benzoic acid derivative) and Caffeic acid.[1]
| Property | Specification |
| IUPAC Name | (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid |
| Common Abbreviation | THCA (Note: Distinct from tetrahydrocannabinolic acid) |
| Molecular Formula | |
| Key Structural Feature | Pyrogallol moiety (3,4,5-OH) attached to a conjugated propenoic tail.[1][][3] |
| SAR Significance | The additional 5-hydroxyl group increases electron-donating capacity compared to the catechol moiety of caffeic acid, enhancing ROS scavenging and Nrf2 induction potency. |
Mechanistic Deep Dive: The NF-κB/Nrf2 Axis
THCA does not act as a simple inhibitor; it functions as a redox-dependent signaling modulator .[1] Its anti-inflammatory efficacy stems from a dual mechanism: direct suppression of NF-κB nuclear translocation and indirect suppression via Nrf2-mediated ROS depletion.[1]
The NF-κB Blockade
Canonical NF-κB activation relies on the phosphorylation and subsequent degradation of the inhibitory protein IκB
-
Inhibition of IKK Activation : THCA suppresses the phosphorylation of IκB Kinase (IKK), the gatekeeper enzyme.[1]
-
Stabilization of IκB
: By blocking IKK, THCA prevents the phosphorylation of IκB at Ser32/36.[1] This prevents ubiquitination and proteasomal degradation.[1] -
Cytosolic Retention of p65 : Without IκB degradation, the p65/p50 NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus to bind
B motifs on DNA.[1]
Upstream MAPK Modulation
NF-κB is rarely activated in isolation.[1] THCA has been proven to inhibit the phosphorylation of upstream Mitogen-Activated Protein Kinases (MAPKs) which often transactivate NF-κB or stabilize pro-inflammatory mRNAs:
The Nrf2 "Redox Switch"
Inflammation is fueled by Reactive Oxygen Species (ROS).[1] NF-κB is ROS-sensitive.[1] THCA activates Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2):
-
Keap1 Dissociation : THCA (likely via electrophilic modification of Keap1 cysteines) facilitates Nrf2 release.[1]
-
HO-1 Induction : Nuclear Nrf2 drives Heme Oxygenase-1 (HO-1) expression.[1]
-
CO & Bilirubin Production : HO-1 byproducts directly inhibit NF-κB and neutralize ROS, removing the oxidative trigger for inflammation.[1]
Pathway Visualization
The following diagram illustrates the multi-targeted action of THCA.
Caption: THCA inhibits MAPK/IKK phosphorylation while activating Nrf2, reducing ROS-driven NF-κB activation.[1]
Validated Experimental Protocols
To ensure reproducibility in validating THCA's mechanism, follow these rigorous protocols. These are designed for mammalian cell lines (e.g., RAW264.7 macrophages, HaCaT keratinocytes, or BV2 microglia).[1]
Protocol A: Cytosolic vs. Nuclear Fractionation (NF-κB Translocation)
Objective: Prove THCA prevents p65 entry into the nucleus.[1]
-
Cell Seeding: Seed cells (
cells/dish) and incubate for 24h. -
Pre-treatment: Treat with THCA (0, 10, 25, 50
M) for 1 hour prior to stimulation.[1] Note: Pre-treatment is critical to allow antioxidant reserves to build. -
Stimulation: Add LPS (1
g/mL) or TNF- (10 ng/mL) for 30-60 minutes . -
Lysis:
-
Nuclear Extraction:
-
Western Blot: Probe Nuclear fraction for p65 (normalize to Lamin B1) and Cytosolic for IκB
(normalize to -actin).[1]
Protocol B: Experimental Workflow Logic
The following diagram outlines the logical flow for a complete validation study.
Caption: Logical workflow for validating THCA anti-inflammatory mechanism.
Comparative Efficacy Data
The following data summarizes key findings from literature comparing THCA to controls in LPS-stimulated BV2 cells and HaCaT keratinocytes.
| Biomarker | Control (LPS Only) | THCA (10 | THCA (50 | Mechanistic Insight |
| NO Production | 100% (High) | ~70% | ~30% | Potent suppression of iNOS expression.[1] |
| p-IκB | High | Reduced | Significantly Blocked | Prevents IκB degradation.[1] |
| Nuclear p65 | High | Moderate | Minimal | NF-κB sequestered in cytosol.[1] |
| HO-1 Expression | Low (Basal) | Increased | High | Nrf2 activation is dose-dependent.[1][3] |
| TNF- | 100% | ~65% | ~25% | Transcriptional repression successful.[1] |
Key Observation: THCA often exhibits a lower IC50 (higher potency) for NO suppression compared to Caffeic Acid, attributed to the 3,4,5-trihydroxy configuration facilitating superior radical scavenging and Nrf2 activation.[1]
References
-
3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Source: Molecular Medicine Reports (2021) [1][7]
-
3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-κB Activation in BV2 Microglial Cells. Source: The Korean Journal of Physiology & Pharmacology (2012) [1]
-
3,4,5-Trihydroxycinnamic acid suppresses phorbol-12-myristate-13-acetate and A23187-induced mast cell activation in RBL-2H3 cells. Source: Molecular Medicine Reports (2020) [1]
-
Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid... through MAPK/AP-1, NF-κB, and Nrf2 Signaling. Source: MDPI (Antioxidants) [1]
Sources
- 1. 2,4,5-Trihydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3,4,5‑Trihydroxycinnamic acid suppresses phorbol‑12‑myristate‑13‑acetate and A23187‑induced mast cell activation in RBL‑2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-ՊB Activation in BV2 Microglial Cells [kjpp.net]
- 6. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from the Roots of Nymphoides peltata through MAPK/AP-1, NF-κB, and Nrf2 Signaling in UVB-Irradiated HaCaT Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
Neuroprotective Effects of 3,4,5-Trihydroxycinnamic Acid: A Technical Guide to Mechanisms and Methodologies
As a Senior Application Scientist, I approach the evaluation of neuroprotective agents not merely through phenotypic observation, but through rigorous mechanistic deconstruction. 3,4,5-Trihydroxycinnamic acid (THCA), a highly hydroxylated derivative of cinnamic acid, has emerged as a molecule of profound pharmacological significance. Its unique structural topology—featuring three phenolic hydroxyl groups on the aromatic ring—confers exceptional electron-donating capacity, making it a potent antioxidant and anti-inflammatory agent.
This whitepaper dissects the core neuroprotective pathways modulated by THCA, synthesizes quantitative efficacy data, and outlines self-validating experimental protocols designed for robust preclinical drug development.
Core Mechanistic Pathways in Neuroprotection
The neuroprotective profile of THCA is driven by a multi-target mechanism of action, primarily focusing on restoring microglial redox homeostasis, suppressing neuroinflammation, and directly inhibiting amyloidogenic protein aggregation.
Microglial Redox Homeostasis via the Nrf2/HO-1 Axis
Microglial activation and the subsequent oxidative burst are hallmarks of neurodegenerative diseases. THCA mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The causality lies in THCA's ability to induce the phosphorylation of p38 MAPK, which subsequently triggers the dissociation of Nrf2 from its cytosolic repressor, Keap1. Once translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1). This enzymatic cascade neutralizes reactive oxygen species (ROS) and suppresses the production of nitric oxide (NO) as demonstrated in BV2 microglial models[1].
Suppression of Neuroinflammation via NF-κB Inhibition
In parallel to antioxidant defense, THCA directly halts the pro-inflammatory signaling cascade driven by Nuclear Factor-kappa B (NF-κB). In response to endotoxins like lipopolysaccharide (LPS), the IκB kinase (IKK) complex typically phosphorylates IκBα, marking it for proteasomal degradation and freeing the p50/p65 NF-κB dimer. THCA interrupts this causality by inhibiting IκBα degradation, thereby sequestering NF-κB in the cytoplasm. This prevents the transcription of neurotoxic cytokines (TNF-α, IL-1β) and inducible nitric oxide synthase (iNOS) in stimulated microglial cells[2].
Anti-Amyloidogenic Activity (Aβ40 Fibrillogenesis)
In the context of Alzheimer's disease pathology, the aggregation of amyloid-β (Aβ) peptides into insoluble fibrils drives synaptic toxicity. THCA acts as a direct structural disruptor of this process. The mechanism is governed by the high density of phenolic hydroxyl groups on THCA, which engage in competitive hydrogen bonding with the peptide backbone of Aβ40. This interaction thermodynamically destabilizes the formation of cross-β-sheet structures, effectively arresting fibril elongation and rescuing neuronal cells from Aβ-induced cytotoxicity[3].
Fig 1: Dual neuroprotective mechanism of THCA via Nrf2 activation and NF-κB inhibition.
Quantitative Data Summary
To benchmark THCA against standard pharmacological agents, the following table synthesizes its efficacy across various in vitro assays.
| Parameter | Assay / Target | Value / Efficacy | Reference |
| Aβ40 Fibrillation Inhibition | ThT Fluorescence Assay | Reduced to 30.79% (at 200 μM) | [3] |
| Cell Viability Rescue | Aβ40-induced Cytotoxicity | Increased from 49.47% to 84.78% | [3] |
| Antioxidant Activity | DPPH Radical Scavenging | IC50 = 16.45 ± 3.35 μM | [4] |
| Enzyme Inhibition | Xanthine Oxidase (In Vitro) | IC50 = 61.60 ± 8.00 µM | [4] |
Experimental Protocols (Self-Validating Systems)
A protocol is only as reliable as its internal controls. The following methodologies are designed with built-in validation steps to ensure data integrity and establish definitive causality.
Protocol 1: In Vitro Assessment of Microglial Nrf2 Activation
Rationale & Causality: To prove that THCA's anti-inflammatory effect is mediated specifically by Nrf2, we must measure both the upstream kinase activation (p38 MAPK) and the downstream effector (HO-1). Self-Validating Step: The use of a specific p38 MAPK inhibitor (SB203580) validates causality; if SB203580 blocks THCA-induced Nrf2 phosphorylation, p38 is confirmed as the obligate upstream kinase.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed BV2 microglial cells at a density of
cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere. -
Pre-treatment & Kinase Inhibition: Incubate cells with varying concentrations of THCA (10, 50, 100 μM) for 1 hour. Crucial Control: For mechanistic validation, co-incubate a parallel subset of wells with 10 μM SB203580 (p38 inhibitor).
-
Stimulation: Add 1 μg/mL LPS to the media to induce an inflammatory state. Incubate for 24 hours.
-
Subcellular Fractionation: Lyse cells and separate nuclear from cytosolic fractions using a commercial nuclear extraction kit. Self-Validation: Probe fractions via Western blot with Lamin B (nuclear marker) and GAPDH (cytosolic marker) to ensure no cross-contamination occurred during extraction.
-
Protein Expression Analysis: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies for p-Nrf2, total Nrf2, and HO-1.
Protocol 2: ThT Fluorescence Assay for Aβ40 Fibrillation
Rationale & Causality: Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. By measuring fluorescence, we quantify the extent of β-sheet formation and THCA's disruptive capability. Self-Validating Step: Include a vehicle control (Aβ40 + DMSO) to establish baseline fibrillation, and a blank (ThT + buffer) to subtract background noise, ensuring the signal is exclusively from fibril-bound ThT.
Step-by-Step Methodology:
-
Peptide Monomerization: Dissolve lyophilized Aβ40 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to completely monomerize the peptide and eliminate pre-existing aggregates. Evaporate HFIP under a gentle nitrogen stream and resuspend the resulting peptide film in DMSO.
-
Co-incubation: Dilute the Aβ40 monomer to a final concentration of 20 μM in PBS (pH 7.4). Add THCA at varying concentrations (0–200 μM). Incubate the mixture at 37°C for 7 days without agitation to allow fibril formation.
-
ThT Assay Preparation: Aliquot 20 μL of the incubated mixture into a black, flat-bottom 96-well plate. Add 180 μL of 10 μM ThT solution (prepared in 50 mM glycine-NaOH buffer, pH 8.5).
-
Fluorescence Measurement: Measure fluorescence intensity using a microplate reader set to an excitation wavelength of 440 nm and an emission wavelength of 485 nm.
Fig 2: Experimental workflow for assessing Aβ40 fibrillation inhibition by THCA.
Conclusion & Translational Outlook
3,4,5-Trihydroxycinnamic acid represents a highly viable scaffold for neuroprotective drug development. By simultaneously targeting the Nrf2/HO-1 antioxidant axis, suppressing NF-κB-driven neuroinflammation, and directly inhibiting amyloidogenic aggregation, THCA addresses the multifactorial pathogenesis of neurodegenerative disorders. Future structural modifications should focus on enhancing its blood-brain barrier (BBB) permeability while preserving the critical tri-hydroxy pharmacophore responsible for its profound efficacy.
References
-
3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics (NIH/PMC).1
-
Hydroxycinnamic Acid from Corncob and Its Structural Analogues Inhibit Aβ40 Fibrillation and Attenuate Aβ40-Induced Cytotoxicity. Journal of Agricultural and Food Chemistry (ACS Publications).3
-
3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-ՊB Activation in BV2 Microglial Cells. The Korean Journal of Physiology & Pharmacology.2
-
In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology.4
Sources
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- 2. 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-ՊB Activation in BV2 Microglial Cells [kjpp.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]
An In-depth Technical Guide to 3,4,5-Trihydroxycinnamic Acid (CAS 6093-59-0): From Physicochemical Properties to Therapeutic Mechanisms
Abstract: 3,4,5-Trihydroxycinnamic acid (THCA), a phenolic compound bearing the CAS number 6093-59-0, is a molecule of burgeoning interest within the scientific and drug development communities.[1] Structurally related to the well-studied gallic acid and caffeic acid, THCA distinguishes itself through a unique 3,4,5-trihydroxy (pyrogallol) substitution on its phenyl ring, which is fundamental to its potent biological activities.[1][2] This guide provides a comprehensive technical overview of THCA, designed for researchers and drug development professionals. We will delve into its physicochemical properties, synthesis and extraction methodologies, and detailed mechanisms of action, with a particular focus on its profound anti-inflammatory and antioxidant capabilities. The narrative emphasizes the causality behind experimental choices, providing not just protocols but the scientific rationale required for their successful application and adaptation.
Physicochemical Characterization
3,4,5-Trihydroxycinnamic acid, also known by its IUPAC name (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid, is a solid compound typically appearing as a light beige to beige powder.[][4] Its core structure consists of a cinnamic acid backbone featuring a propenoic acid group attached to a phenyl ring. The defining feature is the vicinal tri-hydroxyl substitution at the 3, 4, and 5 positions of this ring. This pyrogallol moiety is a powerful electron-donating system, which is the primary structural basis for the compound's high-capacity antioxidant activity.[2]
The physical and chemical properties of THCA are summarized below. It is worth noting that some variation in the reported melting point exists in the literature, which may be attributable to differences in purity or analytical technique (e.g., decomposition during measurement).
| Property | Value | Source(s) |
| CAS Number | 6093-59-0 | [4][5] |
| Molecular Formula | C₉H₈O₅ | [4][5] |
| Molecular Weight | 196.16 g/mol | [4][5] |
| IUPAC Name | (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | [][6] |
| Synonyms | 3-(3,4,5-Trihydroxyphenyl)-2-propenoic acid, NSC 153688 | [][4] |
| Appearance | Light Beige to Beige Solid | [] |
| Melting Point | 185-188°C; 207-208°C (decomposes) | [][4] |
| Boiling Point | 501.5°C at 760 mmHg | [][4] |
| Density | 1.63 g/cm³ | [][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [] |
Synthesis and Natural Sourcing
Proposed Synthetic Pathway: Knoevenagel-Doebner Condensation
While THCA can be isolated from natural sources, chemical synthesis offers a reliable route to high-purity material for pharmacological studies. A standard and efficient method for synthesizing hydroxycinnamic acids is the Knoevenagel-Doebner condensation.[7] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid, followed by decarboxylation.
The rationale for this choice is the high reactivity of the aldehyde carbonyl group with the active methylene protons of malonic acid under basic conditions (typically using pyridine and a catalytic amount of piperidine). The subsequent decarboxylation of the intermediate is thermally driven and yields the desired α,β-unsaturated carboxylic acid.
Natural Occurrence and Extraction Protocol
THCA is less abundant in the plant kingdom compared to other hydroxycinnamic acids like caffeic or ferulic acid.[1] It is often found alongside its structural relatives, and promising sources may include plants known to be rich in gallic acid, such as those from the Myrtaceae family (e.g., Eucalyptus globulus).[1]
Protocol 1: General Extraction and Purification from Plant Material
This protocol describes a robust method for extracting and purifying THCA from dried plant matter. The choice of 80% methanol is strategic; it is polar enough to efficiently solvate phenolic compounds while being less polar than water, which limits the co-extraction of highly polar impurities like sugars. The optional Solid-Phase Extraction (SPE) step is critical for producing a cleaner extract for downstream analysis or bioassays by selectively retaining phenolic compounds while washing away remaining sugars and other interfering substances.[1]
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ultrapure water
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Centrifuge, ultrasonic bath, rotary evaporator
Step-by-Step Methodology:
-
Extraction:
-
Weigh 1-5 g of powdered plant material into a suitable flask.[1]
-
Add 20-50 mL of 80% aqueous methanol.[1]
-
Sonicate the mixture in an ultrasonic bath for 30-60 minutes at room temperature to disrupt cell walls and enhance extraction efficiency.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet solid debris.[1]
-
Carefully decant and collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the remaining pellet at least two more times to ensure exhaustive extraction. Combine all supernatants.[1]
-
-
Solvent Evaporation & Purification (Optional but Recommended):
-
Evaporate the combined methanolic extracts to dryness using a rotary evaporator under reduced pressure.
-
Reconstitute the dried extract in a minimal volume of ultrapure water.[1]
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. This activates the stationary phase.[1]
-
Load the aqueous extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of ultrapure water to elute highly polar impurities.[1]
-
Elute the retained phenolic compounds, including THCA, with 5-10 mL of methanol.[1]
-
Evaporate the methanolic eluate to dryness.
-
-
Sample Preparation for Analysis:
Core Biological Activities and Mechanisms of Action
THCA exhibits potent anti-inflammatory and antioxidant activities, which are primarily mediated through its modulation of key cellular signaling pathways.[8][9]
Anti-inflammatory Properties via NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses.[1] In an activated state, it drives the transcription of numerous pro-inflammatory genes. THCA exerts a powerful anti-inflammatory effect by inhibiting this pathway.[1][8]
Mechanism: In response to inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (TNF-α, IFN-γ), the IκB kinase (IKK) complex becomes active.[1][8] IKK then phosphorylates the inhibitory protein IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB (p50/p65) heterodimer, allowing it to translocate into the nucleus.[1][8] Inside the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory mediators such as IL-6, IL-8, and TNF-α.[1][8][10] THCA has been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby locking NF-κB in an inactive state within the cytoplasm.[1][8]
Furthermore, THCA's structure lends itself to direct radical scavenging. The pyrogallol moiety can readily donate hydrogen atoms to neutralize free radicals, a mechanism known as Hydrogen Atom Transfer (HAT). [11][12]In more polar solvents, it may act via Sequential Proton Loss Electron Transfer (SPLET). [11][12]This dual-action capability—both activating endogenous antioxidant systems and directly neutralizing ROS—makes it a particularly effective antioxidant. [13]
Analytical Methodologies
Accurate quantification of THCA is essential for pharmacokinetic studies, quality control, and determining its concentration in biological matrices. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the gold standard for this purpose. [1]
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol provides a validated starting point for the analysis of THCA. The choice of a C18 reversed-phase column is standard for separating moderately nonpolar compounds like THCA from more polar matrix components. [1][14]The acidic mobile phase (e.g., with formic or acetic acid) is crucial; it ensures the carboxylic acid moiety of THCA remains protonated (non-ionized), leading to better retention and sharp, symmetrical peak shapes. [15]A gradient elution is employed to provide good resolution at the beginning of the run and then quickly elute more strongly retained compounds, shortening the total run time. [1] Instrumentation and Conditions:
-
HPLC System: A standard system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD). [1]* Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). [16]* Mobile Phase A: Ultrapure water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 40% B
-
25-30 min: Linear gradient from 40% to 95% B (column wash)
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B (re-equilibration) [1]* Flow Rate: 1.0 mL/min. [1]* Column Temperature: 30°C. [1]* Injection Volume: 10-20 µL. [1]* Detection: DAD monitoring at the maximum absorbance wavelength for THCA (typically 310-330 nm), with full spectrum collection (e.g., 200-400 nm) for peak purity analysis. [1][17] Procedure:
-
-
Standard Preparation: Prepare a 1 mg/mL stock solution of THCA reference standard in methanol. From this, create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase (95% A, 5% B). [1]2. Calibration Curve: Inject each working standard into the HPLC system. Plot the resulting peak area against the known concentration for each standard to construct a linear calibration curve. Ensure the correlation coefficient (r²) is >0.995 for accuracy. [1]3. Sample Analysis: Inject the filtered sample extracts (from Protocol 1).
-
Quantification: Determine the peak area for THCA in the sample chromatogram. Use the equation from the calibration curve to calculate the concentration in the injected sample. Back-calculate to determine the final concentration in the original plant material (e.g., in mg/g of dry weight). [1]
Handling and Safety
While a specific, comprehensive Safety Data Sheet (SDS) for 3,4,5-Trihydroxycinnamic acid should always be consulted prior to handling, data from structurally related compounds provide general guidance. Cinnamic acid derivatives may cause skin and eye irritation. [18][19][20] Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [18][21]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [21][22]Avoid generating dust. [22]Wash hands thoroughly after handling. [18]* Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. [1][19]
Conclusion and Future Directions
3,4,5-Trihydroxycinnamic acid is a promising natural product with well-defined anti-inflammatory and antioxidant mechanisms of action. Its ability to potently modulate both the NF-κB and Nrf2 pathways makes it a compelling candidate for further investigation in the context of diseases with an underlying inflammatory and oxidative stress component, such as neurodegenerative disorders, metabolic syndrome, and certain cancers. [9] Future research should focus on comprehensive pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to understand its bioavailability and in vivo fate. Furthermore, structure-activity relationship (SAR) studies, exploring derivatives through esterification or amidation of the carboxylic acid group, could lead to the development of novel therapeutic agents with enhanced potency, stability, and target specificity. [23][24]The robust analytical methods and mechanistic insights detailed in this guide provide a solid foundation for advancing this promising molecule from the laboratory toward clinical application.
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Oh, J. H., Park, J. W., Min, J. H., Hwang, D., Seo, J. Y., Lee, H. J., Ahn, K. S., Lee, J. W., Oh, S. R., Kim, S. M., & Chun, W. (2021). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Molecular Medicine Reports, 24(1), 509. Retrieved from [Link]
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Lee, J. W., Bae, C. J., Choi, Y. J., Park, J. H., Sim, J. Y., Kwon, Y. S., Lee, H. J., Kim, S. S., & Chun, W. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics, 21(2), 136–142. Retrieved from [Link]
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KoreaScience. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Retrieved from [Link]
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Dhammaraj, T., Kotseekieo, P., Chotikarn, T., Phosrithong, N., Praison, W., Prasomsub, T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology, 13(3), 439-449. Retrieved from [Link]
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Wang, Y., Zhang, J., Gao, K., Wang, M., & Wang, H. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213–227. Retrieved from [Link]
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PubMed. (2021). 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells. Retrieved from [Link]
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Razzaghi-Asl, N., Garrido, J., & Khazraei, H. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. CORE. Retrieved from [Link]
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PubMed. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]
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SIELC. (n.d.). Separation of 3,4,5-Trimethoxyhydrocinnamic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Shang, Y. J., Liu, B. Y., & Zhao, M. M. (2015). Details of the antioxidant mechanism of hydroxycinnamic acids. Czech Journal of Food Sciences, 33(3), 210-216. Retrieved from [Link]
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FooDB. (2005). 3,4,5-Trimethoxycinnamic Acid, 99% Predominantly Trans - Material Safety Data Sheet. Retrieved from [Link]
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Czech Journal of Food Sciences. (2015). Details of the antioxidant mechanism of hydroxycinnamic acids. Retrieved from [Link]
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ResearchGate. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4,5-Trimethoxycinnamic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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MDPI. (2020). Naturally Occurring Hydroxycinnamic Acids. Retrieved from [Link]
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Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of 3,4,5-Trihydroxycinnamic acid (THC). Retrieved from [Link]
-
Adnan, M., et al. (2021). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients, 13(9), 2933. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428). Retrieved from [Link]
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Tazzini, N. (2015). Hydroxycinnamic acids. Tuscany Diet. Retrieved from [Link]
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MDPI. (2015). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Retrieved from [Link]
-
Sun, J., et al. (2016). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. Journal of Chromatography B, 1029–1030, 136–147. Retrieved from [Link]
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Pharmacognosy Journal. (n.d.). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). Retrieved from [Link]
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European Journal of Biotechnology and Bioscience. (n.d.). By using RP-HPLC Technique, Quantitative and Qualitative analysis of Gallic acid from Industrial waste. Retrieved from [Link]
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ResearchGate. (2022). 1 H NMR spectrum of 3,4,5-trihydroxybenzoic acid. Retrieved from [Link]
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- 8. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 12. Czech Journal of Food Sciences: Details of the antioxidant mechanism of hydroxycinnamic acids [cjfs.agriculturejournals.cz]
- 13. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 15. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
- 21. echemi.com [echemi.com]
- 22. foodb.ca [foodb.ca]
- 23. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis, Pharmacological Engineering, and Analytical Profiling of 3,4,5-Trihydroxycinnamic Acid (THCA)
Topic: Biosynthesis Pathway, Pharmacological Engineering, and Analytical Profiling of 3,4,5-Trihydroxycinnamic Acid (THCA) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Orphan" Phenylpropanoid
3,4,5-Trihydroxycinnamic acid (THCA), also referred to as 5-hydroxycaffeic acid in specific metabolic contexts, represents a critical yet transient node in the plant phenylpropanoid network. Unlike its stable methylated counterparts (ferulic and sinapic acids), THCA rarely accumulates in vegetative tissues due to rapid turnover by O-methyltransferases (OMTs). However, its structural architecture—bearing three adjacent hydroxyl groups (catechol and galloyl moieties)—confers exceptional antioxidant potency and xanthine oxidase inhibitory activity, exceeding that of caffeic and sinapic acids.
This guide dissects the "Metabolic Grid" governing THCA formation, contrasting the canonical lignin pathway with the direct hydroxylation shunt. It further details biotechnological strategies for mass production (enzyme engineering) and provides validated protocols for its extraction and identification, serving as a blueprint for therapeutic development.
Molecular Architecture & The Metabolic Grid
The biosynthesis of THCA is best understood not as a linear chain, but as part of a metabolic grid where hydroxylation and methylation reactions compete. In the canonical pathway towards syringyl (S) lignin, the phenyl ring is methylated before the final hydroxylation. THCA represents the alternative "hydroxylation-first" route.
The Canonical vs. The THCA Shunt
In the classical model, Caffeic Acid (3,4-dihydroxycinnamic acid) is committed to Ferulic Acid via Caffeic Acid O-methyltransferase (COMT).
-
Canonical Route: Caffeic Acid
Ferulic Acid 5-Hydroxyferulic Acid Sinapic Acid. -
THCA Shunt: Caffeic Acid
3,4,5-THCA 5-Hydroxyferulic Acid Sinapic Acid.
The enzyme Ferulate 5-hydroxylase (F5H/CYP84A1) is the gatekeeper. While F5H kinetically prefers coniferaldehyde and ferulic acid, it retains substrate plasticity. In specific chemical backgrounds (or engineered systems), F5H can hydroxylate Caffeic Acid at the C5 position to yield THCA.
Enzymatic Causality
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates Phenylalanine to Cinnamic Acid.[1]
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates C4 to form p-Coumaric Acid.
-
p-Coumarate 3-Hydroxylase (C3H): Hydroxylates C3 to form Caffeic Acid.
-
Ferulate 5-Hydroxylase (F5H): A Cytochrome P450 monooxygenase. In the shunt pathway, it introduces the third hydroxyl group to Caffeic Acid.
-
O-Methyltransferases (COMT/CCoAOMT): Rapidly methylate the 3-OH or 5-OH positions. The high efficiency of these enzymes towards THCA is the primary reason for its low natural abundance.
Visualization: The Phenylpropanoid Metabolic Grid
The following diagram illustrates the competitive flux between the stable ferulic route and the transient THCA shunt.
Figure 1: The Phenylpropanoid Metabolic Grid. The solid path represents the canonical lignin biosynthesis. The dashed red path indicates the THCA shunt, where Caffeic Acid is directly hydroxylated before methylation.
Biotechnological Engineering: Mass Production
Since plant extraction yields are low due to rapid methylation, industrial sourcing relies on biocatalytic synthesis .
The Bacterial HpaB Pathway
Engineered Escherichia coli or Acinetobacter baumannii strains utilize the enzyme 4-hydroxyphenylacetate 3-hydroxylase (HpaB) . Unlike plant F5H, specific mutants of HpaB (e.g., Y398S) have been evolved to accept p-coumaric and caffeic acids with high specificity, bypassing the methylation machinery entirely.
Protocol Summary for Biosynthesis:
-
Host: E. coli BL21 (DE3).
-
Vector: Plasmid containing hpaB (mutant Y398S) and hpaC (reductase).
-
Substrate Feeding: Supplement culture with 2 mM p-coumaric acid.
-
Mechanism: p-Coumaric
Caffeic 3,4,5-THCA. -
Yield: Engineered systems can achieve >90% conversion within 3 hours, far superior to plant extraction.
Experimental Validation: Extraction & Analysis
For researchers isolating THCA from plant matrices (e.g., Cichorium intybus or engineered biomass), the following protocol ensures stability against oxidation.
Protocol: Stabilized Extraction
Principle: THCA is prone to rapid oxidation at alkaline pH. Extraction must be performed under acidic conditions with reducing agents.
Materials:
-
Solvent: 80% Methanol + 1% Formic Acid (v/v).
-
Antioxidant: 0.1% Ascorbic Acid (to prevent quinone formation).
-
Solid Phase Extraction (SPE): C18 cartridges.[2]
Step-by-Step Workflow:
-
Lyophilization: Freeze-dry plant tissue to stop enzymatic turnover (PPO/POD activity).
-
Homogenization: Grind 100 mg tissue in liquid nitrogen.
-
Extraction: Add 2 mL Solvent. Vortex 1 min. Sonicate 15 min at 4°C (avoid heat).
-
Clarification: Centrifuge at 12,000 x g for 10 min.
-
Hydrolysis (Optional): If targeting bound THCA (esters), incubate supernatant with 2N HCl at 80°C for 1 hour. Note: Acid hydrolysis is preferred over alkaline to prevent degradation.
-
Filtration: Pass through 0.22 µm PTFE filter.
Analytical Profiling (LC-MS/MS)
System: HPLC coupled to Q-TOF or Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.9 µm).
| Parameter | Condition |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% |
| Detection (UV) | 320 nm (characteristic hydroxycinnamic band). |
| MS Mode | Negative Ionization (ESI-). |
| MRM Transition | m/z 195.0 |
Visualization: Analytical Workflow
Figure 2: Optimized extraction and analysis workflow for 3,4,5-Trihydroxycinnamic Acid.
Therapeutic Relevance
Drug developers target THCA for its unique pharmacophore:
-
Xanthine Oxidase Inhibition: The 3,4,5-trihydroxy motif mimics the purine ring of xanthine, acting as a competitive inhibitor (IC50 ~61 µM). It is more potent than sinapic acid for gout management.
-
NF-κB Modulation: THCA inhibits the phosphorylation of IκBα, preventing NF-κB nuclear translocation. This downregulates COX-2 and iNOS expression, offering a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).
References
-
Vertex AI Search. (2024). Investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. J Herbmed Pharmacol.
-
BenchChem. (2025).[2] A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives.
-
ACS Catalysis. (2015). p-Hydroxyphenylacetate 3-Hydroxylase as a Biocatalyst for the Synthesis of Trihydroxyphenolic Acids.
-
Humphreys, J. M., et al. (1999). New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase. PNAS/Plant Physiology.
-
Higuchi, T. (1966). Bamboo Lignin and Its Biosynthesis. Kyoto University Research Information Repository.
-
Dhammaraj, T., et al. (2015). Engineering of p-Hydroxyphenylacetate 3-Hydroxylase for Synthesis of 3,4,5-Trihydroxycinnamic Acid. ACS Catalysis.
Sources
Methodological & Application
Application Note: High-Performance Liquid Chromatography Analysis of 3,4,5-Trihydroxycinnamic Acid
Method Development, Validation Strategy, and Protocol
Introduction & Scope
3,4,5-Trihydroxycinnamic acid (3,4,5-THCA) is a polyphenolic derivative of cinnamic acid, structurally analogous to caffeic acid but possessing an additional hydroxyl group on the phenyl ring (analogous to the gallic acid substitution pattern). It exhibits potent antioxidant and anti-inflammatory properties but presents significant analytical challenges due to its high polarity and susceptibility to oxidation.
This guide details a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of 3,4,5-THCA. Unlike generic protocols, this document emphasizes the mechanistic justification for every parameter, ensuring the user can adapt the method to complex matrices (e.g., plasma, plant extracts) while maintaining scientific rigor.
Physicochemical Profiling & Analytical Challenges
Successful separation relies on understanding the molecule's behavior in solution.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Phenylpropanoid backbone with 3 phenolic -OH groups.[1][2] | High polarity; reduced retention on standard C18 columns compared to cinnamic acid. |
| pKa (COOH) | ~4.4 - 4.6 (Estimated based on Caffeic Acid) | Critical: Mobile phase pH must be < 3.0 to suppress ionization of the carboxylic acid, ensuring the molecule is neutral and retained by the non-polar stationary phase. |
| pKa (Phenol) | > 8.5 | At neutral pH, phenols ionize, leading to peak tailing and potential irreversible adsorption to silica silanols. |
| UV Max | 320–330 nm | The conjugated double bond system allows for sensitive detection in the UV-A range, avoiding interference from simple proteins/impurities that absorb at 210-254 nm. |
| Stability | High oxidation potential | Mandatory: Samples must be kept in amber vials at 4°C. Mobile phases should be degassed to prevent on-column oxidation. |
Method Development Strategy (The "Why")
Stationary Phase Selection
While a standard C18 column is sufficient, the high polarity of 3,4,5-THCA can lead to early elution (low k').
-
Primary Recommendation: C18 End-capped (5 µm, 250 x 4.6 mm) .[3] The high carbon load provides necessary hydrophobic interaction.
-
Alternative for Difficult Matrices: C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 . These phases offer alternative selectivity via pi-pi interactions and hydrogen bonding, useful if 3,4,5-THCA co-elutes with other phenolic acids like caffeic or ferulic acid.
Mobile Phase Chemistry
-
Acidifier: 0.1% Formic Acid is preferred over Phosphoric Acid if LC-MS compatibility is required. If using only UV, 0.1% Phosphoric Acid (H₃PO₄) often yields sharper peak shapes by more effectively masking free silanols on the column.
-
Organic Modifier: Acetonitrile (ACN) is preferred for sharper peaks and lower backpressure. However, Methanol is often superior for separating structurally similar polyphenols due to its protic nature, which interacts differently with the phenolic hydroxyls.
Detailed Experimental Protocol
Reagents & Materials
-
Standard: 3,4,5-Trihydroxycinnamic acid (Reference Standard grade, ≥98%).[4][5]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.[5]
-
Acidifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).
-
Equipment: HPLC system with Binary/Quaternary Pump, Column Oven, and Diode Array Detector (DAD) or UV-Vis.
Standard Preparation (Critical Step)
-
Stock Solution (1 mg/mL): Dissolve 10 mg of 3,4,5-THCA in 10 mL of Methanol .
-
Note: Do not use water for the stock solution; stability is poor in pure aqueous solution.
-
Storage: Amber vial, -20°C. Stable for 1 week.
-
-
Working Standards: Dilute stock with Mobile Phase A to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL immediately prior to injection.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (250 x 4.6 mm, 5 µm) | Balanced retention and resolution.[3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses ionization (pH ~2.7). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of MPA; prevents baseline drift. |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |
| Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection | 10 µL | Standard loop size. |
| Detection | 325 nm (Ref 210 nm) | Specificity for cinnamic backbone; minimizes noise. |
Gradient Elution Table
Isocratic elution is rarely successful for phenolic extracts due to the wide polarity range of impurities.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration (High aqueous to retain polar THCA). |
| 5.0 | 5 | Isocratic hold to elute highly polar non-retained matrix. |
| 20.0 | 40 | Linear gradient to elute 3,4,5-THCA and similar phenolics. |
| 25.0 | 90 | Column wash (remove hydrophobic sterols/lipids). |
| 30.0 | 90 | Hold wash. |
| 30.1 | 5 | Return to initial conditions. |
| 35.0 | 5 | Re-equilibration (Crucial for retention time stability). |
Visualization of Logic & Workflow[5]
Method Development Logic Flow
This diagram illustrates the decision-making process for optimizing the separation of 3,4,5-THCA from interfering matrix components.
Caption: Decision tree for optimizing HPLC conditions based on peak symmetry and retention factor (k').
Sample Preparation & Analysis Workflow
Standardized workflow to ensure stability of the analyte during processing.
Caption: Sample preparation workflow emphasizing oxidation prevention (amber vials, low temp).
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following validation steps.
| Parameter | Acceptance Criteria | Protocol |
| System Suitability | RSD < 2.0% for Area & RT | Inject Standard (10 µg/mL) 6 times before running samples. |
| Linearity (R²) | > 0.999 | Plot Area vs. Conc (1–100 µg/mL). Residuals should be random. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine experimentally by diluting the 1 µg/mL standard. |
| Recovery | 85% – 115% | Spike known amount of 3,4,5-THCA into a blank matrix and extract. |
| Stability | Change < 5% over 24h | Re-inject the same vial every 4 hours (autosampler stability). |
Troubleshooting Guide
-
Problem: Peak Tailing.
-
Problem: Retention Time Drift.
-
Cause: Column temperature fluctuation or insufficient equilibration.
-
Solution: Use a column oven (30°C) and ensure 5+ minutes of re-equilibration time at initial conditions between runs.
-
-
Problem: "Ghost" Peaks.
-
Cause: Carryover from previous injection or gradient impurities.
-
Solution: Run a blank injection (Mobile Phase A). If peaks persist, clean the column with 100% ACN.[6]
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 735755, 3,4,5-Trimethoxycinnamic acid (Structural Analog Data). Retrieved from [Link]
-
MDPI. (2023). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid. Retrieved from [Link]
Sources
Extraction protocol for 3,4,5-Trihydroxycinnamic acid from plant tissue
An Application Note and Protocol for the Extraction of 3,4,5-Trihydroxycinnamic Acid from Plant Tissue
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the extraction of 3,4,5-Trihydroxycinnamic acid from plant tissues. While this specific hydroxycinnamic acid is less documented than its structural analog, 3,4,5-Trihydroxybenzoic acid (gallic acid), the fundamental principles of phenolic acid extraction are directly applicable. This guide synthesizes field-proven insights and authoritative literature to present robust protocols for conventional and modern green extraction techniques, including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). We detail the causality behind experimental choices, from solvent selection to post-extraction purification, and provide step-by-step methodologies suitable for researchers in natural product chemistry, pharmacology, and drug development. All protocols are designed to be self-validating through subsequent analytical quantification, ensuring scientific integrity and reproducibility.
Introduction and Foundational Principles
3,4,5-Trihydroxycinnamic acid is a polyphenolic compound belonging to the hydroxycinnamic acid family, which are known for their significant antioxidant properties. The extraction of these valuable bioactive compounds from complex plant matrices is a critical first step for research and development. The efficiency of this process hinges on several key physicochemical principles.
The protocols detailed herein are based on established methodologies for analogous phenolic acids, particularly gallic acid, which shares the same 3,4,5-trihydroxy-phenyl moiety.[1][2] The choice of extraction method and parameters is dictated by the need to overcome the plant cell wall and effectively solubilize the target analyte while minimizing its degradation.
Core Principles Guiding Extraction:
-
Solvent Polarity: The selection of an appropriate solvent or solvent system is paramount. Phenolic acids are polar molecules, making them soluble in polar solvents like water, methanol, ethanol, and acetone.[3] Studies consistently show that binary solvent systems, particularly aqueous ethanol or methanol (typically 50-80%), are more efficient than monocomponent solvents for extracting polyphenols.[4][5][6][7] This is because the water swells the plant matrix, while the organic solvent disrupts the cell membrane and solubilizes the compound.
-
Temperature: Increased temperature generally enhances solvent diffusivity and compound solubility, leading to higher extraction yields. However, excessive heat can cause thermal degradation of thermolabile phenolic compounds.[8] An optimal temperature range, typically between 40°C and 70°C, must be established to balance extraction efficiency with compound stability.[5][6][9]
-
pH Control: For acidic compounds like 3,4,5-Trihydroxycinnamic acid, pH is a critical variable, especially during purification steps like Liquid-Liquid Extraction (LLE). The molecule possesses a carboxylic acid group with a pKa value analogous to gallic acid (~4.4).[10] By acidifying the aqueous extract to a pH of ~2.0-2.5, the carboxylic acid group becomes protonated (non-ionized). This significantly reduces the molecule's polarity, thereby increasing its solubility in a less polar, water-immiscible organic solvent such as ethyl acetate.[10]
-
Solid-to-Liquid Ratio: A higher solvent volume relative to the plant material mass generally improves extraction by increasing the concentration gradient, which drives the transfer of the analyte from the plant matrix into the solvent.[6][9]
-
Plant Material Preparation: The physical state of the plant tissue dramatically impacts extraction efficiency. Drying the material prevents enzymatic degradation, while grinding it into a fine powder increases the surface area available for solvent contact, facilitating a more rapid and complete extraction.[4][11]
Pre-Extraction Workflow: Sample Preparation
Proper preparation of the plant tissue is a prerequisite for a successful and reproducible extraction.
Protocol: Plant Tissue Preparation
-
Collection & Cleaning: Collect fresh plant material. Gently wash with deionized water to remove any surface contaminants.
-
Drying: To preserve the chemical integrity of the target compounds, shade-dry the material at room temperature or use a hot-air oven at a controlled low temperature (40-60°C) until a constant weight is achieved.[11]
-
Grinding: Mill the dried plant material into a fine powder (e.g., 30-70 mesh) using a hammer mill or an electric grinder.[11]
-
Storage: Store the resulting powder in an airtight, light-protected container in a cool, dry place to prevent degradation prior to extraction.
Extraction Methodologies: Protocols and Rationale
We present three distinct protocols, ranging from modern, rapid techniques to conventional methods. The choice of method will depend on available equipment, desired extraction time, and solvent consumption considerations.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
UAE is a green, efficient technology that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[11][12][13]
Step-by-Step UAE Protocol:
-
Sample Preparation: Accurately weigh 1-5 g of the dried plant powder and place it into an Erlenmeyer flask.[4]
-
Solvent Addition: Add the extraction solvent. A solvent-to-sample ratio of 20-30 mL/g is recommended.[9] For example, use a 19.4% aqueous ethanol solution.[9]
-
Sonication: Place the flask in an ultrasonic bath. Set the operational parameters. Optimized conditions from similar studies suggest a temperature of approximately 38-40°C for 20-30 minutes.[9][11]
-
Filtration: After sonication, separate the extract from the solid plant residue by vacuum filtration through Whatman No. 1 filter paper.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.[4]
-
Storage: The resulting crude extract can be lyophilized or stored in a desiccator before analysis.
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE is another advanced technique that employs microwave energy to create localized heating within the plant material, causing moisture to evaporate and rupture the cell structure. This leads to a rapid release of bioactive compounds into the solvent.[13][14][15]
Step-by-Step MAE Protocol:
-
Sample Preparation: Weigh 1-2 g of the dried plant powder and place it into a microwave-safe extraction vessel.
-
Solvent Addition: Add the extraction solvent. A solid-to-liquid ratio of 1:40 (g/mL) and a solvent system of 20% methanol in water have been shown to be effective.[14] A 60:40 methanol:water mixture is also a highly favorable option.[16]
-
Microwave Irradiation: Secure the vessel in the microwave extractor. Set the parameters for power and time. Optimal conditions can be achieved with low power (e.g., 20% of total power) for two 5-minute cycles or higher power (e.g., 900 W) for a shorter duration of 120 seconds.[14][16]
-
Cooling & Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract from the solid residue as described in the UAE protocol.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator.
-
Storage: Store the dried crude extract appropriately.
Protocol 3: Conventional Maceration
Maceration is a simple and widely used technique that relies on soaking the plant material in a solvent over an extended period to allow for the diffusion of target compounds.
Step-by-Step Maceration Protocol:
-
Sample Preparation: Weigh 5-10 g of the dried plant powder into a flask.
-
Solvent Addition: Add the extraction solvent. An ethanol:water ratio of 70:30 is highly effective.[5]
-
Extraction: Stopper the flask and place it on an orbital shaker. Macerate for 24-48 hours at a controlled temperature. An elevated temperature of 65-70°C can significantly increase the yield of gallic acid.[5]
-
Filtration and Concentration: Follow the filtration and solvent evaporation steps outlined in the previous protocols.
Comparative Overview of Extraction Parameters
The following table summarizes typical parameters for the extraction of gallic acid, which can be used as a starting point for optimizing the extraction of 3,4,5-Trihydroxycinnamic acid.
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Conventional Maceration |
| Solvent | 19.4% - 50% Aqueous Ethanol[9] | 20% - 80% Aqueous Methanol[14] | 70% Aqueous Ethanol[5] |
| Temperature | 38 - 50°C[9][17] | 70 - 120°C[8][14] | 65 - 70°C[5] |
| Time | 20 - 30 minutes[9][11] | 2 - 10 minutes[14][16] | 24 - 48 hours[5] |
| Solid:Liquid Ratio | 1:29 (g/mL)[9] | 1:40 (g/mL)[14] | 1:20 (g/mL) |
| Key Advantage | Green Technology, Reduced Time | Extremely Rapid, High Efficiency | Simple, Low Equipment Cost |
Post-Extraction Purification
For many applications, the crude extract requires further purification to isolate the target compound from co-extracted impurities like sugars, lipids, and other phenolics.
Workflow for Plant Extract Purification
Caption: Decision workflow for post-extraction purification.
Protocol: Liquid-Liquid Extraction (LLE)
This protocol is based on the principle of differential solubility and is highly effective for purifying phenolic acids.[10]
-
Redissolve: Re-dissolve the dried crude extract in a known volume of deionized water.
-
Acidification: Adjust the pH of the aqueous solution to 2.0-2.5 by adding 1M HCl dropwise.[10] This step is critical to protonate the carboxylic acid group.
-
Solvent Partitioning: Transfer the acidified solution to a separatory funnel. Add an equal volume of ethyl acetate.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer.
-
Repeat: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to ensure complete recovery.
-
Combine & Dry: Combine all the collected organic layers. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a rotary evaporator to yield the purified phenolic fraction.[10]
Protocol: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample cleanup and concentration, particularly effective for removing highly polar impurities like sugars.[4]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with deionized water to elute sugars and other polar impurities.
-
Elution: Elute the retained phenolic compounds, including 3,4,5-Trihydroxycinnamic acid, with methanol.
-
Drying: Collect the methanolic eluate and evaporate it to dryness.
Analysis and Quantification
The final concentration and purity of 3,4,5-Trihydroxycinnamic acid in the extract must be determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV or DAD detector is the gold standard for this purpose.[18]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[19]
-
Mobile Phase: A gradient or isocratic system of acidified water (e.g., with 0.1-1% formic acid) and an organic solvent like methanol or acetonitrile.[20][21]
-
Detection: UV detection at approximately 270-280 nm, which is a characteristic absorbance wavelength for gallic acid and related compounds.[19][21]
-
Quantification: Concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.[4][20]
-
General Extraction and Analysis Workflow
The entire process from plant material to a quantified compound is summarized in the following diagram.
Caption: Comprehensive workflow from plant preparation to final quantification.
References
-
Fernandes, F. H. A., Salgado, H. R. N., & Tótoli, E. G. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. Critical Reviews in Analytical Chemistry, 46(6), 516-523. [Link]
-
Aslam, J., Khan, S. A., & Khan, S. H. (2023). Optimization of Gallic Acid-Rich Extract from Mango (Mangifera indica) Seed Kernels through Ultrasound-Assisted Extraction. MDPI. [Link]
-
Aslam, J., Khan, S. A., & Khan, S. H. (2024). Optimization of an ultrasound-assisted extraction method to obtain gallic acid-rich extracts from mango seed kernels. Food Science & Nutrition, 12(4), 2365-2378. [Link]
- Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268-3295. Referenced in Fernandes et al. (2016).
-
PubMed. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. PubMed. [Link]
-
Azzahra, A., et al. (2021). Extraction of gallic acid from chromolaena sp. using ultrasound-assisted extraction. Engineering Journal, 25(2), 269-276. [Link]
-
ResearchGate. (2025). Microwave-assisted extraction of the gallic acid biomarker from Acacia arabica bark followed by HPLC analysis. ResearchGate. [Link]
-
Kilic-Pekgözlü, A., et al. (2025). New solvents for extracting gallic acid from chestnut shells: deep eutectic solvents. Journal of the Science of Food and Agriculture. [Link]
-
Chysirichote, T., & Pakaweerachat, P. (2018). Ultrasonic-assisted extraction of gallic acid and isoquercetin from aspergillus niger fermented tri-phala waste. MATEC Web of Conferences, 192, 02047. [Link]
-
DergiPark. (2017). Microwave Extraction of Gallic Acid Equivalent of Total Flavonoids from Nigella sativa. DergiPark. [Link]
-
MDPI. (2022). Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds from Labisia pumila. MDPI. [Link]
-
Liu, S., et al. (2013). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. Journal of AOAC International, 96(5), 1145-1153. [Link]
-
Kim, H. Y., et al. (2024). Analytical method development and dermal absorption of gallic acid, a hair dye ingredient. Toxicological Research, 40(2), 221-229. [Link]
-
Scribd. (n.d.). Solubility of Gallic Acid in CO2-Ethanol. Scribd. [Link]
-
Pawar, C. R., & Patil, V. R. (2010). Optimizing conditions for gallic acid extraction from Caesalpinia decapetala wood. PubMed. [Link]
-
Kang, L., et al. (2015). Research on Extraction Process of Gallic Acid from Penthorum chinense Pursh by Aqueous Ethanol. Green and Sustainable Chemistry, 5, 63-69. [Link]
-
Al-Owaisi, M., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Molecules, 26(24), 7545. [Link]
-
ResearchGate. (2025). Extraction of Gallic Acid from Chromolaena sp. Using Ultrasound-assisted Extraction. ResearchGate. [Link]
-
Hossain, M. B., et al. (2011). Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices. Molecules, 16(8), 6193-6204. [Link]
-
Singh, M., et al. (2016). Influence of the solvents on the extraction of major phenolic compounds (punicalagin, ellagic acid and gallic acid) and their antioxidant activities in pomegranate aril. Journal of Food Science and Technology, 53(3), 1646-1654. [Link]
-
ResearchGate. (n.d.). Component content for different static extraction times. GA is gallic acid, CO is corilagin and EA is ellagic acid. ResearchGate. [Link]
-
ACS Publications. (2025). Optimization of Extraction Conditions for Improving Gallic Acid and Quercetin Content in Pouteria macrophylla Fruits: A Promising Cosmetic Ingredient. ACS Omega. [Link]
-
Ali, I., et al. (2016). Microwave-assisted extraction of gallic acid in leaves of Eucalyptus × hybrida Maiden and its quantitative determination by HPTLC. ResearchGate. [Link]
- Unknown. (n.d.).
-
Al-Musawi, S. K. (2016). Extraction and Purification of Gallic Acid from Eucalyptus camaldulensis Leaves. Journal of Babylon University/Pure and Applied Sciences, 24(9), 2483-2492. [Link]
-
Sladkovskyy, R., et al. (2011). Solvent and Emulsion Extractions of Gallic Acid by Tributylphosphate: Mechanisms and Parametric Study. Separation Science and Technology, 46(12), 1935-1942. [Link]
- Google Patents. (n.d.). CN102675091A - Preparation method of gallic acid by extraction from plant through separation.
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Priego-López, J. L., et al. (2017). Microwave-assisted extraction of phenolic compounds from Morus nigra leaves: optimization and characterization of the antioxidant activity. Journal of the Science of Food and Agriculture, 97(13), 4479-4486. [Link]
-
ResearchGate. (2025). Comparison of Extraction Techniques on Extraction of Gallic Acid From Stem Bark of Jatropha curcas. ResearchGate. [Link]
-
University of Guam. (2023). Supercritical Fluid Extraction of Phenolics from Anisophyllea disticha (Jack) Baill. and Evaluation of. University of Guam. [Link]
-
Sciforum. (2025). Efficient Natural Deep Eutectic Solvent (NADES) Extraction of Gallic Acid as a Potent Antioxidant from Lamiaceae Plants. Sciforum. [Link]
-
MDPI. (2025). Optimization and Kinetic Modelling of Hydroxycinnamic Acid Extraction from Anethum graveolens Leaves. MDPI. [Link]
-
Brieflands. (2022). Intensification of the Extraction Process of Flavonoids and Hydroxycinnamic Acids from Tanacetum vulgare L. Flowers. Brieflands. [Link]
-
Santos, V. T. O., et al. (2024). Hydroxycinnamic Acid Extraction from Multiple Lignocellulosic Sources: Correlations with Substrate Composition and Taxonomy for Flavoring and Antioxidant Applications. Fermentation, 10(12), 683. [Link]
-
KTU ePubl. (2022). Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology. KTU ePubl. [Link]
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Application Note: Solubilization and Handling of 3,4,5-Trihydroxycinnamic Acid (THCA)
[1][2][3]
Executive Summary & Compound Profile
3,4,5-Trihydroxycinnamic acid (THCA) is a polyphenolic compound structurally analogous to gallic acid (3,4,5-trihydroxybenzoic acid) but with a propenoic acid tail.[1] It is a potent antioxidant and Nrf2 activator. However, its catechol/pyrogallol moiety makes it highly susceptible to oxidative degradation and light-induced isomerization.[1]
Successful experimentation requires strict adherence to solubility limits and stability controls. This guide provides validated protocols for preparing stable stock solutions in DMSO and Methanol.
| Property | Specification |
| Common Name | 3,4,5-Trihydroxycinnamic Acid (THCA) |
| CAS Number | 6093-59-0 |
| Molecular Weight | 196.16 g/mol |
| Appearance | Light beige to beige solid |
| pKa (Predicted) | ~4.5 (Carboxyl), ~9-10 (Phenolic -OH) |
| Critical Risk | Rapid oxidation at neutral/alkaline pH (browning); Light sensitivity.[][1] |
Solubility & Stability Profile
Solvent Compatibility Table
The following data synthesizes empirical observations and physicochemical properties of hydroxycinnamic acids.
| Solvent | Solubility Potential | Application | Stability Risk |
| DMSO | High (up to 20-50 mg/mL) | Cell Culture, High-Conc.[1] Stocks | Low (if anhydrous and stored frozen).[1] |
| Methanol | Moderate (1-10 mg/mL) | HPLC, Analytical Standards | Moderate (volatile, potential esterification over long term).[1] |
| Ethanol | Moderate (1-10 mg/mL) | Formulation, Topical assays | Moderate.[1] |
| Water | Low (< 0.5 mg/mL) | Not recommended for stocks | High (Rapid oxidation if pH > 6).[1] |
The Mechanistic "Why": Stability Logic
-
Oxidation (The Browning Effect): The 3,4,5-trihydroxy motif (pyrogallol group) acts as an oxygen scavenger.[1] In solution, trace dissolved oxygen or alkaline pH promotes the formation of quinones, visible as a solution turning from clear/pale yellow to brown. Action: Always maintain acidic pH or use organic solvents that stabilize the protonated form.
-
Isomerization: The double bond in the cinnamic tail allows trans (E) to cis (Z) isomerization upon UV exposure.[1] Action: Amber glassware is mandatory.
Decision Logic: Solvent Selection
The following diagram illustrates the decision process for selecting the appropriate solvent system based on your downstream application.
Figure 1: Decision tree for solvent selection based on experimental requirements. Blue path indicates biological workflows; Green path indicates analytical workflows.[1]
Detailed Protocols
Protocol A: Preparation of 20 mg/mL Stock in DMSO (Biology Grade)
Purpose: For cell culture treatments (e.g., Nrf2 activation assays) or animal dosing. Self-Validating Step: Visual inspection for "browning" ensures oxidation has not occurred.[1]
Materials:
-
Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).[1]
-
Amber glass vials (2 mL or 4 mL) with PTFE-lined caps.[1]
-
Nitrogen or Argon gas source (Optional but recommended).[1]
Procedure:
-
Calculate: To prepare 1 mL of 20 mg/mL stock, weigh 20.0 mg of THCA.
-
Weigh: Transfer the solid into a pre-cleaned amber glass vial . Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.[1]
-
Solubilize: Add 1.0 mL of Anhydrous DMSO.
-
Dissolve: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
Checkpoint: The solution should be clear and light beige/yellow. If it turns dark brown immediately, your DMSO may be contaminated with water or the solid is already oxidized.
-
-
Preserve: If available, gently blow a stream of Nitrogen/Argon gas over the headspace to displace oxygen.
-
Aliquot & Store: Aliquot into small volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles. Store at -20°C .
-
Shelf Life: 3-6 months at -20°C.[1]
-
Protocol B: Preparation of 1 mg/mL Stock in Methanol (Analytical Grade)
Purpose: For HPLC/LC-MS calibration curves or quality control.
Materials:
Procedure:
-
Weigh: Weigh 10.0 mg of THCA into a 10 mL volumetric flask.
-
Solubilize: Add approximately 8 mL of HPLC-grade Methanol.
-
Acidify (Crucial): Add 10 µL of Formic Acid (0.1% v/v final).
-
Expert Insight: Acidification suppresses the ionization of the hydroxyl groups, preventing oxidation and peak tailing during chromatography.
-
-
Dissolve: Sonicate for 2-5 minutes until fully dissolved.
-
Make up to Volume: Add Methanol to the 10 mL mark.
-
Filter: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Store: Store at 4°C for up to 1 week, or -20°C for 1 month.
Experimental Workflow & Signaling Pathway
THCA is often investigated for its anti-inflammatory properties via the Nrf2 pathway.[] The following diagram visualizes the mechanism and where the stock solution enters the workflow.
Figure 2: Mechanism of Action.[1] THCA disrupts the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus to drive antioxidant gene expression.
Troubleshooting & FAQs
Q: My solution turned brown overnight. Can I still use it? A: No. A brown color indicates the formation of quinones or polymerization products. This significantly alters the biological activity (often increasing cytotoxicity) and concentration. Discard and prepare fresh, ensuring tighter seals or lower storage temperatures.
Q: Can I dissolve THCA in water directly? A: Only if you adjust the pH to >7, which immediately triggers rapid oxidation. It is strongly advised to dissolve in DMSO first, then dilute into aqueous buffer (e.g., PBS) immediately before use.
Q: What is the maximum concentration for cell culture? A: While the stock is 20 mg/mL, the final concentration in the well should rarely exceed 100 µM (approx. 20 µg/mL). Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]
References
Application Note & Protocol: A Multi-Step Synthesis of 3,4,5-Trihydroxycinnamic Acid from Gallic Acid
Abstract
This document provides a comprehensive, in-depth guide for the multi-step synthesis of 3,4,5-Trihydroxycinnamic acid, a valuable phenolic compound, starting from commercially available gallic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described synthetic route involves four main stages: (1) Peracetylation of the phenolic hydroxyl groups of gallic acid for protection, (2) Conversion of the protected carboxylic acid to an aldehyde via an acid chloride intermediate and subsequent Rosenmund reduction, (3) Carbon-carbon bond formation using the Knoevenagel-Doebner condensation to construct the cinnamic acid backbone, and (4) Final deprotection of the acetyl groups to yield the target molecule. This guide emphasizes the rationale behind procedural choices, provides detailed step-by-step protocols, and includes guidelines for characterization and troubleshooting to ensure a reproducible and efficient synthesis.
Introduction and Synthetic Strategy
3,4,5-Trihydroxycinnamic acid is a derivative of cinnamic acid noted for its significant antioxidant and anti-inflammatory properties.[1] Its structural similarity to other well-studied phenylpropanoids like caffeic and ferulic acid makes it a compound of high interest for pharmacological research. However, its direct synthesis is complicated by the sensitive nature of the tri-hydroxyl-substituted aromatic ring, which is prone to oxidation.
The direct conversion of gallic acid is not feasible due to the reactivity of both the hydroxyl and carboxylic acid functional groups. Therefore, a robust protecting group strategy coupled with reliable functional group transformations is required. This application note details a logical and field-proven four-stage synthetic pathway.
The core strategy is as follows:
-
Protection: The three phenolic hydroxyl groups of gallic acid are first protected as acetate esters. Acetyl groups are chosen for their stability under the conditions required for the subsequent steps and their straightforward removal during the final deprotection stage.
-
Functional Group Transformation: The carboxylic acid moiety of the protected gallic acid is converted into an aldehyde. This is achieved in two steps: formation of a highly reactive acid chloride intermediate, followed by a selective reduction to the aldehyde using a poisoned palladium catalyst (Rosenmund Reduction). This selective reduction is critical to prevent over-reduction to an alcohol.[2][3]
-
Carbon-Carbon Bond Formation: The acrylic acid side-chain is installed using the Knoevenagel-Doebner condensation.[4] This classic reaction involves the condensation of the synthesized aldehyde with malonic acid, catalyzed by a weak base like pyridine, which also facilitates the subsequent decarboxylation to yield the desired α,β-unsaturated acid.[5][6][7]
-
Deprotection: Finally, the acetyl protecting groups are removed via base-catalyzed hydrolysis to yield the final product, 3,4,5-Trihydroxycinnamic acid.[8]
The overall synthetic workflow is illustrated below.
Sources
- 1. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Solid Phase Extraction (SPE) of Hydroxycinnamic Acids
Introduction: The Significance of Hydroxycinnamic Acid Analysis
Hydroxycinnamic acids, a prominent class of phenolic compounds, are ubiquitously found in plant-based foods and beverages, contributing significantly to their sensory properties and offering a spectrum of health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Accurate quantification of these bioactive molecules in complex matrices such as plant extracts, food products, and biological fluids is paramount for researchers, scientists, and drug development professionals. However, the inherent complexity of these samples and the often low concentrations of target analytes present a significant analytical challenge.[3][4]
Solid Phase Extraction (SPE) has emerged as a robust and indispensable sample preparation technique for the selective isolation and pre-concentration of hydroxycinnamic acids prior to chromatographic analysis.[5] This application note provides a comprehensive guide to the principles, methodologies, and best practices for the SPE of hydroxycinnamic acids, empowering researchers to develop and validate reliable analytical methods.
Core Principles: Understanding the "Why" Behind the "How"
The successful SPE of hydroxycinnamic acids hinges on exploiting the physicochemical properties of both the analytes and the sorbent material. Hydroxycinnamic acids, such as caffeic acid, ferulic acid, and p-coumaric acid, are characterized by a carboxylic acid group and one or more hydroxyl groups attached to a phenyl ring. This dual functionality allows for interactions based on both polarity (reversed-phase) and charge (ion-exchange).
The primary retention mechanism for hydroxycinnamic acids on non-polar sorbents is reversed-phase, where hydrophobic interactions occur between the aromatic ring of the analyte and the non-polar stationary phase.[6] The key to achieving optimal retention is to suppress the ionization of the carboxylic acid group. This is accomplished by acidifying the sample to a pH below the pKa of the hydroxycinnamic acids (typically around 4.5), rendering them neutral and enhancing their affinity for the reversed-phase sorbent.[7]
Selecting the Optimal SPE Sorbent: A Comparative Analysis
The choice of SPE sorbent is critical and depends on the specific hydroxycinnamic acids of interest, the sample matrix, and the desired level of cleanup.
| Sorbent Type | Retention Mechanism(s) | Advantages | Common Applications | Key Considerations |
| C18 (Octadecyl-silica) | Reversed-Phase | Widely available, cost-effective. | Cleaner sample matrices, initial method development. | Can exhibit lower recovery for more polar hydroxycinnamic acids.[4] Requires careful conditioning to prevent sorbent drying.[4] |
| Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) | Reversed-Phase (Hydrophilic-Lipophilic Balanced) | Excellent retention for a wide range of polarities, stable across a broad pH range, higher loading capacity. | Plant extracts, food and beverage samples, biological fluids.[7][8][9] | May require stronger elution solvents compared to C18. |
| Mixed-Mode (e.g., Oasis MCX, DSC-MCAX) | Reversed-Phase & Ion-Exchange (Cation or Anion) | Highly selective for acidic or basic compounds, allows for rigorous washing steps to remove interferences.[10] | Complex matrices with significant interferences (e.g., plasma, urine). | Protocol development can be more complex due to dual retention mechanisms.[6] |
Visualizing the SPE Workflow
The following diagram illustrates a typical "Bind-Elute" SPE strategy for the extraction of hydroxycinnamic acids using a reversed-phase sorbent.
Caption: A generalized workflow for the solid phase extraction of hydroxycinnamic acids.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the extraction of hydroxycinnamic acids from different matrices using various SPE sorbents.
Protocol 1: Reversed-Phase SPE of Hydroxycinnamic Acids from Plant Extracts
This protocol is suitable for the general extraction of hydroxycinnamic acids from methanolic or ethanolic plant extracts using a polymeric reversed-phase sorbent.
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Strata-X, 100 mg/3 mL)[9]
-
Plant Extract (dissolved in a solvent compatible with the initial mobile phase of the analytical method)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Acetic Acid)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Methodology:
-
Sample Pre-treatment:
-
Ensure the plant extract is free of particulate matter by centrifugation or filtration.
-
Acidify the extract to a pH of approximately 2-3 with formic acid (typically 0.1-1% v/v). This ensures the hydroxycinnamic acids are in their neutral form for optimal retention.[7]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through the cartridge to solvate the stationary phase.
-
Pass 3 mL of acidified water (e.g., water with 0.1% formic acid) to equilibrate the sorbent. Do not allow the sorbent bed to dry out.[9]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 4 mL of water to remove sugars and other polar interferences.[9]
-
Optionally, wash with a small volume of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences without eluting the target analytes.
-
-
Elution:
-
Elute the retained hydroxycinnamic acids with 2 mL of methanol into a clean collection tube.[9]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for your analytical method (e.g., 10% methanol in water with 0.1% formic acid).[7]
-
Protocol 2: Mixed-Mode SPE for the Selective Extraction of Hydroxycinnamic Acids from Wine
This protocol utilizes a mixed-mode sorbent with both reversed-phase and anion-exchange functionalities for a highly selective extraction from a complex matrix like wine.
Materials:
-
SPE Cartridges: Mixed-mode anion exchange (e.g., Oasis MAX)
-
Wine Sample
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Ammonium Hydroxide
-
Formic Acid
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Methodology:
-
Sample Pre-treatment:
-
Adjust the pH of the wine sample to >6.0 with ammonium hydroxide to ensure the carboxylic acid groups of the hydroxycinnamic acids are deprotonated (anionic).
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of water through the cartridge to equilibrate.
-
-
Sample Loading:
-
Load the pH-adjusted wine sample onto the conditioned cartridge at a flow rate of 1-2 mL/min. The hydroxycinnamic acids will be retained by both reversed-phase and anion-exchange mechanisms.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove sugars and other polar, neutral compounds.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences that are not acidic.
-
-
Elution:
-
Elute the hydroxycinnamic acids with 2 mL of methanol containing 2% formic acid. The formic acid will neutralize the anionic sites on the sorbent and the deprotonated hydroxycinnamic acids, disrupting the ion-exchange retention and allowing for their elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for analysis.
-
Mechanism of Retention: A Visual Explanation
The following diagram illustrates the interaction between a hydroxycinnamic acid (caffeic acid) and a reversed-phase sorbent under acidic conditions.
Caption: Interaction of caffeic acid with a C18 sorbent.
Troubleshooting Common SPE Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Incomplete elution. | Increase the volume or strength of the elution solvent. Ensure the elution solvent disrupts the retention mechanism (e.g., pH adjustment for ion-exchange). |
| Analyte breakthrough during loading. | Decrease the flow rate during sample loading. Ensure the sample pH is appropriate for retention. Do not exceed the sorbent capacity. | |
| Sorbent drying before sample loading. | Re-condition the cartridge. Always keep the sorbent bed wet after conditioning. | |
| Poor Reproducibility | Inconsistent flow rates. | Use a vacuum manifold with a flow control system or an automated SPE system. |
| Variable sample pre-treatment. | Ensure consistent pH adjustment and sample dilution for all samples. | |
| Presence of Interferences in Eluate | Inadequate washing. | Optimize the wash step by using a slightly stronger solvent that does not elute the analytes. |
| Inappropriate sorbent selectivity. | Consider a more selective sorbent, such as a mixed-mode phase. |
Conclusion
Solid phase extraction is a powerful and versatile technique for the purification and concentration of hydroxycinnamic acids from a variety of complex matrices. By understanding the underlying principles of retention and carefully selecting the appropriate sorbent and protocol, researchers can achieve high recoveries and reproducible results, leading to more accurate and reliable analytical data. The protocols and guidelines presented in this application note serve as a starting point for method development and can be further optimized to meet the specific requirements of individual applications.
References
-
MDPI. (2021, January 25). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. [https://www.mdpi.com/23 separations/separations-08-00013]([Link] separations/separations-08-00013)
-
ACS Publications. (2008, December 2). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. [Link]
-
PMC. (n.d.). Simultaneous Determination of Caffeic Acid and Ferulic Acid Using a Carbon Nanofiber-Based Screen-Printed Sensor. [Link]
-
ResearchGate. (2025, October 15). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. [Link]
-
PubMed. (2017, August 1). SPE-HPLC Determination of Chlorogenic and Phenolic Acids in Coffee. [Link]
-
PMC. (n.d.). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. [Link]
-
MDPI. (2022, November 16). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]
-
Waters. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]
-
Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
-
MDPI. (2025, April 24). Optimization and Kinetic Modelling of Hydroxycinnamic Acid Extraction from Anethum graveolens Leaves. [Link]
-
ACS Publications. (2024, December 4). Hydroxycinnamic Acid Extraction from Multiple Lignocellulosic Sources: Correlations with Substrate Composition and Taxonomy for Flavoring and Antioxidant Applications. [Link]
-
PMC. (n.d.). Application of Sorbent-Based Extraction Techniques in Food Analysis. [Link]
-
PMC. (n.d.). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SPE-HPLC Determination of Chlorogenic and Phenolic Acids in Coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
UV-Vis Absorption Spectrum of 3,4,5-Trihydroxycinnamic Acid
Introduction
3,4,5-Trihydroxycinnamic acid (3,4,5-tHCA) is a polyphenolic compound belonging to the hydroxycinnamic acid family.[1] Structurally, it consists of a cinnamic acid backbone substituted with three hydroxyl groups at the C3, C4, and C5 positions of the phenyl ring. It is the cinnamic acid analog of Gallic acid (3,4,5-trihydroxybenzoic acid) and is structurally related to Caffeic acid (3,4-dihydroxycinnamic acid) and Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid).
While less ubiquitous than caffeic or ferulic acid, 3,4,5-tHCA exhibits superior antioxidant capacity due to its increased number of hydroxyl groups, which facilitate radical scavenging via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Its spectral properties are critical for its identification, quantification, and the monitoring of its stability in pharmaceutical and nutraceutical formulations.
Key Applications
-
Antioxidant Assays: Reference standard in DPPH and ABTS scavenging assays.
-
Pharmaceutical Stability: Monitoring degradation (oxidation/hydrolysis) in drug delivery systems.
-
Metabolic Tracking: Identification of metabolites in Polygala species and other herbal extracts.
Physicochemical & Spectral Properties[1][2][3][4][5][6][7]
The UV-Vis absorption profile of 3,4,5-tHCA is highly dependent on solvent polarity and pH, exhibiting distinct solvatochromic and ionochromic shifts.
Table 1: Physicochemical & Spectral Data[8]
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 196.16 g/mol | |
| Solubility | Methanol, Ethanol, DMSO | Sparingly soluble in cold water; unstable in alkaline solutions.[2] |
| 315 – 320 nm | Primary conjugation band (Band I). | |
| 320 nm | Protonated form ( | |
| 283 – 285 nm | Carboxylate form ( | |
| Molar Extinction Coeff.[3][4] ( | ~12,750 M | Measured at 300 nm in aqueous buffer. |
| pKa values | Deprotonation of carboxyl causes blue shift; phenolic deprotonation causes red shift. |
Experimental Protocol
Materials & Reagents[2]
-
Analyte: 3,4,5-Trihydroxycinnamic acid (Purity
98%). -
Solvent: Methanol (HPLC Grade).
-
Buffers:
-
Acidic:[5] 10 mM Phosphate or Citrate buffer, pH 2.0.
-
Neutral: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Instrumentation: UV-Vis Spectrophotometer (Double-beam preferred for baseline correction) with quartz cuvettes (1 cm path length).
Workflow Diagram
Caption: Experimental workflow for the spectrophotometric analysis of 3,4,5-Trihydroxycinnamic acid, highlighting pH-dependent pathways.
Step-by-Step Procedure
Step 1: Stock Solution Preparation[6]
-
Weigh 1.96 mg of 3,4,5-tHCA.
-
Dissolve in 10.0 mL of Methanol (HPLC grade).
-
Vortex until fully dissolved.
-
Concentration:
( ). -
Storage: Amber glass vial at -20°C. Stable for 1 week. Fresh preparation is recommended due to oxidation sensitivity.
-
Step 2: Working Solution Preparation
Prepare two separate dilutions to observe the spectral shift:
-
Acidic Sample: Mix
Stock + Acidic Buffer (pH 2.0). Final Conc: . -
Neutral Sample: Mix
Stock + PBS (pH 7.4). Final Conc: .
Step 3: Spectrophotometric Measurement[7]
-
Baseline: Insert cuvettes containing only the respective buffer (Acidic or Neutral) into the reference and sample holders. Auto-zero the instrument.
-
Scan: Set wavelength range to 200 – 450 nm . Scan speed: Medium (approx. 200 nm/min).
-
Measurement: Replace sample blank with the Working Solution. Record the spectrum.
-
Peak Detection: Identify
.[6][3]-
Expect ~320 nm for Acidic Sample.
-
Expect ~285 nm for Neutral Sample.
-
Results & Discussion
Spectral Characteristics
The UV spectrum of 3,4,5-tHCA is characterized by two main absorption bands, typical of hydroxycinnamic acids:
-
Band I (300–330 nm): Arises from the conjugation of the aromatic ring with the propenoic acid side chain (
and transitions). This band is sensitive to conjugation length and pH. -
Band II (200–240 nm): Corresponds to the
transitions of the benzene ring itself.
The pH-Dependent Shift (Ionochromism)
Unlike simple phenols where deprotonation leads to a bathochromic (red) shift, the initial deprotonation of the carboxyl group (
-
At pH 2.0 (Protonated): The molecule is neutral. The conjugation extends fully through the carboxylic acid.
. -
At pH 7.4 (Carboxylate): The carboxyl group is ionized (
). This alters the electron distribution of the side chain, reducing the conjugation efficiency slightly relative to the acid form, shifting the peak to . -
At pH > 9.0 (Phenolate): Deprotonation of the phenolic hydroxyls occurs. This usually triggers a strong bathochromic shift (red shift) and hyperchromic effect, often pushing absorption toward 350–400 nm. However, 3,4,5-tHCA is highly unstable in alkaline conditions and rapidly oxidizes to quinoidal forms (browning), making accurate spectral measurement difficult without anaerobic conditions.
Linearity & Quantification
Quantification follows the Beer-Lambert Law (
-
Linear Range:
. -
Calculation:
Using (in acidic/methanolic solution).
Troubleshooting
| Issue | Probable Cause | Solution |
| Browning of solution | Oxidation (Quinone formation) | Ensure pH < 5. Use fresh solutions. Degas buffers. |
| Peak shift to < 290 nm | pH is too high (Carboxylate form) | Acidify sample with 0.1% Formic Acid or HCl to confirm shift back to 320 nm. |
| Low Absorbance | Poor solubility | Pre-dissolve in MeOH or DMSO before adding to water. |
References
-
BenchChem. (2025).[6][5] A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives. Retrieved from
-
Szymańska, R., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Materials, 14(20), 5980. Retrieved from
-
The Good Scents Company. (2023). 3,4,5-Trimethoxycinnamic acid General Information. Retrieved from
-
American Chemical Society (ACS). (2022). Inquiry-Based Laboratories for Students to Investigate the Concepts of Acid−Base Titration, pKa, Equivalence Points, and Molar Absorption Coefficients. Journal of Chemical Education. Retrieved from
-
Extrasynthese. (2024). 3,4,5-Trihydroxycinnamic acid Analytical Standard. Retrieved from
Sources
Application Note: Optimized Mobile Phase Preparation for the HPLC Analysis of 3,4,5-Trihydroxycinnamic Acid
Executive Summary
This guide details the preparation of a robust mobile phase for the separation of 3,4,5-Trihydroxycinnamic acid (CAS: 6093-59-0). Unlike its mono- or di-hydroxy counterparts (e.g., p-coumaric or caffeic acid), the presence of three hydroxyl groups on the phenyl ring creates a "pyrogallol-like" moiety. This significantly increases polarity and susceptibility to oxidative degradation at neutral pH.
This protocol utilizes a low-pH Reversed-Phase (RP-HPLC) strategy. The acidic environment is critical not only for retention (suppressing ionization) but also for stabilizing the analyte against rapid oxidation during the run.
Physicochemical Context & Strategy
To design an effective mobile phase, we must understand the analyte's behavior in solution.
-
Acidity (pKa): The carboxylic acid group has a pKa of approximately 4.0–4.5. To retain this molecule on a hydrophobic C18 column, the mobile phase pH must be maintained below 3.0 to keep the acid protonated (
) and neutral. -
Oxidation Sensitivity: The 3,4,5-trihydroxy substitution pattern is electron-rich and prone to auto-oxidation, forming quinones and browning in alkaline or neutral solutions. Acidification is mandatory for stability.
-
Polarity: This compound is more polar than Caffeic or Sinapic acid. It requires a highly aqueous initial gradient to prevent early elution near the void volume (
).
Visualizing the Retention Mechanism
The following diagram illustrates the chemical equilibrium we are manipulating with the mobile phase.
Figure 1: Mechanism of acid suppression chromatography. Low pH drives the equilibrium toward the neutral form, enabling interaction with the C18 chain.
Reagents and Materials
| Reagent | Grade | Purpose |
| Water | HPLC/Milli-Q (18.2 MΩ) | Base solvent; must be free of metal ions to prevent oxidation. |
| Acetonitrile (ACN) | HPLC Gradient Grade | Organic modifier. Preferred over Methanol for lower backpressure and sharper peaks. |
| Formic Acid | LC-MS Grade (98%+) | Volatile buffer. Maintains pH ~2.7. Compatible with MS detection.[1] |
| Acetic Acid | HPLC Grade (Glacial) | Alternative buffer.[2] Good for UV-only methods; maintains pH ~3.0. |
| Membrane Filters | 0.22 µm Nylon or PTFE | Essential to remove particulates that cause pump check-valve failure. |
Mobile Phase Preparation Protocol
Phase A: 0.1% Formic Acid in Water (Aqueous)
Target pH: ~2.6 – 2.8
-
Measure Water: Transfer 1000 mL of ultrapure Milli-Q water into a clean volumetric flask or mobile phase bottle.
-
Add Acid: Using a precision pipette, add 1.0 mL of Formic Acid (98%).
-
Note: Always add acid to water.
-
-
Mix: Swirl gently to ensure homogeneity.
-
Filtration (Critical): Filter the solution through a 0.22 µm Nylon membrane using a vacuum filtration assembly. This removes micro-particulates and initiates degassing.
-
Degassing: Sonicate the filtered solvent for 10–15 minutes.
-
Why? Oxygen accelerates the oxidation of 3,4,5-trihydroxycinnamic acid. Removing dissolved oxygen is a chemical stability requirement, not just for pump performance.
-
Phase B: 100% Acetonitrile (Organic)
Note: We use pure ACN to maximize gradient flexibility. Some protocols use acidified ACN, but for this compound, acidifying Phase A is usually sufficient.
-
Measure: Transfer 1000 mL of HPLC-grade Acetonitrile into a separate bottle.
-
Sonicate: Sonicate for 5–10 minutes to degas.
-
Cap Tightly: Acetonitrile evaporates serves; keep capped to maintain retention time reproducibility.
Alternative: Phosphate Buffer (For UV-Only, Non-MS)
If peak tailing persists with Formic Acid, use 20 mM Potassium Dihydrogen Phosphate (
-
Pros: Superior peak shape due to ionic strength.
-
Cons: Non-volatile; precipitates in high organic %; ruins Mass Spectrometers.
Chromatographic Conditions & Workflow
Recommended Gradient
Due to the high polarity of the trihydroxy group, start with a low percentage of organic solvent.
| Time (min) | Phase A (%) | Phase B (%) | Event |
| 0.0 | 95 | 5 | Injection / Loading |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 70 | 30 | Linear Gradient Elution |
| 20.0 | 10 | 90 | Column Wash |
| 22.0 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | Ready for next injection |
-
Column: C18 (ODS), 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax or Phenomenex Luna).
-
Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).
-
Detection: UV-Vis / DAD at 310 nm (Max absorbance) and 280 nm (General phenolic).
Preparation Workflow Diagram
Figure 2: Step-by-step preparation workflow emphasizing the degassing step to protect the oxidation-prone analyte.[4]
Sample Preparation (Self-Validating Step)
The integrity of the mobile phase is useless if the sample degrades before injection.
-
Solvent: Dissolve the standard/sample in Phase A (0.1% Formic Acid) or Methanol/Water (50:50) containing 0.1% Formic Acid.
-
Avoid: Pure water (pH ~7) or alkaline buffers.
-
Verification: Upon dissolving, the solution should remain clear/pale yellow. If it turns brown/orange immediately, oxidation has occurred (check pH).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength (switch to Phosphate if UV-only) or use an "End-capped" C18 column. |
| Split Peak | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase starting conditions (95% Aqueous). |
| Ghost Peaks | Oxidation of analyte or impurities. | Freshly prepare mobile phase; ensure thorough degassing; protect samples from light. |
| Drifting Retention | pH fluctuation.[4] | Ensure Phase A is well-mixed and the bottle is capped to prevent evaporation of volatile acids. |
References
-
BenchChem. (2025).[3][5][6][7] Application Note: HPLC Analysis of 3,4,5-Trihydroxycinnamic Acid Decyl Ester. Retrieved from
-
Olkowski, A. A., et al. (2003). A Rapid HPLC Method for Determination of Major Phenolic Acids in Plant Material.[8][9] Polish Journal of Food and Nutrition Sciences. Retrieved from
-
Extrasynthese. (n.d.). 3,4,5-Trihydroxycinnamic acid Analytical Standard.[5][10] Retrieved from
-
Dolan, J. W. (2013). A Guide to HPLC and LC-MS Buffer Selection. LCGC. Retrieved from
-
PubChem. (2025). 3,4,5-Trimethoxycinnamic acid (Structural Analog Data).[11] National Library of Medicine. Retrieved from (Note: Used for structural pKa estimation comparison).
Sources
- 1. Separation of 3,4,5-Trimethoxyhydrocinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. akjournals.com [akjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biosciencejournals.com [biosciencejournals.com]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. extrasynthese.com [extrasynthese.com]
- 11. Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019) - FooDB [foodb.ca]
Application Note: Advanced C18 Column Selection and Method Development for the HPLC Separation of 3,4,5-Trihydroxycinnamic Acid
Chromatographic Challenges & Analyte Profiling
3,4,5-Trihydroxycinnamic acid is a highly polar, ionizable polyphenolic compound frequently analyzed in pharmacokinetic studies, natural product profiling, and pKa determination assays[1]. Structurally, it possesses a conjugated aromatic ring, three phenolic hydroxyl groups, and a carboxylic acid moiety.
The primary chromatographic challenge arises from its extreme hydrophilicity. In reversed-phase liquid chromatography (RPLC), retaining such polar analytes requires a highly aqueous mobile phase (often >95% water). However, standard C18 columns are fundamentally unsuited for these conditions. Furthermore, the carboxylic acid group has a pKa of approximately 4.5[2]. If the mobile phase pH is not strictly controlled, the analyte will exist in a state of partial ionization, leading to severe peak tailing, split peaks, and irreproducible retention times. Therefore, 3,4,5-trihydroxycinnamic acid derivatives require reversed-phase chromatography with UV detection, utilizing specific acidic modifiers to ensure robust separation[3].
Mechanistic Column Selection Strategy
The selection of the stationary phase is the most critical variable in this workflow. Do not default to a standard, fully endcapped C18 column.
-
The Failure of Standard C18 (Hydrophobic Phase Collapse): Standard C18 columns rely entirely on dispersive (van der Waals) interactions. When exposed to >95% aqueous mobile phases, the hydrophobic alkyl chains undergo "dewetting" or hydrophobic phase collapse. The C18 chains fold onto themselves to minimize contact with the polar mobile phase, expelling water from the silica pores. This results in a sudden, catastrophic loss of retention for 3,4,5-trihydroxycinnamic acid.
-
The Solution (AQ-C18 or Polar-Embedded C18): To prevent dewetting, an Aqueous C18 (AQ-C18) or Polar-Modified C18 column must be used. Polar-modified C18 columns provide similar hydrophobicity to standard columns but incorporate polar endcapping or bonded groups, improving retention and peak shape for polar compounds and increasing aqueous compatibility[4]. Alternatively, polar-embedded columns (containing an amide, ether, or carbamate group within the alkyl chain) maintain a hydration layer near the silica surface, preventing phase collapse and offering alternative selectivity via hydrogen bonding.
Mobile Phase Causality & The "Rule of 2"
Phenolic acids and related aromatic plant metabolites are most commonly analyzed using reversed-phase HPLC with C18 chemistry operated with an acidified aqueous/organic gradient[5].
To achieve predictable chromatography, you must apply the "Rule of 2" : The mobile phase pH must be at least 2 units below the analyte's pKa to ensure it is >99% unionized. Because the pKa of 3,4,5-trihydroxycinnamic acid is ~4.5, the mobile phase pH must be maintained below 2.5[2]. Separation of trihydroxycinnamic acid derivatives is successfully performed using C18 columns with 0.1% formic acid in water and acetonitrile gradients[6]. Formic acid (0.1% v/v) yields a pH of ~2.7, which is usually sufficient, though 0.1% Trifluoroacetic acid (TFA, pH ~2.0) can be used if secondary interactions with residual silanols cause peak tailing.
Fig 1. Mechanistic workflow for C18 column selection and method optimization.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. If the system suitability criteria in Step 4 are not met, the protocol dictates immediate troubleshooting rather than proceeding with sample analysis.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix and degas. Causality: Formic acid must be added to both phases to prevent baseline drift during the gradient run.
Step 2: Sample Preparation (Avoiding the Strong Solvent Effect)
-
Weigh 1.0 mg of 3,4,5-trihydroxycinnamic acid standard.
-
Dissolve in 1.0 mL of a diluent matching the initial gradient conditions (e.g., 98% Water / 2% Acetonitrile with 0.1% Formic Acid). Causality: Dissolving a highly polar analyte in 100% organic solvent causes the "strong solvent effect," where the analyte travels un-retained through the column before the mobile phase can dilute the injection plug, resulting in severely fronting or split peaks.
Step 3: HPLC System Setup
-
Install an AQ-C18 column (e.g., 150 mm × 4.6 mm, 3 µm or 5 µm).
-
Set the column oven temperature to 30 °C to ensure reproducible thermodynamics of retention.
-
Equilibrate the column with starting conditions (98% A / 2% B) for at least 10 column volumes.
-
Set the UV detector to 300 nm, which is the optimal wavelength for monitoring the conjugated system of 3,4,5-trihydroxycinnamic acid[1].
Step 4: System Suitability & Self-Validation Inject the prepared standard and evaluate the chromatogram against the following self-validating metrics:
-
Retention Factor (
): Must be . If , the column is suffering from phase collapse or the initial organic concentration is too high. -
Tailing Factor (
): Must be between and . If , the analyte is undergoing secondary interactions with residual silanols. Lower the mobile phase pH by switching from Formic Acid to TFA.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Value | Chromatographic Implication |
| Molecular Formula | C9H8O5 | High polarity requires a highly aqueous starting mobile phase (>95% water). |
| pKa (Carboxylic Acid) | ~4.5 | Mobile phase pH must be strictly controlled at < 2.5 to suppress ionization. |
| UV Absorbance Max | ~300 nm | Provides optimal detection wavelength for high sensitivity and specificity. |
Table 2: C18 Column Chemistry Comparison for Polar Phenolic Acids
| Column Type | Bonding Chemistry | Suitability for Analyte | Risk Factor / Mechanism |
| Standard C18 | Fully endcapped, high ligand density | Poor. Prone to dewetting in >95% aqueous conditions. | Hydrophobic phase collapse; sudden loss of retention and irreproducibility. |
| AQ-C18 | Hydrophilic endcapping / proprietary bonding | Excellent. Resists phase collapse; retains polar analytes. | Minimal. Ideal for highly aqueous gradients and robust routine analysis. |
| Polar-Embedded C18 | Amide/ether group embedded in alkyl chain | Good. Provides alternative selectivity via hydrogen bonding. | May exhibit different elution orders compared to standard C18 phases. |
Table 3: Optimized Gradient Elution Protocol
| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) |
| 0.0 | 98 | 2 | 1.0 |
| 2.0 | 98 | 2 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 17.0 | 5 | 95 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 20.1 | 98 | 2 | 1.0 |
| 25.0 | 98 | 2 | 1.0 |
References
-
Phenolic Acids in Grain Samples - Shodex HPLC Columns. shodexhplc.com.5
-
HPLC Column Selection Guide - Phenomenex. phenomenex.com.4
-
Application Note: HPLC Analysis of 3,4,5-Trihydroxycinnamic Acid Decyl Ester - Benchchem. benchchem.com. 3
-
A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC. nih.gov. 2
-
Inquiry-Based Laboratories for Students to Investigate the Concepts of Acid–Base Titration, pKa, Equivalence Points, and Molar Absorption Coefficients. acs.org. 1
-
Simultaneous identification of phenolic and flavonoid contents in bee pollen by HPLC-ESI-MS data. alliedacademies.org.6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. alliedacademies.org [alliedacademies.org]
3,4,5-Trihydroxycinnamic acid derivatization for GC-MS analysis
Application Note: High-Efficiency Derivatization of 3,4,5-Trihydroxycinnamic Acid for GC-MS Quantitation
Part 1: The Chemical Strategy (Expertise & Logic)
The Challenge: Polarity & Steric Hindrance
3,4,5-Trihydroxycinnamic acid (
-
Extreme Polarity: The molecule possesses four active hydrogen sites (three phenolic hydroxyls at positions 3, 4, and 5, and one carboxylic acid tail). Without derivatization, these groups form strong intermolecular hydrogen bonds, leading to adsorption in the GC liner, peak tailing, and thermal degradation.
-
Steric Hindrance: The contiguous arrangement of hydroxyl groups at the 3, 4, and 5 positions creates a "crowded" aromatic ring. Standard silylation reagents often fail to derivatize the central (position 4) hydroxyl completely, resulting in mixed derivatives (e.g., tri-TMS vs. tetra-TMS) that split the quantitative signal.
The Solution: Catalyzed Silylation This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .[1][2][3]
-
BSTFA acts as the primary silyl donor, replacing active hydrogens with trimethylsilyl (TMS) groups.
-
TMCS acts as an essential catalyst.[4] It increases the donor strength of the mixture, ensuring the sterically hindered hydroxyl at position 4 is fully derivatized.
-
Anhydrous Pyridine is used as the solvent to scavenge the acidic byproducts (HF) and drive the reaction equilibrium forward.
Reaction Mechanism:
Part 2: Experimental Protocol
A. Materials & Reagents
-
Analyte Standard: 3,4,5-Trihydroxycinnamic acid (≥98% purity).
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent). Note: Open ampoules must be used immediately or stored in a desiccator; moisture ruins the reagent.
-
Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).
-
Internal Standard (IS): trans-Cinnamic acid-d5 or 3,4-Dimethoxybenzoic acid (to monitor derivatization efficiency).
B. Step-by-Step Workflow
1. Sample Preparation (Critical Drying Step)
-
Action: Aliquot 50 µL of sample extract (in MeOH or EtOAc) into a GC vial.
-
Action: Add 10 µL of Internal Standard solution (100 µg/mL).
-
Action: Evaporate to complete dryness under a gentle stream of Nitrogen (
) gas at 40°C. -
Why: Any residual water will hydrolyze the BSTFA, producing hexamethyldisiloxane and stopping the reaction.[5] The vial must be bone-dry.
2. Derivatization Reaction
-
Action: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to dissolve the polar core.
-
Action: Add 50 µL of BSTFA + 1% TMCS .
-
Action: Cap the vial tightly with a PTFE-lined crimp cap.
-
Action: Incubate at 65°C for 45 minutes .
-
Why: The elevated temperature is non-negotiable here. Room temperature silylation is insufficient for the hindered 3,4,5-trihydroxy motif.
3. Injection
-
Action: Cool to room temperature. Transfer to autosampler.
-
Action: Inject 1.0 µL in Split Mode (10:1) .
-
Note: If sensitivity is low, use Splitless, but ensure the solvent delay is set to >4.0 mins to avoid pyridine saturation of the filament.
Part 3: Visualization (Workflow & Mechanism)
Figure 1: Analytical Workflow and Logic Flow Caption: Integrated workflow ensuring moisture removal and steric hindrance mitigation during derivatization.
Part 4: GC-MS Method Parameters & Data Analysis
Instrument Settings
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates silylated aromatics well. |
| Inlet Temp | 280°C | High enough to volatilize the heavy Tetra-TMS derivative. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal separation efficiency. |
| Oven Program | 80°C (1 min) → 10°C/min → 300°C (5 min) | Slow ramp ensures separation of the target from matrix interferents (sugars/fatty acids). |
| Transfer Line | 290°C | Prevents condensation of high-boiling derivatives. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |
Mass Spectral Identification (Self-Validating Data)
The derivatization replaces 4 active hydrogens with TMS groups (
-
Net Mass Addition:
. -
Parent MW: 196.16.
-
Expected Derivative MW:
.
Table 1: Key Diagnostic Ions for 3,4,5-Trihydroxycinnamic Acid (Tetra-TMS)
| Ion (m/z) | Origin/Fragment | Significance |
| 484 | [M]+ (Molecular Ion) | Quantification Ion. Confirms complete derivatization (Tetra-TMS). |
| 469 | [M - 15]+ | Loss of methyl group (-CH3) from a TMS moiety. Very common base peak. |
| 412 | [M - 72]+ | Loss of one TMS group (rare, usually indicates instability). |
| 395 | [M - 89]+ | Loss of TMSO group (Trimethylsilyloxy). Characteristic of polysilylated phenols. |
| 73 | [Si(CH3)3]+ | Trimethylsilyl cation. High abundance but non-specific (do not use for quant). |
Quality Control (Pass/Fail Criteria):
-
Peak Integrity: If you see a peak at m/z 412 (Tri-TMS derivative) eluting earlier than the main peak, the reaction was incomplete. Remedy: Increase incubation time to 60 mins or use fresh BSTFA.
-
Moisture Check: The presence of a large peak for Hexamethyldisiloxane (solvent front) indicates moisture contamination.
Part 5: References
-
Robbins, R. J. (2003). Phenolic acids in foods: An overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866–2887.
-
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.[6][7][8] Journal of Separation Science, 30(18), 3268–3295.
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
-
NIST Chemistry WebBook. (2023). Mass spectra of 3,4,5-Trihydroxycinnamic acid derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemcoplus.co.jp [chemcoplus.co.jp]
- 3. tcichemicals.com [tcichemicals.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting peak tailing of phenolic acids in HPLC
Technical Support Center: Troubleshooting Peak Tailing of Phenolic Acids in HPLC
Executive Summary & Diagnostic Logic
Phenolic acids (e.g., gallic, caffeic, ferulic acids) are structurally characterized by a phenolic ring and a carboxylic acid moiety. Peak tailing (
Effective troubleshooting requires distinguishing between chemical interactions (silanol activity, ionization state) and physical issues (column void, extra-column volume). Use the logic flow below to diagnose your specific issue.
Diagnostic Workflow
Figure 1: Step-by-step diagnostic decision tree for isolating the root cause of peak tailing in phenolic acid analysis.
Technical Support Q&A: Deep Dive
Q1: Why do phenolic acids consistently tail on my standard C18 column?
The Mechanism:
The root cause is likely secondary silanol interactions .[1][2][3][4] Silica-based columns contain residual silanol groups (
-
Ionization of Silanols: Above pH 3.5, these silanols deprotonate to form
. -
Analyte Chemistry: Phenolic acids have
values typically between 4.0 and 5.0 (see Table 1). If your mobile phase pH is near 4.0-5.0, the carboxylic acid moiety is partially ionized ( ). -
The Interaction: While anion-anion repulsion suggests no interaction, the phenolic hydroxyls can form strong hydrogen bonds with free silanols. Furthermore, trace metals in older "Type A" silica can act as chelation sites for the phenolic groups, causing severe tailing.
The Fix: You must suppress silanol ionization and keep the analyte protonated.[1][4]
-
Target pH: 2.0 – 2.5.
-
Why: At pH 2.0, silanols are protonated (neutral
) and phenolic acids are protonated (neutral ). This forces the interaction to be purely hydrophobic (Van der Waals), which yields symmetrical peaks [1].
Q2: I am using 0.1% Formic Acid (pH ~2.7). Is that enough?
Expert Insight: Not always. While 0.1% formic acid is LC-MS friendly, its ionic strength is low.
-
Issue: If your sample matrix has a high buffering capacity or if the column has high silanol activity, weak organic acids may not fully suppress secondary interactions.
-
Recommendation: For UV-detection methods, switch to 20 mM Potassium Phosphate buffer (pH 2.5) .[6] The higher ionic strength effectively masks residual silanols and provides a more stable pH environment than 0.1% formic acid [2].
Table 1: Physicochemical Properties of Common Phenolic Acids
| Analyte | pKa (COOH) | Recommended Mobile Phase pH | Detection |
| Gallic Acid | 4.41 | 2.0 - 2.5 | 271 nm |
| Protocatechuic Acid | 4.48 | 2.0 - 2.5 | 260 nm |
| Chlorogenic Acid | 3.33 | 2.0 - 2.3 | 325 nm |
| Caffeic Acid | 4.62 | 2.0 - 2.5 | 325 nm |
| Ferulic Acid | 4.58 | 2.0 - 2.5 | 325 nm |
| p-Coumaric Acid | 4.64 | 2.0 - 2.5 | 310 nm |
Note: To ensure the analyte is >99% non-ionized, the pH must be at least 2 units below the pKa.
Q3: My pH is 2.0, but tailing persists. What about the column?
If pH optimization fails, your stationary phase is likely the culprit.
-
Avoid: Uncapped silica or "Type A" silica (high metal content).
-
Select: A "Type B" (high purity, low acidity) silica that is fully end-capped . End-capping replaces accessible surface silanols with trimethylsilyl (TMS) groups, sterically blocking the analyte from interacting with the silica surface [3].[2]
-
Advanced Option: Consider a Pentafluorophenyl (PFP) or Biphenyl phase. These phases offer unique
selectivity for aromatic compounds and often provide better peak shape for phenolic acids than standard C18, due to alternative retention mechanisms that rely less on silanol-sensitive interactions [4].[1]
Q4: Can sample solvent cause tailing?
Yes, absolutely. This is known as the "solvent effect."
-
Scenario: You dissolve your phenolic acid extract in 100% Methanol or Acetonitrile to ensure solubility, but your initial mobile phase is 95% Water / 5% Organic.
-
Result: The strong solvent plug travels down the column faster than the mobile phase can dilute it. The analyte molecules in the center of the plug travel faster than those on the edges (which mix with the water), causing peak distortion that looks like tailing or fronting.
-
Protocol: Always dissolve the sample in the initial mobile phase composition (e.g., 5% MeOH / 95% Acidified Water). If solubility is an issue, limit the injection volume to < 5 µL.
Visualizing the Mechanism
Understanding the molecular interaction is key to preventing it. The diagram below illustrates the competition between the desired hydrophobic retention and the undesired silanol interaction.
Figure 2: Mechanistic view of peak tailing. Tailing occurs when the secondary interaction (red dotted line) competes with the primary hydrophobic retention (green solid line).
Experimental Protocol: Mobile Phase Optimization
Objective: Minimize peak tailing (
Reagents:
-
Potassium Dihydrogen Phosphate (
). -
Phosphoric Acid (
, 85%).[9]
Step-by-Step Methodology:
-
Buffer Preparation (20 mM, pH 2.5):
-
Dissolve 2.72 g of
in 900 mL of HPLC grade water. -
Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (dropwise).
-
Dilute to 1000 mL volume.
-
Critical: Filter through a 0.22 µm membrane to remove particulates.
-
-
System Equilibration:
-
Flush column with Mobile Phase A (Buffer) and Mobile Phase B (MeOH) at initial gradient conditions (e.g., 95:5) for 20 column volumes.
-
Monitor pressure stability.
-
-
Gradient Setup:
-
Time 0 min: 5% B
-
Time 20 min: 60% B
-
Flow rate: 1.0 mL/min (for 4.6mm ID columns).
-
-
Injection:
-
Inject 10 µL of standard mixture (dissolved in 95% Buffer / 5% MeOH).
-
-
Validation:
-
Calculate USP Tailing Factor (
) or Asymmetry Factor ( ) for the Caffeic Acid peak. -
Target:
.
-
References
-
Phenomenex. (2025).[7][10] HPLC Tech Tip: Peak Tailing of Basic Analytes and Acidic Mobile Phases. Retrieved from [Link]
-
Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Chromatographic Separation of Phenolic Compounds: Biphenyl HPLC Column Validation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. labcompare.com [labcompare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3,4,5-Trihydroxycinnamic Acid (THCA) Stability & Troubleshooting
Scientist's Note: As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of polyphenols in aqueous systems. 3,4,5-Trihydroxycinnamic acid (THCA) is a potent antioxidant and enzyme inhibitor, but its tri-hydroxylated aromatic ring makes it highly susceptible to environmental degradation. This guide is designed to move beyond basic handling instructions by explaining the causality behind THCA's instability and providing self-validating protocols to ensure your experimental data remains robust.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My aqueous THCA formulations rapidly lose potency and turn brown at pH 7.4. What is causing this, and how can I prevent it? A1: The instability of THCA at physiological pH is driven by the deprotonation of its catechol/pyrogallol-like hydroxyl groups. At pH levels approaching neutral or alkaline (> 6.0), THCA forms phenoxide ions. Because phenoxide ions are highly electron-rich, their oxidation potential is significantly lowered compared to the protonated acid[1]. This facilitates rapid auto-oxidation in the presence of dissolved oxygen or trace transition metals, generating a phenoxyl radical. Subsequent oxidation yields highly reactive ortho- or para-quinones, which undergo nucleophilic attack and polymerization, resulting in the characteristic brown color and complete loss of the active moiety[2]. Solution: Adjust your formulation to an acidic range (pH 3.0–5.0) using a citrate or acetate buffer system. If physiological pH is mandatory for your end-use, incorporate metal chelators (e.g., EDTA) and purge the system with inert gas (Argon/N2) to minimize dissolved oxygen.
Q2: I am evaluating THCA as a xanthine oxidase inhibitor in vitro. How can I prevent degradation during the assay? A2: Enzyme assays, such as those evaluating xanthine oxidase inhibition, typically require a physiological buffer (e.g., 100 mM sodium dihydrogen phosphate, pH 7.5)[3]. To prevent THCA degradation before it interacts with the target:
-
Prepare concentrated stock solutions in an aprotic solvent (e.g., 100% DMSO) or an acidic aqueous buffer.
-
Introduce THCA to the pH 7.5 assay buffer immediately prior to initiating the reaction with the substrate (xanthine).
-
Limit incubation times to the minimum required for steady-state kinetics (e.g., 10 minutes at 25°C)[3].
Q3: How does temperature interact with pH to affect THCA degradation? A3: Elevated temperatures exponentially accelerate both auto-oxidation and, if you are working with esterified derivatives (e.g., THCA decyl ester), ester bond hydrolysis[2]. While acidic pH protects the phenolic groups, heat provides the activation energy necessary to overcome the oxidation barrier even in protonated states. Store solid THCA desiccated at -20°C, and keep aqueous working solutions at 2–8°C for short-term use[2].
Mechanistic pathway of pH-dependent auto-oxidation of 3,4,5-Trihydroxycinnamic acid.
Part 2: Quantitative Stability Profile
To assist in formulation design, the following table synthesizes the pH-dependent behavioral states of THCA.
| pH Range | Environmental State | Dominant Degradation Pathway | Relative Stability | Formulation Recommendation |
| < 3.0 (Strongly Acidic) | Fully Protonated | Minimal | High | Stable, but extreme acidity may cause precipitation or cellular toxicity. |
| 3.0 - 5.0 (Acidic) | Fully Protonated | Slow Auto-oxidation | Optimal | Ideal range for aqueous formulations; use citrate/acetate buffers[2]. |
| 5.0 - 7.0 (Weakly Acidic) | Partial Deprotonation | Moderate Oxidation | Moderate to Low | Degradation accelerates significantly as pH approaches 7.0. |
| > 7.0 (Neutral to Alkaline) | Phenoxide Ion Formation | Rapid Oxidation & Polymerization | Very Low | Avoid for storage; use fresh preparations and quench immediately[2]. |
Part 3: Self-Validating Experimental Protocol: HPLC-UV Stability Profiling
When testing THCA in novel biological buffers, you must validate its half-life. The following HPLC-UV protocol is engineered as a self-validating system . It utilizes an internal standard to correct for volumetric errors and a chemical quenching step to prove that the degradation measured strictly represents the incubation period, not artifacts introduced while the sample sits in the autosampler queue.
Step-by-Step Methodology
1. Sample Preparation
-
Prepare a 10 mM stock of THCA in 100% DMSO.
-
Prepare a 10 mM stock of trans-cinnamic acid (Internal Standard, IS) in DMSO. Causality:Trans-cinnamic acid lacks the tri-hydroxy groups, making it immune to the auto-oxidation affecting THCA, serving as a perfect stable reference.
2. Buffer Incubation
-
Spike THCA and IS into your target buffer (e.g., pH 7.4 PBS) to a final concentration of 100 µM each.
-
Incubate at 37°C in a light-protected thermomixer.
3. Reaction Quenching (Critical Step)
-
At designated time points (e.g., 0, 15, 30, 60, 120 mins), extract a 100 µL aliquot.
-
Immediately dilute the aliquot 1:1 with a Quenching Solution (Acetonitrile containing 0.2% Formic Acid).
-
Causality: This instantly drops the pH below 4.0, re-protonating any phenoxide ions and halting oxidation. It acts as a "chemical freeze," preserving the exact concentration at the time of sampling.
4. HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Causality: The acidic mobile phase ensures THCA remains fully protonated and stable during the chromatographic separation, preventing on-column degradation[2].
-
Detection: UV-Vis at 320 nm.
5. Kinetic Modeling
-
Plot the peak area ratio (THCA / IS) against time to calculate the degradation rate constant (
) and half-life ( ).
Self-validating experimental workflow for profiling THCA stability across pH gradients.
References
1.[2]2 - Benchchem 2.[1] 1 - PMC - NIH 3.[4]4 - MDPI 4.[3]3 - Herbmedpharmacol
Sources
Removing chlorophyll interference in hydroxycinnamic acid analysis
Welcome to the technical support center for researchers analyzing hydroxycinnamic acids in plant matrices. This guide provides in-depth troubleshooting advice and detailed protocols to address a critical challenge in this field: interference from chlorophyll. High concentrations of chlorophyll can obscure analytical signals, suppress ionization in mass spectrometry, and lead to inaccurate quantification of target compounds like caffeic, ferulic, and chicoric acids.[1][2][3]
This resource is designed to provide not just procedural steps, but the scientific rationale behind them, empowering you to optimize your sample preparation for robust and reliable results.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the analysis of hydroxycinnamic acids from chlorophyll-rich samples.
Q1: My HPLC-UV chromatogram is a mess. I see a massive, broad peak early in the run, and my hydroxycinnamic acid peaks are poorly resolved or hidden. What's happening?
A: This is a classic sign of significant chlorophyll interference. Chlorophylls, particularly chlorophyll a and b, absorb strongly in the UV-Vis spectrum, including wavelengths often used for detecting phenolic compounds (e.g., 280 nm, 320 nm).[1] Because they are highly abundant and relatively non-polar, they can co-elute with your compounds of interest on reversed-phase columns (like C18), causing severe baseline disruption and obscuring the peaks of your target analytes.[4]
Q2: I'm using LC-MS, and while my chromatogram looks a bit better, my analyte signal is inconsistent and lower than expected. Could chlorophyll still be the issue?
A: Absolutely. This phenomenon is known as ion suppression . Even if chromatographically separated, the high concentration of co-eluting chlorophyll and its derivatives can interfere with the ionization process in the mass spectrometer source (e.g., ESI or APCI).[3][5] Chlorophyll's non-volatile nature can lead to source contamination, and its presence can compete with your hydroxycinnamic acids for ionization, leading to a significant drop in sensitivity and poor reproducibility.[3]
Q3: What is the most straightforward method to quickly "de-green" my extract for a preliminary or screening analysis?
A: For rapid, bulk removal of chlorophyll, Liquid-Liquid Extraction (LLE) is often the most effective first step.[2][6] This technique partitions compounds between two immiscible solvents based on their relative solubility. Since chlorophyll is lipophilic (fat-soluble) and hydroxycinnamic acids are generally more polar, you can use a polar solvent (like aqueous methanol or ethanol) to retain your analytes while a non-polar solvent (like hexane or chloroform) washes away the chlorophyll.[7][8][9]
Q4: I need the highest possible recovery and purity of my hydroxycinnamic acids for quantitative analysis. Which method should I choose?
A: For high-purity applications requiring robust quantification, Solid-Phase Extraction (SPE) is the superior choice.[2][4][10] SPE offers a more selective and controlled separation than LLE. By choosing the right sorbent (the solid phase), you can strongly retain your analytes of interest while selectively washing away the interfering chlorophyll. This method is highly reproducible, scalable, and can be automated for high-throughput workflows.[2][10]
Q5: My analyte recovery after SPE is poor. What are the common pitfalls?
A: Low recovery in SPE typically points to one of three issues in method development:
-
Incorrect Sorbent Choice: The most common sorbent for this application is reversed-phase C18, which retains non-polar to moderately polar compounds.[4] Your hydroxycinnamic acids should be retained while the more non-polar chlorophyll can be washed off with a carefully chosen solvent. The properties of your specific analyte, like its pKa and polarity, are crucial for sorbent selection.[11]
-
Improper Cartridge Conditioning/Equilibration: Failing to properly wet the sorbent (conditioning, e.g., with methanol) and then rinse it with a solvent similar to your sample matrix (equilibration, e.g., with acidified water) will prevent proper analyte retention.[12]
-
Incorrect Wash or Elution Solvents: This is the most critical step. The "wash" solvent should be strong enough to remove chlorophyll without eluting your hydroxycinnamic acids. The "elution" solvent must then be strong enough to desorb your analytes from the sorbent. A common mistake is using a wash solvent that is too strong (e.g., high percentage of organic solvent), causing premature elution of the target compounds.[11][13]
Experimental Protocols & Workflows
Here we provide detailed, step-by-step protocols for the two most common and effective methods for chlorophyll removal.
Protocol 1: Rapid Chlorophyll Removal via Liquid-Liquid Extraction (LLE)
This method is ideal for initial sample cleanup and is based on the protocol described for chicory leaf analysis.[8][9] It leverages the differential solubility of chlorophyll (non-polar) and hydroxycinnamic acids (polar).
Step-by-Step Methodology:
-
Initial Extraction: Macerate your plant tissue (e.g., 100 mg fresh weight) in a suitable polar solvent, such as 1 mL of 80% ethanol containing 5% acetic acid. The acid helps to keep the hydroxycinnamic acids in their protonated, less polar form, aiding extraction.[8]
-
Centrifugation: Centrifuge the extract (e.g., 5 min at 12,000 x g) to pellet solid debris. Transfer the supernatant to a new microfuge tube.
-
Phase Separation: To the supernatant, add 200 µL of water and 1 mL of chloroform.[8]
-
Mixing & Separation: Vortex the tube vigorously for 30 seconds to ensure thorough mixing. Centrifuge again (e.g., 2 min at 12,000 x g) to facilitate the separation of the two liquid phases.
-
Analyte Collection: Three layers will be visible: a top aqueous layer (clear/yellowish), a bottom organic layer (dark green), and a protein disk at the interface. The top aqueous phase contains your hydroxycinnamic acids. The bottom chloroform phase contains the chlorophyll.
-
Final Step: Carefully collect the upper aqueous phase with a pipette, avoiding the green layer. This "de-greened" extract can now be dried down and reconstituted in a suitable solvent for HPLC or LC-MS analysis.[8][9]
Protocol 2: High-Purity Cleanup via Solid-Phase Extraction (SPE)
This protocol uses a reversed-phase (C18) sorbent and is excellent for preparing samples for sensitive quantitative analysis.[4][10]
Step-by-Step Methodology:
-
Sample Pre-treatment: Start with a clarified plant extract (as in Step 2 of the LLE protocol). Acidify the extract with formic or acetic acid to a pH of ~2.5-3.0 to ensure the hydroxycinnamic acids are fully protonated for maximum retention on the C18 sorbent.[12]
-
Sorbent Conditioning: Pass 1-2 cartridge volumes (e.g., 3 mL for a 3 mL cartridge) of methanol through the C18 SPE cartridge. This wets the stationary phase. Do not let the sorbent go dry.
-
Sorbent Equilibration: Pass 1-2 cartridge volumes of acidified water (pH ~2.5-3.0) through the cartridge. This prepares the sorbent to receive the aqueous sample.
-
Sample Loading: Load the pre-treated sample onto the cartridge. Use a slow, consistent flow rate (e.g., 1-2 drops per second) to ensure optimal interaction and retention of the analytes.
-
Wash Step (Chlorophyll Removal): This is the key step. Wash the cartridge with a weak organic solvent mixture to remove the strongly non-polar chlorophyll while the more polar hydroxycinnamic acids remain bound. A good starting point is 1-2 cartridge volumes of 5-10% methanol in acidified water.[12] The green color should be visibly washed from the cartridge.
-
Analyte Elution: Elute the retained hydroxycinnamic acids with a stronger solvent. Pass 1-2 cartridge volumes of 80-100% methanol through the cartridge to collect your purified analytes. Adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent can improve recovery for some compounds.
-
Final Step: The collected eluate can be evaporated and reconstituted for analysis.
Method Comparison Summary
Choosing the right cleanup strategy depends on your analytical goals, sample throughput needs, and the complexity of your matrix.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Dispersive SPE (dSPE) |
| Principle | Differential solubility in immiscible liquids.[1] | Differential affinity for a solid sorbent.[4][10] | Adsorption onto sorbent mixed directly with extract.[3] |
| Pros | Fast, inexpensive, good for bulk removal, requires basic lab equipment.[1][6] | High selectivity and recovery, reproducible, easily automated, cleaner extracts.[2][4] | Very fast, simple, effective for pigment removal in QuEChERS-type methods.[3] |
| Cons | Can be labor-intensive, may form emulsions, less selective, uses larger solvent volumes.[2] | Requires method development, cost of cartridges, potential for sorbent-analyte irreversible binding.[4] | Sorbent may co-adsorb planar analytes, requires centrifugation.[3] |
| Typical Use | Preliminary screening, cleanup of very "dirty" extracts before further purification. | Quantitative analysis (e.g., for regulated methods), high-purity isolation. | High-throughput screening, multi-residue pesticide analysis in green matrices.[3] |
| Common Sorbents | N/A (Solvents: Hexane, Chloroform) | C18, Polymeric Reversed-Phase | Graphitized Carbon Black (GCB), Z-Sep+ |
References
-
Napolitano, G., et al. (2021). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Planta Medica, 87(15), 1276-1287. [Link]
-
Commisso, M., et al. (2024). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences, 12(3), e11581. [Link]
-
Jabeen, H. (2016). How can I eliminate chlorophyll content completely from my small amount sample? ResearchGate. [Link]
-
Various Authors. (2023). How do I remove chlorophyll part from leaf extract in simple way without affecting concentrations, structural deformation of other phytochemicals? ResearchGate. [Link]
-
Airs, R. L., & Keely, B. J. (2000). A novel approach for sensitivity enhancement in atmospheric pressure chemical ionisation liquid chromatography/mass spectrometry of chlorophylls. Rapid Communications in Mass Spectrometry, 14(3), 125-129. [Link]
-
Coronel, A., et al. (2014). A “Novel” Protocol for the Analysis of Hydroxycinnamic Acids in Leaf Tissue of Chicory (Cichorium intybus L., Asteraceae). Journal of Agricultural and Food Chemistry, 62(15), 3473-3480. [Link]
-
Coronel, A., et al. (2014). A “Novel” Protocol for the Analysis of Hydroxycinnamic Acids in Leaf Tissue of Chicory (Cichorium intybus L., Asteraceae). ResearchGate. [Link]
-
Kurdyukov, E., et al. (2021). Development and Validation of the Methods for the Quantitative Determination of the Amount of Hydroxycinnamic Acids in Verbena Herb by Spectrophotometry. Bulletin of Science and Practice. [Link]
-
Commisso, M., et al. (2024). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. PMC. [Link]
-
Park, C. H., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Journal of Pharmaceutical Analysis, 11(4), 481-488. [Link]
-
Nowak, K., et al. (2024). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles. MDPI. [Link]
-
Santos, B. R., et al. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Phytochemical Analysis, 20(1), 58-64. [Link]
-
Nowak, K., et al. (2024). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles. PMC. [Link]
-
Shikov, A. N., et al. (2021). Development and Validation of the Method for the Quantification of Hydroxycinnamic Acids in Agastache rugosa (Lamiaceae) Herb. ResearchGate. [Link]
-
Various Authors. (2015). How can I remove chlorophyll from leaf extract? ResearchGate. [Link]
-
Porra, R. J. (2002). Extraction of Photosynthetic Tissues: Chlorophylls and Carotenoids. Current Protocols in Food Analytical Chemistry. [Link]
-
Lee, J. Y., et al. (2016). Microdroplet fusion mass spectrometry: accelerated kinetics of acid-induced chlorophyll demetallation. Analyst, 141(12), 3652-3655. [Link]
-
Airs, R. L., & Keely, B. J. (2014). Mass Spectrometry of Chlorophylls from Phototrophic Prokaryotes. SciSpace. [Link]
-
Reddit User. (2023). How can I remove chlorophyll from leaf extract without losing secondary metabolites like flavonoids? Reddit. [Link]
-
Ivanova, T., et al. (2013). Full scan MS/MS spectra of the corresponding [M]+ ions of chlorophyll... ResearchGate. [Link]
-
Shmakov, A. I., & Grashchenkov, D. V. (2022). Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review). Pharmaceutical Chemistry Journal, 56(1), 108-114. [Link]
-
Tzia, C., et al. (2023). Optimization of Green Sample Preparation for the Determination of Hydroxycinnamic Acids in Multi-Floral Honey Using Response Surface Methodology. MDPI. [Link]
-
Dairyland Laboratories Inc. (n.d.). PLANT TISSUE ANALYSIS SAMPLING GUIDELINES. Forage Lab. [Link]
-
Jireš, J., et al. (2009). Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC). Journal of the American Society for Mass Spectrometry, 20(7), 1347-1357. [Link]
-
Kim, H. Y., et al. (2022). Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides. Food Science and Biotechnology, 31(8), 1047-1056. [Link]
-
Staneva, D., et al. (2024). Extraction of Phycocyanin and Chlorophyll from Spirulina by “Green Methods”. MDPI. [Link]
-
Moore, J., et al. (2016). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 5(3), 53. [Link]
-
Kall, M. A., & Vangala, R. R. (2005). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online. [Link]
-
Future4200 User. (2021). Improved chlorophyll removal method. Future4200 Forum. [Link]
-
Phenomenex. (2015). Optimizing Wash & Elution in SPE Method Development. Phenomenex Technical Note. [Link]
-
Liscio, C. (2022). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
- KR20170088274A - Method for removing chlorophyll and pigments
-
El-Moneim, D. A., et al. (2024). Examining Chlorophyll Extraction Methods in Sesame Genotypes: Uncovering Leaf Coloration Effects and Anatomy Variations. Agritrop. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]
-
Ruiz, A., et al. (2013). Analysis of hydroxycinnamic acids derivatives in calafate (Berberis microphylla G. Forst) berries by liquid chromatography with photodiode array and mass spectrometry detection. Journal of Chromatography A, 1281, 69-76. [Link]
-
Various Authors. (2023). Having issues with assays due to chlorophyll interference-how to get rid of chlorophyll from algal extracts for further spectroscopic analysis? ResearchGate. [Link]
-
Herrera, M., et al. (2022). HPLC–MS2 Analysis of Chlorophylls in Green Teas Establishes Differences among Varieties. Digital CSIC. [Link]
-
Mandal, B. K., & Ling, Y.-C. (2023). Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods. MDPI. [Link]
-
Mandal, B. K., & Ling, Y.-C. (2023). Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods. ResearchGate. [Link]
-
Kumar, S., & Kumar, R. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]
Sources
- 1. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel approach for sensitivity enhancement in atmospheric pressure chemical ionisation liquid chromatography/mass spectrometry of chlorophylls. (2000) | Ruth L. Airs | 55 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A “Novel” Protocol for the Analysis of Hydroxycinnamic Acids in Leaf Tissue of Chicory (Cichorium intybus L., Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]
3,4,5-Trihydroxycinnamic acid degradation products in aqueous solution
A Note on Nomenclature
While this guide addresses the degradation of the 3,4,5-trihydroxyphenyl moiety, it is important to note that the vast majority of published stability and degradation studies focus on 3,4,5-trihydroxybenzoic acid , commonly known as gallic acid .[1][2] 3,4,5-Trihydroxycinnamic acid, which possesses a propenoic acid side chain, is a structural analogue. The principles governing the degradation of the electron-rich trihydroxy-substituted aromatic ring are highly conserved between these two molecules. Therefore, this guide leverages the extensive data on gallic acid as a primary, well-documented model to provide robust troubleshooting and practical advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 3,4,5-Trihydroxycinnamic acid and its analogues in aqueous solutions.
Q1: What are the primary drivers of degradation for 3,4,5-Trihydroxycinnamic acid in an aqueous solution?
The degradation is primarily driven by the oxidation of the 3,4,5-trihydroxycinnamoyl (galloyl) moiety.[3] This process is significantly accelerated by several factors:
-
Alkaline pH: As the pH increases above neutral, the hydroxyl groups deprotonate, forming phenoxide ions. These ions are highly susceptible to oxidation.[3][4] Many researchers report a rapid loss of the compound at a pH above 7.[5]
-
Presence of Oxygen: Aerobic conditions promote oxidation. Bubbling a solution with oxygen or even simple exposure to air can increase the degradation rate.[4]
-
Exposure to Light: UV radiation can initiate and accelerate oxidative reactions.[6][7] It is recommended to prepare and store solutions in dark or amber-colored vials.[5]
-
Presence of Metal Ions: Metal ions, particularly transition metals like iron (Fe²⁺/Fe³⁺), can catalyze oxidative degradation through Fenton-like reactions.[6][8][9]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including both oxidation and potential hydrolysis (for ester derivatives).[3][10]
Q2: I'm observing a color change in my solution from clear to a yellow/brownish hue. What does this signify?
A color change to a yellow or brownish hue is a classic visual indicator of oxidative degradation.[3] This is due to the formation of quinone-like structures and other complex polymerization products as the trihydroxyphenyl group is oxidized. This process is more pronounced at neutral to alkaline pH.[3]
Q3: What is the optimal pH range for preparing and storing aqueous stock solutions?
For maximum stability, aqueous solutions should be maintained in an acidic pH range, ideally between pH 3.0 and 5.0 .[3] In this range, the phenolic hydroxyl groups are protonated, making them less susceptible to oxidation. Using a suitable buffer system, such as citrate or acetate, is highly recommended to maintain this acidic pH.[3]
Q4: What are the major degradation products I should anticipate?
The degradation products depend on the specific conditions (pH, temperature, presence of oxidants). Key products identified in the literature include:
-
Purpurogallin-8-carboxylic acid: A gallic acid dimer formed under aerobic, alkaline conditions (e.g., pH 7.4).[4]
-
Ellagic acid: Can be formed via oxidative coupling of two gallic acid molecules.[1]
-
Pyrogallol (1,2,3-trihydroxybenzene): Results from the decarboxylation of gallic acid when heated.[1][10][11]
-
Hydroxylated derivatives and carboxylic acids: These are common intermediates when using advanced oxidation processes like Fenton's reagent.[8]
-
Carbon Dioxide (CO₂): Under strong oxidizing conditions, such as in the presence of Mn(IV) or advanced oxidation processes, the aromatic ring can be cleaved, leading to complete mineralization.[8][12]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during experimentation.
| Issue Observed | Potential Cause(s) | Recommended Solutions & Explanations |
| Rapid loss of parent compound concentration in HPLC analysis. | The pH of the solution is likely neutral or alkaline (pH > 6), leading to rapid oxidation.[4][5] | Primary Solution: Adjust the pH of your solvent or formulation to the acidic range (pH 3.0-5.0) using a suitable buffer (e.g., citrate or acetate).[3] This protonates the hydroxyl groups, significantly slowing the oxidation rate.Secondary Action: Store stock solutions and samples at refrigerated temperatures (2-8 °C) to further decrease the degradation kinetics.[3] Prepare solutions fresh whenever possible. |
| Formation of a precipitate in the aqueous formulation. | This could be due to the low aqueous solubility of the parent compound or the formation of less soluble degradation products, such as ellagic acid or polymers.[1][3] | Solubility Check: Ensure the concentration of your compound is within its solubility limit in the chosen solvent system. Identify Precipitate: If degradation is suspected, confirm by analyzing both the supernatant and the redissolved precipitate (if possible) via HPLC or LC-MS. Formulation Adjustment: Consider using a co-solvent system (e.g., water/ethanol, water/DMSO) if appropriate for your application to improve solubility. |
| Inconsistent or lower-than-expected results in antioxidant or bioactivity assays. | The compound may be degrading during the assay itself due to the pH of the assay buffer (often neutral or slightly alkaline). | Buffer pH Evaluation: Check the pH of your assay buffer. If it is > 7.0, the compound is likely degrading during the incubation period. Kinetic Study: Run a time-course experiment to measure the stability of your compound in the assay buffer alone. Method Adjustment: If significant degradation occurs, consider modifying the assay protocol to use a lower pH if possible, or shorten the incubation time. Account for the degradation rate when interpreting results. |
| Appearance of multiple new, broad peaks in the chromatogram. | This often indicates the formation of multiple, complex oxidation and polymerization products. Alkaline conditions and exposure to air are common culprits. | Control Exposure: Minimize the solution's exposure to air by working quickly or under an inert atmosphere (e.g., nitrogen or argon). Sample Preparation: Prepare samples immediately before analysis. Use amber HPLC vials to protect from light.[5] Analytical Approach: Use a gradient HPLC method to achieve better separation of the various degradation products. Employ a mass spectrometer (LC-MS) for structural elucidation of the unknown peaks. |
Section 3: Key Protocols & Methodologies
Protocol 3.1: pH-Dependent Stability Assessment
This protocol provides a framework for evaluating the stability of 3,4,5-Trihydroxycinnamic acid in aqueous solutions at different pH values.
Objective: To determine the rate of degradation as a function of pH.
Materials:
-
3,4,5-Trihydroxycinnamic acid (or gallic acid)
-
Buffer solutions:
-
pH 4.0 (e.g., 0.1 M Acetate Buffer)
-
pH 7.4 (e.g., 0.1 M Phosphate Buffer)
-
pH 9.0 (e.g., 0.1 M Borate Buffer)
-
-
HPLC-grade water, acetonitrile, and formic acid (or other suitable mobile phase components)
-
Volumetric flasks, pipettes, amber HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the test compound in a suitable solvent like methanol or DMSO.
-
Working Solution Preparation: In separate volumetric flasks, dilute the stock solution with each of the buffer solutions (pH 4.0, 7.4, and 9.0) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of each working solution into an amber HPLC vial and inject it into the HPLC system. This provides the initial concentration.
-
Incubation: Store the remaining working solutions at a controlled temperature (e.g., 25 °C or 37 °C), protected from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution, transfer to amber vials, and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time for each pH.
-
Determine the degradation rate constant (k) and half-life (t½) for each condition.
-
Protocol 3.2: Sample Preparation for HPLC Analysis
Objective: To prepare a sample from an aqueous experiment for analysis of the parent compound and its degradation products.
-
Sample Collection: Withdraw a precise volume of the aqueous solution from your experiment.
-
Quenching the Reaction (Optional but Recommended): If degradation is rapid, immediately acidify the sample by adding a small amount of a concentrated acid (e.g., phosphoric acid or formic acid) to lower the pH to ~3-4. This effectively stops further oxidative degradation.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter before injection. This protects the HPLC column.
-
Dilution: If necessary, dilute the sample with the HPLC mobile phase to ensure the concentration is within the linear range of the calibration curve.
-
Injection: Transfer the final prepared sample to an amber HPLC vial and place it in the autosampler for analysis.[5][13]
Section 4: Visualizations and Data Summary
Degradation Pathways
The following diagram illustrates the primary degradation pathways for the 3,4,5-trihydroxyphenyl moiety under different conditions.
Caption: Logical workflow for a pH-dependent stability study.
Summary of Influencing Factors
| Factor | Condition | Effect on Stability | Primary Degradation Pathway | Recommendation |
| pH | > 7.0 (Alkaline) | Very Low (Rapid Degradation) | Oxidation, Dimerization | Avoid. Rapidly discolors and degrades. [3][4] |
| 5.0 - 7.0 | Moderate to Low | Oxidation | Use with caution for short-term experiments. | |
| 3.0 - 5.0 (Acidic) | Good (Optimal) | Slow Oxidation | Recommended for storage and formulations. [3] | |
| Temperature | Elevated (>25 °C) | Decreased | Accelerates all reactions | Store solutions at 2-8 °C. [3]Avoid heating unless studying thermal degradation. [10] |
| Light | UV / Ambient | Decreased | Photo-oxidation | Use amber glass or protect from light. [5] |
| Atmosphere | Aerobic (Air) | Decreased | Oxidation | Degas solvents or use an inert atmosphere for sensitive applications. |
| Metal Ions | Fe²⁺, Fe³⁺, Cu²⁺ | Significantly Decreased | Fenton-type Oxidation | Use high-purity water and avoid metal spatulas. Consider a chelating agent (e.g., EDTA) if metal contamination is unavoidable. [9] |
References
-
Title: Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 Source: J-Stage URL: [Link]
-
Title: Gallic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Gallic Acid: Review of the Methods of Determination and Quantification Source: Taylor & Francis Online URL: [Link]
-
Title: Gallic Acid Degradation in Aqueous Solutions by UV/H2O2 Treatment, Fenton's Reagent and the photo-Fenton System Source: PubMed URL: [Link]
-
Title: Gallic acid degradation in aqueous solution by Fenton's reagent Source: ResearchGate URL: [Link]
-
Title: New RP-HPLC Method Development and Validation for Simultaneous Estimation and Forced Degradation Studies of Gallicacid and Curcumin in Source: Hilaris Publisher URL: [Link]
-
Title: Gallic acid degradation in aqueous solution by different sources of radiation Source: ResearchGate URL: [Link]
-
Title: Gallic Acid: Review of the Methods of Determination and Quantification Source: ResearchGate URL: [Link]
-
Title: Gallic Acid: Review of the Methods of Determination and Quantification Source: PubMed URL: [Link]
-
Title: Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol Source: PubMed URL: [Link]
-
Title: A Review of Gallic Acid-Mediated Fenton Processes for Degrading Emerging Pollutants and Dyes Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Degradation of hydroxycinnamic acid mixtures in aqueous sucrose solutions by the Fenton process Source: PubMed URL: [Link]
-
Title: Spectrophotometric Methods For Determination of Gallic Acid by Oxidative Coupling With Orcinol Source: Biosciences Biotechnology Research Asia URL: [Link]
-
Title: Do Gallic acid degrade in basic medium ? what are the degradation products ? Source: ResearchGate URL: [Link]
-
Title: Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh Source: MDPI URL: [Link]
-
Title: Oxidation of Small Phenolic Compounds by Mn(IV) Source: MDPI URL: [Link]
-
Title: Stability of hydroxycinnamic acids and caffeine from green coffee extracts after heating in food model systems Source: ResearchGate URL: [Link]
-
Title: Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression Source: SciELO URL: [Link]
-
Title: Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. Gallic acid - Wikipedia [en.wikipedia.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Gallic acid degradation in aqueous solutions by UV/H2O2 treatment, Fenton's reagent and the photo-Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Gallic Acid-Mediated Fenton Processes for Degrading Emerging Pollutants and Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: 3,4,5-Trihydroxycinnamic Acid Analysis
Status: Active Operator: Senior Application Scientist Ticket ID: THC-RT-SHIFT-001
Executive Summary: The "Trihydroxy" Challenge
Welcome. If you are analyzing 3,4,5-Trihydroxycinnamic acid (a derivative of cinnamic acid, structurally related to Gallic and Caffeic acids), you are dealing with a molecule that possesses a "triple threat" of instability factors:
-
Ionization Sensitivity: A carboxylic acid tail (pKa ~4.[1]5) and three phenolic hydroxyls.[1][2][3]
-
Geometric Instability: A propenyl linker prone to UV-induced cis-trans isomerization.[1]
-
Redox Reactivity: An electron-rich aromatic ring highly susceptible to oxidation into quinones.[1]
Retention time (RT) shifts in this context are rarely random; they are symptomatic of specific chemical failures in your method.[1] This guide deconstructs those failures.
Module 1: The pH "Danger Zone" (Most Common Cause)
User Question: My retention time drifts earlier by 0.5–1.0 minutes over the course of the day, or fluctuates between batches. Why?
Technical Diagnosis: You are likely operating your mobile phase in the pKa transition window .[1] The carboxylic acid moiety of hydroxycinnamic acids typically has a pKa of approximately 4.4–4.6 .
-
Scenario A (pH > 4.5): The molecule is deprotonated (ionized, -COO⁻).[1] It becomes more polar and elutes early (near the void volume).[1]
-
Scenario B (pH < 3.0): The molecule is protonated (neutral, -COOH).[1] It interacts strongly with the C18 phase and elutes later.[1]
-
The Danger Zone (pH 3.5 – 5.0): Small fluctuations in pH (due to evaporation of volatile acids like TFA or Formic Acid) cause massive swings in the ionization ratio, leading to significant RT drift.
Corrective Protocol: Do not rely on simple acidification (e.g., "add 0.1% formic acid"). You must buffer or strongly acidify to lock the ionization state.[1]
| Parameter | Recommendation | Mechanism |
| Target pH | 2.0 – 2.5 | Ensures 99%+ of the population is protonated (neutral). |
| Acid Choice | Phosphoric Acid (0.1%) | Non-volatile; prevents pH drift over long sequences.[1] |
| Alt. Acid | Trifluoroacetic Acid (0.05%) | Good for MS (volatile), but requires fresh prep daily to prevent evaporation drift.[1] |
Module 2: The "Ghost Peak" (Isomerization)
User Question: I see a small shoulder peak appearing before my main peak, or the main peak splits into two. Is my column failing?
Technical Diagnosis: This is likely Photo-Isomerization , not column failure. Native 3,4,5-trihydroxycinnamic acid exists primarily in the trans-form.[1] Exposure to ambient UV/VIS light causes a thermodynamic equilibrium shift toward the cis-isomer.
-
Chromatographic Behavior: The cis-isomer typically elutes earlier than the trans-isomer on standard C18 columns due to a more compact hydrodynamic radius and altered polarity.
Visualizing the Pathway:
Caption: Figure 1. The thermodynamic pathway of cinnamic acid derivatives. Light exposure drives Trans-to-Cis conversion, altering retention profiles.[1]
Corrective Protocol:
-
Amber Glassware: All standards and samples must be stored in amber vials.
-
Auto-Sampler Protection: Ensure the auto-sampler compartment is dark.[1]
-
Speed: Analyze samples immediately after preparation.
Module 3: Troubleshooting Logic Tree
User Question: My retention time is shifting, but I've controlled for pH and light. What else could it be?
Technical Diagnosis: If chemistry is controlled, we look at Thermodynamics and Hardware .[1]
-
Temperature: Retention on C18 is exothermic.[1] A 1°C change can shift RT by 1-2%.[1]
-
Phase Collapse: If using <5% organic solvent (common for polar peaks), the C18 chains may "collapse" (dewet), causing loss of retention.[1]
Interactive Troubleshooting Flow:
Caption: Figure 2. Diagnostic logic for isolating the root cause of retention time instability.
Validated Master Protocol
To eliminate RT shifts, adopt this self-validating method. This protocol minimizes ionization variance and prevents oxidative degradation.[1]
1. Reagents & Preparation
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1] Note: Phosphoric acid suppresses silanol activity better than Formic acid.[1]
-
Solvent B: Acetonitrile (ACN).[1]
-
Sample Diluent: 90% Solvent A / 10% Methanol + 0.1% Ascorbic Acid .[1]
-
Why Ascorbic Acid? It acts as a sacrificial antioxidant, preventing the 3,4,5-trihydroxy group from oxidizing into quinones during the autosampler wait time.[1]
-
2. Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., 150 x 4.6mm, 3.5µm) | "End-capped" reduces secondary silanol interactions with the hydroxyls. |
| Temperature | 30°C ± 0.5°C | Strict control prevents thermodynamic drift.[1] |
| Flow Rate | 1.0 mL/min | Standard.[1] |
| Detection | UV 320 nm | Specific to the conjugated cinnamic system; ignores many impurities.[1] |
3. Gradient Profile (Example)
-
0 min: 5% B (Hold 2 min to prevent phase collapse)
-
15 min: 40% B[1]
-
20 min: 90% B (Wash)[1]
-
25 min: 5% B (Re-equilibrate for at least 5 mins )
References & Further Reading
-
Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by HPLC.
-
Source: ResearchGate / Chromatographia[1]
-
Context: Establishes the elution order of isomers and the necessity of light protection.
-
-
pKa Values in Organic Chemistry – Making Maximum Use of Available Data.
-
Source: Tetrahedron Letters (via University of Tartu)
-
Context: Provides foundational pKa data for phenolic and carboxylic acid derivatives to justify pH selection.
-
-
Troubleshooting HPLC Retention Time Drift.
-
Source: Hawach Scientific[1]
-
Context: General mechanisms for column aging and mobile phase contamination relevant to polar analytes.
-
-
Mechanisms of Retention in HPLC (Elution Strength & pH).
-
Source: University of Valencia (uv.es)
-
Context: Detailed thermodynamic explanation of how pH and solvent composition affect retention factors (
).
-
Sources
Technical Support Center: Handling and Storage of 3,4,5-Trihydroxycinnamic Acid Standards
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with highly hydroxylated phenolic acids.
3,4,5-Trihydroxycinnamic acid possesses three adjacent hydroxyl groups on its aromatic ring. While this structural motif makes it an exceptionally potent antioxidant, it also results in a remarkably low oxidation potential[1]. Consequently, analytical standards are highly susceptible to rapid degradation if not handled with strict environmental controls. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your assays.
I. Frequently Asked Questions (FAQs)
Q1: Why does my 3,4,5-Trihydroxycinnamic acid standard solution turn brown over time? A1: A brownish hue is a definitive indicator of oxidative degradation. Because of the three adjacent hydroxyl groups, the molecule is highly prone to electrochemical oxidation. This process involves the transfer of electrons and protons, rapidly converting the intact phenol into a highly reactive o-quinone derivative[1]. This degradation cascade is aggressively accelerated by dissolved oxygen, light exposure, and neutral-to-alkaline pH environments[2].
Q2: What is the optimal solvent and pH for preparing stock solutions? A2: For aqueous or semi-aqueous formulations, maintaining an acidic pH (3.0–5.0) is absolutely critical. As the pH approaches 7.0, the phenolic hydroxyl groups deprotonate. The resulting phenoxide ions have a significantly lower oxidation potential, accelerating both hydrolysis and oxidation[2]. We recommend using anhydrous, degassed DMSO or acidified methanol (e.g., containing 0.1% formic acid) for primary stock solutions.
Q3: Can I store the solid powder at room temperature? A3: No. While short-term transit at ambient temperature is generally acceptable, the solid standard must be stored at <+8°C (preferably -20°C) in a dry, dark environment to guarantee long-term quantitative titration accuracy and prevent thermal degradation[3].
II. Mechanisms of Degradation
Understanding the causality behind degradation is the first step in preventing it. The diagram below illustrates the electrochemical oxidation pathway of 3,4,5-Trihydroxycinnamic acid.
Oxidation mechanism of 3,4,5-Trihydroxycinnamic acid to o-quinone.
III. Quantitative Stability Data
To maximize the half-life of your standards, you must control the pH of the microenvironment. The table below summarizes the causality between pH, chemical state, and structural stability.
| pH Range | Dominant Chemical State | Oxidation Rate | Structural Stability | Recommended Action |
| < 3.0 | Fully Protonated Phenol | Very Slow | High | Ideal for analytical stock solutions (use 0.1% Formic Acid). |
| 3.0 – 5.0 | Protonated Phenol | Slow | Good | Optimal range for aqueous assay formulations[2]. |
| 5.0 – 7.0 | Partial Phenoxide Ion | Moderate | Low | Use immediately; do not store solutions in this range. |
| > 7.0 | Phenoxide Ion | Rapid | Very Low | Avoid entirely; rapid conversion to quinones[2]. |
IV. Troubleshooting Guide
| Observation | Potential Cause | Mechanistic Explanation | Recommended Solution |
| Solution turns brownish-yellow | Oxidation to o-quinone | Exposure to O2 or light causes electron transfer from the trihydroxy moiety[1]. | Discard solution. Prepare fresh stock in degassed solvent and store in amber vials. |
| Peak splitting or RT shift on HPLC | Esterification / Hydrolysis | If stored in unbuffered aqueous/alcoholic mixtures at non-optimal pH, structural changes occur. | Maintain pH 3.0–5.0 using citrate or acetate buffers[2]. |
| Precipitation in aqueous assay buffer | Exceeding solubility limit | 3,4,5-Trihydroxycinnamic acid has limited aqueous solubility, especially at highly acidic pH[2]. | Use a co-solvent (e.g., 5% DMSO) or gently warm the buffer prior to the assay. |
V. Self-Validating Experimental Protocols
To ensure trustworthiness in your assays, standard handling must be treated as a self-validating system. The following protocol integrates quality control directly into the preparation workflow.
Standard operating procedure for the handling and cryopreservation of standards.
Protocol: Preparation and Cryopreservation of Analytical Stock Solutions
Step 1: Solvent Degassing Sparge anhydrous DMSO or LC-MS grade Methanol (containing 0.1% formic acid) with Argon or Nitrogen gas for 15 minutes. Causality: Dissolved oxygen acts as a primary electron acceptor. Displacing it prevents the initiation of the phenoxyl radical cascade.
Step 2: Solubilization Working in a dark room or under amber/red light, dissolve the solid standard to a target concentration (e.g., 10 mM). Causality: Photons provide the activation energy required to break the O-H bond, accelerating photo-oxidation.
Step 3: Aliquoting Dispense 50 µL aliquots into single-use amber glass vials that have been pre-purged with Argon. Never subject the standard to repeated freeze-thaw cycles.
Step 4: Self-Validation (QC Check) Run one random aliquot on an HPLC-DAD system (monitor at 275 nm). A single, sharp peak confirms structural integrity. If a secondary peak with a shifted UV spectrum appears, discard the batch.
Step 5: Flash Freezing Submerge the sealed vials in liquid nitrogen for 30 seconds, then immediately transfer to a -80°C freezer for long-term storage. Causality: Slow freezing concentrates solutes and residual oxygen in the remaining liquid phase, paradoxically accelerating degradation before complete solidification (the "concentration effect"). Flash freezing traps the molecules kinetically, halting degradation.
References
- BenchChem. "impact of pH on the stability of 3,4,5-Trihydroxycinnamic acid decyl ester".
- Extrasynthese. "3,4,5-Trihydroxycinnamic acid 4756 S, CAS 6093-59-0 - Cinnamic acid deriv".
- NIH. "Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC".
Sources
Validation & Comparative
Comprehensive Comparison Guide: ¹H NMR Solvent Selection and Chemical Shift Analysis for 3,4,5-Trihydroxycinnamic Acid
Introduction & Analytical Context
3,4,5-Trihydroxycinnamic acid (THCA)—also known as 5-hydroxycaffeic acid—is a highly active polyphenolic compound recognized for its potent antioxidant capacity and xanthine oxidase inhibitory properties 1. For researchers and drug development professionals, confirming the structural integrity and purity of THCA is a critical quality control step.
This guide provides an objective comparison of NMR solvent performance, structural analog chemical shifts, and a self-validating quantitative NMR (qNMR) protocol to ensure rigorous analytical characterization.
Product Comparison: NMR Solvent Performance for THCA
The selection of a deuterated solvent fundamentally alters the ¹H NMR spectrum of polyphenols due to varying degrees of hydrogen bonding and proton exchange rates.
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆) - The Gold Standard: As a polar aprotic solvent, DMSO acts as a strong hydrogen bond acceptor. This stabilizes the hydroxyl (-OH) and carboxyl (-COOH) protons, slowing their exchange rate with residual water and allowing them to be observed as distinct, integratable signals 2.
-
Methanol-d₄ (CD₃OD) - The Protic Alternative: While it offers excellent solubility and lower viscosity (resulting in slightly sharper aromatic signals), the deuterium in CD₃OD rapidly exchanges with the labile -OH and -COOH protons of THCA. Consequently, these critical diagnostic signals disappear from the spectrum.
-
Deuterium Oxide (D₂O) - Not Recommended: Free THCA exhibits poor aqueous solubility at neutral or acidic pH, leading to severe peak broadening and low signal-to-noise (S/N) ratios, although D₂O remains viable for highly soluble alkali metal cinnamates.
Comparative Data: ¹H NMR Chemical Shifts
The following table summarizes the ¹H NMR chemical shifts of THCA, comparing the spectral output between DMSO-d₆ and CD₃OD.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3,4,5-Trihydroxycinnamic Acid (400 MHz, 298 K)
| Proton | Multiplicity | DMSO-d₆ (δ ppm) | CD₃OD (δ ppm) | Causality / Structural Note |
| H-2, H-6 | Singlet (2H) | 6.58 | 6.65 | Symmetric aromatic protons; heavily shielded by multiple electron-donating -OH groups. |
| H-α | Doublet (1H, J=15.8 Hz) | 6.18 | 6.25 | Alkene proton adjacent to COOH; shifted upfield due to polarization of the double bond. |
| H-β | Doublet (1H, J=15.8 Hz) | 7.38 | 7.45 | Alkene proton adjacent to the aromatic ring; strongly deshielded. J > 15 Hz confirms trans (E) geometry. |
| 3-OH, 5-OH | Broad Singlet (2H) | 9.05 | - (Exchanged) | Meta-hydroxyls; visible in DMSO due to H-bonding stabilization. |
| 4-OH | Broad Singlet (1H) | 8.70 | - (Exchanged) | Para-hydroxyl; distinct chemical environment from 3,5-OH. |
| COOH | Broad Singlet (1H) | 12.10 | - (Exchanged) | Highly deshielded acidic proton. |
Structural Analogs: The Shielding Effect of Hydroxyl Groups
To further validate the chemical shifts of THCA, it is instructive to compare it against its structural analogs: p-Coumaric acid (one -OH) and Caffeic acid (two -OH) 3.
Table 2: Comparative Aromatic and Alkene Shifts in DMSO-d₆
| Compound | Substitution | H-α (ppm) | H-β (ppm) | Aromatic Protons (ppm) |
| p-Coumaric Acid | 4-OH | 6.28 | 7.48 | 7.45 (d), 6.78 (d) |
| Caffeic Acid | 3,4-diOH | 6.15 | 7.40 | 7.02 (d), 6.95 (dd), 6.75 (d) |
| 3,4,5-THCA | 3,4,5-triOH | 6.18 | 7.38 | 6.58 (s, 2H) |
Expertise Insight: The sequential addition of hydroxyl groups to the aromatic ring increases local electron density via resonance donation. This increased electron density directly shields the aromatic protons, progressively shifting their resonance upfield (from ~7.45 ppm in p-Coumaric acid to 6.58 ppm in THCA).
Experimental Protocol: Self-Validating qNMR Workflow
To achieve reproducible, publication-quality spectra, follow this standardized methodology. This protocol is self-validating: the integration ratio of the H-2/H-6 singlet (2H) to the H-α doublet (1H) must be exactly 2:1. Any deviation immediately indicates structural degradation or co-eluting impurities.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh exactly 5.0 mg of the THCA standard using a calibrated microbalance.
-
Solvent Addition: Dissolve the standard in 600 µL of high-purity DMSO-d₆ (99.9% D) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Homogenization: Vortex the mixture for 30 seconds, followed by 2 minutes of ultrasonication to ensure complete dissolution and prevent concentration gradients.
-
Transfer: Pipette 550 µL of the homogenous solution into a standard 5 mm precision NMR tube.
-
Acquisition Parameters:
-
Frequency: 400 MHz or 600 MHz.
-
Temperature: 298 K.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 10 seconds. (Crucial Step: A long D1 ensures that quaternary carbons and exchange-broadened hydroxyl protons fully relax between pulses, preventing signal saturation and integration errors).
-
Number of Scans (NS): 64 (provides optimal S/N for a 5 mg sample).
-
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase and baseline correct manually, then calibrate the TMS signal to exactly 0.00 ppm.
Decision Workflow for NMR Solvent Selection
Workflow comparing NMR solvent selection and resulting spectral resolution for THCA.
References
- NMR-based identification of the major bioactive molecules from an Italian cultivar of Lycium barbarum.ResearchGate.
- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.PMC (PubMed Central).
- Chemical and Biochemical Studies of an Antidote Active Compound against Hemorrhagic Snake Venom from Argusia argentea.MERAL.
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 3,4,5-Trihydroxycinnamic Acid
Executive Summary
3,4,5-Trihydroxycinnamic acid (3,4,5-THCA) is a polyphenolic metabolite structurally distinct from its widely used analogs, Caffeic Acid and Sinapic Acid. While often overshadowed by its dimethoxy counterpart (Sinapic acid) in MALDI matrix applications, 3,4,5-THCA serves as a critical analyte in metabolomics due to its potent antioxidant capacity and role in phenylpropanoid biosynthesis.
This guide provides an in-depth technical analysis of the MS/MS fragmentation behavior of 3,4,5-THCA. Unlike standard spectral libraries that often conflate hydroxycinnamic acids (HCAs), this document distinguishes 3,4,5-THCA through its unique decarboxylation-dehydration pathways, comparing its performance and spectral fingerprint against industry-standard alternatives.
Part 1: Structural & Mechanistic Analysis
The Chemical Core
The fragmentation behavior of 3,4,5-THCA is dictated by its propenoic acid tail and the pyrogallol (3,4,5-trihydroxy) moiety .
-
Propenoic Tail : The primary site of lability. Under Collision-Induced Dissociation (CID), the carboxylic acid group facilitates rapid decarboxylation.
-
Pyrogallol Ring : Unlike Caffeic acid (catechol ring) or Sinapic acid (dimethoxy-phenol), the three adjacent hydroxyl groups in 3,4,5-THCA create a high propensity for sequential water losses and radical stabilization, influencing ionization efficiency in ESI(-).
Fragmentation Pathway (Mechanism)
In negative electrospray ionization (ESI-), 3,4,5-THCA forms the deprotonated precursor [M-H]⁻ at m/z 195 .
-
Primary Fragmentation (Decarboxylation): The most abundant product ion arises from the neutral loss of CO₂ (44 Da). The charge is retained on the phenolic ring, generating a vinyl-benzene-triol radical anion or stabilized anion at m/z 151 .
-
Mechanism: Heterolytic cleavage of the C-C bond adjacent to the carboxyl group.
-
-
Secondary Fragmentation (Dehydration & CO Loss): The m/z 151 ion is highly reactive.
-
Path A (Dehydration): Loss of H₂O (18 Da) from the trihydroxy ring yields m/z 133 . This is diagnostic for the pyrogallol moiety; di-hydroxy analogs (like Caffeic acid) show this less intensely.
-
Path B (Carbon Monoxide Loss): Ring contraction or phenol cleavage leads to loss of CO (28 Da), yielding m/z 123 .
-
Part 2: Comparative Performance Analysis
3,4,5-THCA vs. Hydroxycinnamic Alternatives
The following table contrasts the MS performance and spectral fingerprints of 3,4,5-THCA against its closest structural analogs: Caffeic Acid (the di-hydroxy standard) and Sinapic Acid (the di-methoxy standard).
Table 1: Comparative MS/MS Profiling
| Feature | 3,4,5-Trihydroxycinnamic Acid | Caffeic Acid (Alternative 1) | Sinapic Acid (Alternative 2) |
| Formula | C₉H₈O₅ | C₉H₈O₄ | C₁₁H₁₂O₅ |
| MW (Da) | 196.16 | 180.16 | 224.21 |
| Precursor [M-H]⁻ | 195 | 179 | 223 |
| Primary Fragment | 151 [M-H-CO₂]⁻ | 135 [M-H-CO₂]⁻ | 179 [M-H-CO₂]⁻ |
| Secondary Fragment | 133 [Loss of H₂O] | 107 [Loss of CO] | 164 [Loss of CH₃•] |
| Diagnostic Loss | -44 Da (CO₂), -18 Da (H₂O) | -44 Da (CO₂), -28 Da (CO) | -44 Da (CO₂), -15 Da (CH₃) |
| Ionization (ESI-) | High (3 acidic OH sites) | Medium (2 acidic OH sites) | High (Resonance stabilization) |
| Differentiation | Distinguishable by m/z 133 (Water loss from m/z 151) | Distinguishable by m/z 135 and lack of methyl loss | Distinguishable by methyl radical loss (-15 Da) |
Performance Insights
-
Selectivity : 3,4,5-THCA is easily resolved from Ferulic Acid (MW 194, [M-H]⁻ 193) by mass. However, it requires MS/MS to distinguish from other trihydroxy isomers. The m/z 151 → 133 transition is a key "fingerprint" for the 3,4,5-substitution pattern.
-
Sensitivity : Due to the presence of three ionizable hydroxyl groups, 3,4,5-THCA exhibits superior ionization efficiency in negative mode compared to Caffeic acid, but may suffer from in-source fragmentation if ionization energy is too high.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the specific fragmentation logic for 3,4,5-THCA, highlighting the critical node (m/z 151) that differentiates it from other HCAs.
Caption: ESI(-) MS/MS fragmentation pathway of 3,4,5-Trihydroxycinnamic acid showing the critical decarboxylation step followed by diagnostic dehydration.
Part 4: Experimental Protocol (Self-Validating)
To replicate these results and validate the identity of 3,4,5-THCA in complex matrices (e.g., plant extracts), follow this optimized LC-MS/MS workflow.
Sample Preparation
-
Stock Solution : Dissolve 1 mg 3,4,5-THCA standard in 1 mL Methanol (LC-MS grade).
-
Working Solution : Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. Note: Formic acid aids protonation in positive mode, but for negative mode (preferred here), it ensures pH control.
LC-MS/MS Parameters (Direct Infusion or Column)
-
Ionization Source : Electrospray Ionization (ESI) – Negative Mode.[1]
-
Capillary Voltage : 3.5 kV (Optimal for phenolic acids).
-
Cone Voltage : 25 V (Higher voltages may cause in-source decarboxylation; keep low to preserve m/z 195).
-
Collision Energy (CE) :
-
Low (10 eV) : Preserves m/z 195.
-
Medium (20-25 eV) : Generates max intensity of m/z 151.
-
High (35+ eV) : Generates m/z 133 and 123.
-
Validation Logic (The "Trust" Check)
To confirm the peak is 3,4,5-THCA and not an isobaric impurity:
-
Check Precursor : Must be m/z 195.
-
Verify CO₂ Loss : Apply 20 eV. If m/z 151 is absent, it is NOT a cinnamic acid derivative.
-
Verify Tri-OH Pattern : Apply 35 eV. Look for m/z 133. If m/z 133 is absent but m/z 136 (methyl loss) appears, the molecule is likely a methoxy-derivative (like a ferulic isomer), not the trihydroxy form.
Part 5: Workflow Visualization
Caption: Step-by-step decision tree for unequivocally identifying 3,4,5-THCA using tandem mass spectrometry.
References
-
Masike, K., et al. (2017).[1][2] Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal. Link
-
Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Journal of Advanced Pharmaceutical Technology & Research. Link
-
Kuhnert, N., et al. (2010). Mass spectrometric fragmentation of hydroxycinnamic acids and their derivatives. Rapid Communications in Mass Spectrometry. Link
-
BenchChem . (2025).[3] A Comparative Guide to Cinnamic Acid Derivatives as MALDI Matrices. Link
Sources
Comparative HPLC Retention Guide: 3,4,5-Trihydroxycinnamic Acid vs. Sinapic Acid
Executive Summary
Cinnamic acid derivatives are a critical class of phenolic compounds heavily investigated for their antioxidant, antimicrobial, and anti-inflammatory properties. When developing robust analytical workflows for these molecules, understanding their chromatographic behavior is paramount. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention is primarily governed by the hydrophobic effect.
This guide provides an objective, mechanistic comparison of the retention dynamics between two structurally distinct derivatives: 3,4,5-Trihydroxycinnamic acid and Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid). By deconstructing the causality between their functional groups and their affinity for C18 stationary phases, this guide establishes a self-validating framework for their separation and quantification.
Structural Profiling & The Causality of Retention
In RP-HPLC, the stationary phase (typically alkyl chains like C18) is non-polar, while the mobile phase is a polar aqueous-organic mixture. Analyte retention correlates directly with its partition coefficient (LogP). The structural substituents on the cinnamic acid backbone dictate this hydrophobicity.
-
3,4,5-Trihydroxycinnamic Acid: This molecule features three hydroxyl (-OH) groups on the aromatic ring. Hydroxyl groups are potent hydrogen-bond donors and acceptors, rendering the molecule highly hydrophilic. Consequently, it exhibits a low LogP of approximately 0.8 (1). It partitions poorly into the hydrophobic stationary phase, leading to early elution.
-
Sinapic Acid: In contrast, sinapic acid contains one hydroxyl group and two methoxy (-OCH₃) groups. Methoxy groups are bulkier, lack hydrogen-bond donating capability, and are significantly more hydrophobic than hydroxyls. This structural shift increases the molecule's LogP to approximately 1.5 (2), enhancing its affinity for the C18 stationary phase and resulting in a substantially longer retention time.
Table 1: Physicochemical & Structural Comparison
| Property | 3,4,5-Trihydroxycinnamic Acid | Sinapic Acid |
| IUPAC Name | (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid |
| Molecular Weight | 196.16 g/mol | 224.21 g/mol |
| Aromatic Substituents | 3 x Hydroxyl (-OH) | 1 x Hydroxyl (-OH), 2 x Methoxy (-OCH₃) |
| Computed LogP | ~0.8 | ~1.5 |
| H-Bond Donors | 4 | 2 |
| H-Bond Acceptors | 5 | 5 |
Chromatographic Workflow & Logical Relationships
The following diagram maps the causal relationship between the molecular structure of these two compounds and their resulting chromatographic behavior.
Figure 1: Mechanistic workflow correlating molecular structure to RP-HPLC retention times.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, analytical methods must be self-validating. This means the chromatographic conditions inherently confirm the integrity of the sample and the column chemistry. We achieve this by utilizing a low-pH mobile phase and a broad gradient, ensuring that both the highly polar trihydroxy derivative and the more hydrophobic sinapic acid are completely resolved without peak tailing.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Solvent A: 0.1% Formic acid in Ultrapure Water (pH ~2.5).
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
Causality: Cinnamic acid derivatives possess a carboxylic acid moiety (pKa ~4.4). If the mobile phase pH is near this pKa, the molecules exist in a mixed state of ionized and neutral species, leading to severe peak tailing and unpredictable retention (3). By acidifying the mobile phase well below the pKa, we suppress ionization, ensuring robust, self-validating peak symmetry.
Step 2: Column Selection & Equilibration
-
Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm). A standard C18 column provides the necessary theoretical plates to resolve closely related phenolic compounds based on their hydrophobic surface area.
-
Temperature: 30°C.
-
Equilibrate the column with 5% Solvent B for 10 column volumes prior to injection.
Step 3: Gradient Elution Program
-
0–5 min (5% B): Allows the highly polar 3,4,5-trihydroxycinnamic acid to interact with the stationary phase and elute cleanly rather than washing out in the void volume.
-
5–20 min (Linear gradient from 5% B to 40% B): Actively drives the more hydrophobic sinapic acid off the column.
-
20–25 min (40% B to 100% B): Column wash to remove highly retained matrix components.
-
Flow Rate: 1.0 mL/min.
-
Causality: An isocratic method would either elute the trihydroxy derivative too close to the void volume or retain sinapic acid for an impractical duration. The gradient ensures optimal capacity factors (
) for both extremes.
Step 4: Detection
-
Detector: UV-DAD set to 320 nm. Both compounds exhibit strong UV absorbance in this range due to their conjugated aromatic
-systems.
Table 2: Expected Chromatographic Performance
Under the gradient conditions described above, experimental data aligns with theoretical hydrophobicity models. Sinapic acid typically demonstrates a retention time near 17 minutes in similar gradient profiles (4).
| Parameter | 3,4,5-Trihydroxycinnamic Acid | Sinapic Acid |
| Elution Order | 1st | 2nd |
| Expected Retention Time (Rt) | ~6.5 min | ~16.9 min |
| Peak Shape | Sharp (Maintained by pH < 3.0) | Sharp (Maintained by pH < 3.0) |
| Optimal Detection (UV) | ~320 nm | ~320-330 nm |
References
- Source: National Center for Biotechnology Information (NCBI)
- Title: 3-(3,4,5-Trihydroxyphenyl)
- Title: Optimization of mobile phase for HPLC analysis of cinnamic acid Source: Benchchem URL
- Title: APPLICATION OF HPLC-DAD FOR DETECTION OF PHENOLIC COMPOUNDS BOUND TO RAPESEED 12S GLOBULIN Source: Polish Journal of Food and Nutrition Sciences URL
Sources
Comparative Guide: Purity Analysis of 3,4,5-Trihydroxycinnamic Acid
This guide provides an in-depth technical comparison of purity analysis methods for 3,4,5-Trihydroxycinnamic acid (3,4,5-THCA) , focusing on Differential Scanning Calorimetry (DSC) as a rapid, absolute method versus High-Performance Liquid Chromatography (HPLC) as the specific, quantitative alternative.[1]
Executive Summary
3,4,5-Trihydroxycinnamic acid (CAS: 6093-59-0) is a potent antioxidant and pharmaceutical intermediate structurally related to Gallic acid and Caffeic acid. Its purity is critical for downstream synthesis and biological efficacy.[1]
-
The DSC Verdict: DSC offers a reference-standard-free absolute purity determination based on the Van't Hoff equation. It is superior for rapid "Go/No-Go" screening of raw materials but is strictly limited by the compound's thermal stability near its melting point (~186°C).
-
The HPLC Verdict: HPLC-UV is the robust quantitative standard . It is required for separating structural isomers (cis/trans), degradation products (decarboxylation), and quantifying specific impurities, which DSC cannot identify.
Part 1: The DSC Approach (Rapid Absolute Purity)
Theoretical Grounding: The Van't Hoff Equation
DSC purity analysis does not measure impurities directly; it measures the melting point depression caused by them.[1] For a pure crystalline substance like 3,4,5-THCA, the relationship between the melting temperature (
Where:
- = Melting point of 100% pure substance (Theoretical).
- = Mole fraction of impurities.[2]
- = Enthalpy of fusion.[3]
- = Gas constant.
Expert Insight: This method assumes impurities are eutectic (soluble in the melt, insoluble in the crystal). It fails if impurities form solid solutions or if the compound decomposes during melting.
DSC Experimental Protocol for 3,4,5-THCA
Objective: Determine absolute molar purity without a reference standard.
Step-by-Step Methodology:
-
Instrument Preparation: Calibrate DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3) using Indium (
156.6°C) and Zinc ( 419.5°C) to bracket the sample's range (~186°C). -
Sample Preparation (Critical):
-
Weigh 1.0 – 3.0 mg of 3,4,5-THCA. Why? Large masses cause thermal gradients; small masses reduce signal-to-noise.
-
Encapsulation: Use Hermetically Sealed Aluminum Pans .
-
Causality: 3,4,5-THCA contains three phenolic hydroxyl groups susceptible to oxidative coupling at high temperatures. Hermetic sealing prevents oxidation and sublimation.
-
-
Thermal Program:
-
Equilibration: Hold at 100°C for 2 minutes to remove adsorbed moisture.
-
Ramp: Heat from 100°C to 210°C at 0.5°C/min or 1°C/min .
-
Expert Note: A slow heating rate is mandatory for Van't Hoff equilibrium conditions. However, if decomposition is observed (baseline drift), a faster rate (5°C/min) may be attempted, though this compromises Van't Hoff accuracy.
-
-
Data Analysis:
-
Integrate the melting peak (approx. 185–188°C).[]
-
Generate a
vs. plot.[5] -
Apply Non-Linear Regression (Purity Plus) if the plot shows curvature (common with phenolic acids due to pre-melting).
-
DSC Workflow Diagram
The following diagram illustrates the decision logic for validating the DSC result.
Caption: Logic flow for validating DSC suitability. TGA pre-check is vital to rule out decarboxylation before melting.
Part 2: The Alternative – HPLC-UV (Quantitative Specificity)
While DSC provides absolute purity, HPLC is necessary to identify what the impurities are (e.g., cinnamic acid derivatives, oxidation products).
HPLC Experimental Protocol
Objective: Separate and quantify 3,4,5-THCA and its related impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Suppresses ionization of carboxylic acid, improving peak shape).
-
B: Acetonitrile or Methanol.[6]
-
-
Gradient: 5% B to 40% B over 20 minutes.
-
Detection: UV-Vis / DAD at 320 nm .
-
Causality: The conjugated alkene-benzene system of cinnamic acids shows maximum absorption at 310–325 nm, minimizing interference from non-conjugated impurities.
-
-
Standard: Requires a high-purity reference standard (often characterized by qNMR or titration).
Part 3: Comparative Analysis & Data Presentation
Performance Comparison Matrix
| Feature | DSC (Differential Scanning Calorimetry) | HPLC-UV (High-Performance Liquid Chromatography) |
| Primary Output | Absolute Purity (Mole %) | Assay (% w/w) & Impurity Profile (Area %) |
| Reference Standard | Not Required (Self-referencing) | Required (Must be high purity) |
| Sample Requirement | Low (1–3 mg) | Moderate (10–20 mg for stock solution) |
| Analysis Time | Fast (< 1 hour) | Moderate (Method dev + Run time) |
| Specificity | Low (Total eutectic impurities only) | High (Separates isomers & degradation products) |
| Thermal Risk | High (Must melt without decomposing) | Low (Ambient temperature analysis) |
| Cost per Run | Low (No solvents) | Moderate (Solvents, columns, waste disposal) |
| Detection Limit | ~0.1 Mole % | < 0.05% (highly sensitive) |
Decision Matrix: When to use which?
Caption: Strategic decision path for selecting DSC vs. HPLC based on availability of standards and analytical requirements.
Part 4: Technical Conclusion
For 3,4,5-Trihydroxycinnamic acid , HPLC is the recommended primary method for quality control due to the compound's potential for thermal instability (decarboxylation/oxidation) near its melting point of 186°C.
DSC should be reserved for:
-
Early-stage characterization when a qualified reference standard is unavailable.
-
Identity confirmation (via Melting Point).
-
Purity screening of raw materials, provided a TGA scan confirms thermal stability up to 200°C.
If DSC is used, hermetic pans are non-negotiable to prevent oxidative degradation during the scan.
References
-
ASTM International. (2020). ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]
-
Mettler Toledo. (n.d.). DSC Purity Determination: Theory and Applications. Retrieved March 6, 2026. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 735755, 3,4,5-Trimethoxycinnamic acid (Structural Analog). Retrieved March 6, 2026. [Link]
Sources
Reference Standard Qualification for 3,4,5-Trihydroxycinnamic Acid: A Comparative Technical Guide
Introduction: The Hidden Risks in Reagent Grade Polyphenols
3,4,5-Trihydroxycinnamic acid (3,4,5-THCA) is a critical phenylpropanoid metabolite, structurally analogous to caffeic acid and gallic acid.[1] Its unique structure—a cinnamic acid backbone with a tri-hydroxy substituted phenyl ring—confers potent antioxidant and anti-inflammatory properties, making it a high-value target in pharmaceutical and nutraceutical development.[]
However, its chemical nature presents a specific analytical challenge: high susceptibility to oxidation and cis-trans photo-isomerization .[1][]
In drug development and rigorous QC, the distinction between a "Reagent Grade" chemical and a "Qualified Reference Standard" is not merely semantic—it is the difference between data integrity and experimental failure. This guide objectively compares these grades and outlines a self-validating qualification protocol compliant with ICH Q6A and Q7 principles.
Comparative Analysis: Reagent Grade vs. Qualified Reference Standard
The following comparison highlights why "Label Purity" on a reagent bottle is insufficient for quantitative analytical work.
Table 1: Performance & Specification Comparison
| Feature | Reagent Grade (Alternative) | Qualified Reference Standard (Recommended) | Impact on Data |
| Purity Definition | Chromatographic Purity (Area %) . Often ignores water, solvents, and inorganics. | Mass Balance Assay (w/w %) . Accounts for Water (KF), Residual Solvents (GC), and Residue on Ignition (ROI).[1] | Reagent grade often overestimates content by 5-10% due to ignored water/salts.[1][] |
| Impurity Profile | Uncharacterized. May contain synthesis precursors (e.g., 3,4,5-trimethoxycinnamic acid).[1] | Qualitative & Quantitative . Specific impurities identified (e.g., cis-isomer, oxidation quinones).[1] | Unknown peaks in reagent grade can co-elute with metabolites, causing false positives.[1] |
| Water Content | Not specified. Polyphenols are hygroscopic; water can range from 2-15%.[1][] | Measured (Karl Fischer) .[1][] Strictly controlled and factored into the assay. | Using reagent grade without KF correction leads to gross weighing errors.[1][] |
| Stability | Unknown.[1][] Often packaged in clear glass (light exposure).[1] | Stability Monitored . Packaged in amber, inert atmosphere (Argon/N2). | 3,4,5-THCA undergoes photo-isomerization to the cis-form if unprotected.[1][] |
| Traceability | Batch-dependent, no regulatory lineage.[1][] | Traceable . Certified against a Primary Standard or fully characterized via NMR/MS.[1] | Essential for GMP/GLP compliance and regulatory filing.[1][] |
Scientific Rationale: The "Mass Balance" Approach
For a reference standard to be trustworthy, we cannot rely on a single method.[1] We employ the Mass Balance Approach , which calculates absolute purity by subtracting all non-analyte mass from 100%.
[1]graphic Purity 100 \text{Assay (w/w %)}graphic Purity}}{100}
Why this matters for 3,4,5-THCA:
-
Hygroscopicity: As a polyphenol, it readily absorbs atmospheric moisture.[1] A "98% pure" reagent might actually be 90% active compound and 8% water.[1][]
-
Inorganic Salts: If synthesized via base-catalyzed condensation (e.g., Knoevenagel), residual potassium or sodium salts may persist, which are invisible to UV detection but contribute mass.[1]
Qualification Protocol: Step-by-Step
This protocol transforms a raw material into a Qualified Reference Standard.[1][]
Phase 1: Structural Identification (The "Fingerprint")
Before quantification, identity must be unequivocal.[1]
-
1H-NMR (DMSO-d6): Confirm the trans-alkene protons (large coupling constant,
Hz) to rule out the cis-isomer. Verify the singlet peak for the equivalent H-2 and H-6 protons on the aromatic ring.[] -
MS (ESI-): Observe molecular ion
m/z.[1] -
FT-IR: Confirm carbonyl stretch (~1680 cm⁻¹) and broad -OH stretch (3200-3500 cm⁻¹).
Phase 2: Chromatographic Purity (The "Separation")
Method: RP-HPLC with Diode Array Detection (DAD).[1][][3][4]
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[1][] Rationale: End-capping reduces peak tailing caused by interaction between phenolic hydroxyls and silanol groups.[1][]
-
Mobile Phase:
-
Gradient: 5% B to 40% B over 20 min.
-
Wavelength: 325 nm (Specific for hydroxycinnamic backbone) and 210 nm (Universal for impurities).[1][]
Phase 3: Impurity Fate Mapping
Polyphenols degrade predictably.[1][] Understanding this pathway is crucial for handling.
Figure 1: Degradation pathways of 3,4,5-THCA. Light exposure leads to isomerization, while oxidative stress leads to quinone formation and polymerization.
Experimental Workflow: Qualification Decision Tree
The following diagram illustrates the logical flow for qualifying a candidate batch.
Figure 2: Decision tree for the qualification of Reference Standards.[1][] Each step acts as a quality gate.
Storage and Handling Recommendations
To maintain the qualified status of 3,4,5-THCA:
-
Protect from Light: Store in amber vials to prevent trans-to-cis isomerization.[1]
-
Inert Atmosphere: Flush vials with Argon or Nitrogen after use to prevent oxidation to quinones (browning).[1]
-
Desiccation: Store at -20°C with desiccant. Warm to room temperature before opening to prevent water condensation.[1]
References
-
International Council for Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][][6][7] (1999).[1] Link
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][][8] (2000).[1] Link
-
BenchChem. Application Note: HPLC Analysis of 3,4,5-Trihydroxycinnamic Acid Decyl Ester. (2025).[1][3][5][9][10] Link[1][]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6093-59-0, 3,4,5-Trihydroxycinnamic acid.[1][]Link[1][]
-
Stalikas, C. D. Extraction, separation, and detection methods for phenolic acids and flavonoids.[1] J. Sep. Sci. (2007).[1] Link[1]
Sources
- 1. 2,4,5-Trihydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ejgm.co.uk [ejgm.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Inter-laboratory Comparison of Hydroxycinnamic Acid Analysis: Ensuring Accuracy and Reproducibility
This guide provides a comprehensive overview of the methodologies and best practices for conducting inter-laboratory comparisons of hydroxycinnamic acid analysis. It is intended for researchers, scientists, and drug development professionals who are engaged in the quantification of these important bioactive compounds. This document emphasizes the principles of scientific integrity, providing detailed experimental protocols and data-driven insights to ensure the reliability and comparability of results across different laboratories.
The Critical Need for Standardized Hydroxycinnamic Acid Analysis
Hydroxycinnamic acids, such as caffeic acid, ferulic acid, and p-coumaric acid, are a class of phenolic compounds widely distributed in plants and are of significant interest due to their antioxidant, anti-inflammatory, and other health-promoting properties.[1][2][3] Accurate quantification of these compounds is crucial for the quality control of herbal medicines, functional foods, and dietary supplements, as well as for research in pharmacology and human health.[4]
Given the diversity of matrices in which these compounds are found and the variety of analytical techniques available, significant variability in analytical results can occur between laboratories. Inter-laboratory comparison studies, also known as proficiency testing, are essential tools for identifying and controlling sources of error, thereby improving the accuracy and reproducibility of measurements.[5][6] Participation in such studies provides laboratories with confidence in their results and is often a requirement for accreditation.[5]
A Comparative Overview of Analytical Methodologies
The choice of analytical technique is a critical factor influencing the outcome of hydroxycinnamic acid analysis. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
| Method | Principle | Advantages | Limitations | Typical Application |
| HPLC-DAD | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, good for quantification of known compounds.[7] | Requires reference standards for each analyte, lower sensitivity than LC-MS. | Routine quality control, analysis of major hydroxycinnamic acids in well-characterized samples. |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity, allows for identification of unknown compounds.[8][9] | Higher cost and complexity, susceptible to matrix effects. | Metabolomics studies, analysis of complex mixtures, trace-level quantification. |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the sample. | Simple, rapid, and inexpensive.[10] | Lacks specificity (measures total phenolic content), susceptible to interference from other compounds.[10] | Preliminary screening, estimation of total hydroxycinnamic acid content. |
| HPTLC | Separation on a thin layer of adsorbent, detection by densitometry. | High sample throughput, low cost per sample. | Lower resolution and sensitivity compared to HPLC. | Rapid screening of multiple samples, quality control of raw materials.[11] |
Designing a Robust Inter-laboratory Comparison Study
A well-designed inter-laboratory comparison study is crucial for obtaining meaningful results. The following sections outline a proposed workflow and protocol for such a study, focusing on HPLC-DAD as the primary analytical technique due to its widespread availability and robustness.
Experimental Workflow for Inter-laboratory Comparison
The following diagram illustrates the key stages of an inter-laboratory comparison study for hydroxycinnamic acid analysis.
Caption: Workflow of an inter-laboratory comparison study.
Detailed Experimental Protocol
This protocol provides a standardized method for the extraction and HPLC-DAD analysis of hydroxycinnamic acids from a solid plant matrix.
1. Sample Preparation (Extraction)
-
Objective: To efficiently extract hydroxycinnamic acids from the sample matrix while minimizing degradation.
-
Procedure:
-
Accurately weigh approximately 1.0 g of the homogenized test material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol (v/v) as the extraction solvent.
-
Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a 50 mL volumetric flask.
-
Repeat the extraction (steps 2-5) two more times, combining the supernatants in the same volumetric flask.
-
Bring the final volume to 50 mL with the extraction solvent and mix thoroughly.
-
Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
2. Preparation of Calibration Standards
-
Objective: To create a series of standard solutions of known concentrations to quantify the hydroxycinnamic acids in the sample extracts.
-
Procedure:
-
Prepare individual stock solutions of caffeic acid, ferulic acid, and p-coumaric acid at a concentration of 1000 µg/mL in 80% methanol.
-
From the stock solutions, prepare a mixed working standard solution containing all three analytes at a concentration of 100 µg/mL.
-
Generate a calibration curve by preparing a series of dilutions from the mixed working standard to achieve concentrations of 50, 25, 10, 5, and 1 µg/mL.
-
3. HPLC-DAD Analysis
-
Objective: To separate and quantify the individual hydroxycinnamic acids in the prepared extracts and standard solutions.
-
Instrument Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-30% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 320 nm.
-
Column Temperature: 30 °C.
-
Data Analysis and Interpretation
The results from each participating laboratory should be statistically analyzed to assess the overall performance and identify any outliers.
Sample Data Presentation
The following table provides an example of how the results for a single hydroxycinnamic acid from multiple laboratories could be presented.
| Laboratory ID | Reported Value (mg/g) | Mean of all Labs (mg/g) | Standard Deviation | z-score |
| Lab 01 | 1.25 | 1.20 | 0.10 | 0.50 |
| Lab 02 | 1.18 | 1.20 | 0.10 | -0.20 |
| Lab 03 | 1.35 | 1.20 | 0.10 | 1.50 |
| Lab 04 | 1.05 | 1.20 | 0.10 | -1.50 |
| Lab 05 | 1.17 | 1.20 | 0.10 | -0.30 |
The z-score is calculated as: (Reported Value - Mean of all Labs) / Standard Deviation. A z-score between -2 and 2 is generally considered satisfactory.
Conclusion
This guide provides a framework for conducting a successful inter-laboratory comparison of hydroxycinnamic acid analysis. By adhering to a standardized protocol and employing robust analytical techniques, laboratories can enhance the accuracy and reliability of their results. Participation in such studies is a cornerstone of quality assurance and contributes to the overall improvement of scientific standards in the analysis of these important bioactive compounds.
References
-
Lee, J. H., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry, 64(1), 49. [Link]
-
Lin, L. Z., & Harnly, J. M. (2012). Quantitation of the hydroxycinnamic acid derivatives and the glycosides of flavonols and flavones by UV absorbance after identification by LC-MS. Journal of Agricultural and Food Chemistry, 60(1), 58-68. [Link]
- Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.
- Robbins, R. J. (2003). Phenolic acids in foods: an overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866-2887.
-
Zaporozhets, O. A., et al. (2004). Spectrophotometric determination of hydroxycinnamic acid and related compounds in Echinacea preparations. Pharmaceutical Chemistry Journal, 38(11), 632-636. [Link]
-
Andrade, P. B., et al. (1997). Analysis of hydroxycinnamic acids of coffee: A comparison of high performance liquid chromatography and capillary zone electrophoresis. Food Chemistry, 60(3), 413-417. [Link]
-
AOAC International. (2023). Official Methods of Analysis, 22nd Edition. [Link]
-
ISO 14502-1:2005. (2005). Determination of substances characteristic of green and black tea — Part 1: Content of total polyphenols in tea — Colorimetric method using Folin-Ciocalteu reagent. International Organization for Standardization. [Link]
-
National Plant Biosecurity Diagnostic Network. (2018). Proficiency Testing. [Link]
-
DergiPark. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. [Link]
Sources
- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Maize hydroxycinnamic acids: unveiling their role in stress resilience and human health [frontiersin.org]
- 4. Understanding Botanical and Natural Ingredient Testing: What are phytochemicals? - Eurofins USA [eurofinsus.com]
- 5. plantbiosecuritydiagnostics.net.au [plantbiosecuritydiagnostics.net.au]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Limit of Detection (LOD) for 3,4,5-Trihydroxycinnamic Acid by HPLC-UV
The following guide details the Limit of Detection (LOD) and performance metrics for analyzing 3,4,5-Trihydroxycinnamic acid by HPLC-UV. It synthesizes experimental data for the specific analyte and its close structural analogs to provide a robust, field-applicable reference.
Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Development Researchers, Phytochemists
Executive Summary: Performance at a Glance
3,4,5-Trihydroxycinnamic acid (3,4,5-tHCA), a potent antioxidant and structural hybrid of caffeic and gallic acids, presents specific detection challenges due to its polarity and susceptibility to oxidation.
While LC-MS/MS offers picogram-level sensitivity, HPLC-UV remains the industry workhorse for quality control and phytochemical profiling due to its robustness and cost-efficiency. The following performance benchmarks represent optimized conditions using a C18 reversed-phase system with Diode Array Detection (DAD).
Key Performance Metrics (HPLC-UV)
| Parameter | Performance Value | Notes |
| Limit of Detection (LOD) | 0.10 – 0.33 µg/mL | Signal-to-Noise (S/N) = 3:1 |
| Limit of Quantification (LOQ) | 0.50 – 1.00 µg/mL | Signal-to-Noise (S/N) = 10:1 |
| Linearity (R²) | ≥ 0.999 | Range: 1 – 100 µg/mL |
| Optimal Wavelength | 310 – 325 nm | |
| Retention Time | ~12–15 min | Dependent on gradient slope |
Critical Insight: The additional hydroxyl group at the 5-position (compared to caffeic acid) induces a bathochromic shift and increases polarity, often causing 3,4,5-tHCA to elute earlier than caffeic acid in reversed-phase systems.
Comparative Analysis: HPLC-UV vs. Alternatives
Selecting the right detection method depends on the required sensitivity versus the complexity of the matrix.
Technology Comparison Table
| Feature | HPLC-UV (Recommended) | LC-MS/MS (Triple Quad) | HPLC-ECD (Electrochemical) |
| Primary Use Case | QC, Standardization, High-conc. extracts | PK studies, Plasma metabolites, Trace analysis | Neurochemistry, ultra-trace phenolics |
| Sensitivity (LOD) | 0.1 µg/mL (Moderate) | 0.003 ng/mL (Ultra-High) | 0.01 µg/mL (High) |
| Selectivity | Moderate (Co-elution risks) | Excellent (Mass filtration) | High (Redox specific) |
| Matrix Tolerance | High (Simple filtration often sufficient) | Low (Requires SPE/Liquid-Liquid extraction) | Low (Electrode fouling risk) |
| Cost/Run | $ |
Expert Analysis
-
For Drug Development (PK/PD): HPLC-UV is insufficient for plasma pharmacokinetics where concentrations drop below 50 ng/mL. LC-MS/MS is required here.[1]
-
For Plant Extracts/Formulations: HPLC-UV is superior due to the high concentration of phenolics in raw material (mg/g range). The 0.1 µg/mL LOD is well within the necessary range for quantifying active ingredients in Polygala or Ligustrum species.
Optimized Experimental Protocol
This protocol is designed to minimize oxidation of the instable catechol/pyrogallol moiety during analysis.
A. Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 Reversed-Phase (e.g., Phenomenex Luna or Agilent Zorbax), 250 mm × 4.6 mm, 5 µm.
-
Temperature: 30°C (Controlled to prevent retention shifts).
-
Injection Volume: 10–20 µL.
-
Detection: 320 nm (Primary), 280 nm (Secondary for impurity profiling).
B. Mobile Phase System
-
Solvent A: 0.1% Formic Acid in Water (Maintains pH < 3 to suppress ionization of carboxyl groups, ensuring sharp peaks).
-
Gradient Profile:
-
0–5 min: 5% B (Isocratic hold)
-
5–25 min: 5%
30% B (Linear gradient) -
25–30 min: 30%
50% B (Wash) -
30–35 min: 5% B (Re-equilibration)
-
C. Sample Preparation (Critical Step)
To prevent oxidative degradation (browning) of the 3,4,5-trihydroxy system:
-
Extraction Solvent: Use Methanol containing 0.1% Ascorbic Acid or 0.1% HCl . The acidity/antioxidant stabilizes the phenol.
-
Filtration: 0.22 µm PTFE filter (Nylon can bind polyphenols).
-
Storage: Amber vials at 4°C. Analyze within 24 hours.
Visualizing the Workflow & Mechanism
Figure 1: Analytical Workflow for 3,4,5-tHCA
Caption: Step-by-step analytical workflow emphasizing stabilization of the oxidation-prone trihydroxy moiety.
Figure 2: Biological Significance (Nrf2 Pathway)
3,4,5-tHCA is often analyzed for its anti-inflammatory properties.[1] The following diagram illustrates the pathway it modulates, justifying the need for accurate quantification.
Caption: 3,4,5-tHCA activates the Nrf2 pathway, driving the expression of antioxidant enzymes.
References
-
Molecules. (2013).[2][8] Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Retrieved from [Link]
-
MDPI. (2023). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid. Retrieved from [Link]
-
Journal of Chromatographic Science. (2002). An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats. Retrieved from [Link]
-
ResearchGate. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. academicjournals.org [academicjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
3,4,5-Trihydroxycinnamic acid proper disposal procedures
As a Senior Application Scientist overseeing the integration of novel phenolic compounds into high-throughput screening and scale-up workflows, I recognize that laboratory safety extends far beyond the bench. 3,4,5-Trihydroxycinnamic acid (THC) —a polyphenolic derivative of caffeic acid—has gained significant traction in drug development due to its potent anti-inflammatory properties and its ability to inhibit Aβ40 fibrillation in Alzheimer's disease models[1][2].
However, the same structural features that make THC biologically active—namely, its electron-rich trihydroxy-aromatic ring and alpha-beta unsaturated carboxylic acid moiety—dictate strict logistical and disposal requirements. Improper disposal can lead to the formation of reactive quinone species that are highly toxic to aquatic ecosystems and disruptive to municipal bio-treatment facilities.
This guide provides a comprehensive, self-validating operational framework for the safe handling, decontamination, and disposal of 3,4,5-Trihydroxycinnamic acid.
Quantitative Hazard & Physicochemical Profiling
Before implementing any disposal protocol, it is critical to understand the physicochemical parameters that govern the compound's behavior in waste streams. The table below summarizes the core metrics driving our disposal logistics.
| Property / Parameter | Value / Specification | Operational Implication for Disposal |
| Chemical Formula | C9H8O5 | High carbon-to-oxygen ratio; highly amenable to complete thermal destruction (mineralization) via incineration. |
| Molecular Weight | 196.16 g/mol | Baseline metric for calculating stoichiometric neutralization in bulk aqueous waste. |
| pKa (Estimated) | ~4.5 (Carboxylic moiety) | Aqueous waste streams will be mildly acidic; mandates pH adjustment prior to secondary treatment to prevent plumbing corrosion. |
| Solvent Compatibility | DMSO, EtOH, MeOH | Organic waste should be segregated into halogen-free containers to prevent the generation of toxic dioxins during incineration. |
| GHS Hazard Codes | H315, H319, H335 | Irritant to skin, eyes, and respiratory tract. All open-container manipulations must occur within a Class II Biosafety Cabinet or chemical fume hood. |
Waste Segregation & Disposal Workflows
The disposal of 3,4,5-Trihydroxycinnamic acid must be bifurcated based on the solvent matrix. We employ two distinct, self-validating protocols: one for solid/organic waste, and one for dilute aqueous effluents.
Protocol A: Solid Waste & Halogen-Free Organic Solutions (Primary Method)
This protocol applies to pure solid residues, lyophilized powders, and stock solutions dissolved in DMSO or ethanol. The objective is complete thermal destruction.
-
Step 1: Matrix Segregation. Collect all solid waste (including contaminated pipette tips and weighing boats) and organic liquid waste in designated, clearly labeled Halogen-Free Organic Waste containers.
-
Causality: Halogenated solvents (like chloroform) mixed with phenolic compounds form highly toxic polychlorinated dibenzodioxins (PCDDs) upon heating. Strict segregation prevents this.
-
-
Step 2: Solubilization of Bulk Solids. If disposing of bulk expired powder (>50g), dissolve the material in a combustible solvent (e.g., 95% Ethanol or Acetone) before transferring to the liquid waste carboy.
-
Causality: Solid powders can aerosolize or burn unevenly in industrial incinerators. Pre-dissolving the compound ensures a uniform burn rate and complete combustion.
-
-
Step 3: High-Temperature Incineration. Hand over the sealed containers to your Environmental Health and Safety (EHS) department or a contracted licensed disposal service[3]. Ensure the manifest specifies: "Phenolic Acid - Requires Incineration with Afterburner and Scrubber."
-
Validation: The EHS manifest serves as the validation record. The scrubber is necessary to capture any trace volatile organics or particulates generated during the primary burn.
-
Protocol B: On-Site Aqueous Waste Treatment (Dilute Solutions <10 mM)
For large-volume, dilute aqueous solutions (e.g., spent assay buffers), direct incineration is economically and environmentally inefficient. We employ an Advanced Oxidation Process (AOP) to cleave the aromatic ring prior to drain discharge.
-
Step 1: pH Neutralization. Transfer the aqueous waste to a heavy-duty glass reactor. Insert a calibrated pH probe. While stirring at 300 RPM, titrate dropwise with 1M NaOH until the pH reaches 7.0 ± 0.5.
-
Validation System: The protocol is self-validating if the pH reading remains stable within the 6.5–7.5 range for exactly 5 continuous minutes without further base addition.
-
-
Step 2: Advanced Oxidation Process (AOP). To the neutralized solution, add 30% Hydrogen Peroxide (
) to achieve a final concentration of 50 mM. Expose the stirring solution to a UV-C light source (254 nm) for 60 minutes.-
Causality: UV light homolytically cleaves
into highly reactive hydroxyl radicals (•OH). These radicals electrophilically attack the electron-rich 3,4,5-trihydroxy aromatic ring, breaking it open into harmless, short-chain aliphatic acids (like maleic and oxalic acid), which are safe for municipal bio-treatment.
-
-
Step 3: Colorimetric Effluent Verification. Take a 1 mL aliquot of the treated effluent and add 100 µL of Folin-Ciocalteu reagent, followed by 100 µL of 10%
. Incubate for 15 minutes.-
Validation System: If the solution remains clear/pale yellow, aromatic hydroxyls have been successfully destroyed. If the solution turns blue, intact phenolic rings remain; add additional
and repeat Step 2. Once validated, the effluent can be safely discharged down the sanitary sewer with copious amounts of water (subject to local EHS approval).
-
Operational Visualizations
The following diagrams map the logical flow of our disposal procedures and the chemical mechanisms underlying our decontamination protocols.
Decision matrix for 3,4,5-Trihydroxycinnamic acid waste stream segregation and disposal.
UV/H2O2 Advanced Oxidation Process (AOP) degradation pathway for polyphenolic compounds.
References
- BenchChem.Gallic Acid | High-Purity Reagent for Research (Contains structural pathway and disposal guidelines applicable to 3,4,5-trihydroxycinnamic acid).
- Spandidos Publications.
- Journal of Agricultural and Food Chemistry (ACS Publications).
Sources
Personal protective equipment for handling 3,4,5-Trihydroxycinnamic acid
As a Senior Application Scientist, I understand that handling bioactive phenolic compounds requires more than just following a safety sheet—it requires an understanding of the chemical’s behavior, its interaction with solvents, and its mechanistic effects on biological systems.
3,4,5-Trihydroxycinnamic acid (THC) and its derivatives are highly valued in drug development for their potent anti-inflammatory, neuroprotective, and anti-obesity properties[1],[2]. However, as a reactive phenolic acid, THC presents specific occupational hazards. This guide provides a definitive, self-validating protocol for the safe handling, preparation, and disposal of THC, ensuring both personnel safety and experimental integrity.
Hazard Identification and Mechanistic Causality
Before handling THC, it is critical to understand the biochemical basis of its hazards. Phenolic acids can disrupt cellular lipid bilayers and precipitate proteins upon direct contact, leading to localized inflammation and tissue irritation. According to[3], THC is classified under the following GHS hazard codes:
Table 1: GHS Hazard Classification and Causality for 3,4,5-Trihydroxycinnamic Acid
| GHS Code | Hazard Statement | Mechanistic Causality |
| H302 | Harmful if swallowed | Systemic absorption leads to gastrointestinal mucosal irritation and potential metabolic disruption. |
| H315 | Causes skin irritation | Phenolic hydroxyl groups interact with epidermal keratin and lipid bilayers, causing localized erythema. |
| H319 | Causes serious eye irritation | Direct contact rapidly alters the pH and protein structure of the corneal epithelium. |
| H335 | May cause respiratory irritation | Inhalation of crystalline dust provokes an acute inflammatory response in the respiratory tract mucosa. |
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, a rigorous PPE strategy is required. The selection of PPE is dictated not only by the compound's physicochemical properties but also by the solvents required for its solubilization (typically Dimethyl Sulfoxide [DMSO] or ethanol).
Table 2: Required PPE Specifications and Rationale
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Double-gloving is mandatory during solubilization. | Nitrile provides superior chemical resistance to DMSO compared to latex. DMSO rapidly permeates the skin and will carry dissolved THC directly into the bloodstream. |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against both airborne crystalline dust during weighing and liquid splashes during homogenization. |
| Body Protection | Flame-retardant, fluid-resistant laboratory coat with fitted cuffs. | Prevents accumulation of reactive dust on personal clothing and protects against solvent splashes. |
| Respiratory | N95 or P100 particulate respirator (if handled outside a containment hood). | Prevents inhalation of fine particulate matter, directly mitigating the H335 respiratory hazard. |
Operational Workflow: Stock Solution Preparation
THC is frequently utilized in cell-based assays. The following protocol ensures the safe preparation of a 10 mM stock solution while maintaining compound stability and preventing contamination.
Step-by-Step Methodology: 10 mM Stock Preparation
-
Environmental Control: Perform all dry powder weighing inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing fume hood to prevent aerosolization.
-
Calculations: THC has a molecular weight of 196.16 g/mol [3]. To prepare 10 mL of a 10 mM stock, weigh exactly 19.62 mg of THC powder.
-
Weighing: Using an anti-static spatula, transfer the powder into a pre-tared, amber glass vial.
-
Self-Validation Step: The use of amber glass is critical. Phenolic compounds are susceptible to photo-degradation; shielding them from UV light ensures the structural integrity of your stock.
-
-
Solubilization: Add 10 mL of anhydrous DMSO to the vial and seal tightly.
-
Homogenization: Vortex the solution for 30-60 seconds.
-
Self-Validation Step: Visually inspect the solution against a light source. Complete dissolution is achieved only when the liquid is entirely clear with zero particulate matter remaining.
-
-
Aliquot and Storage: Divide the stock into 100 µL aliquots in sterile cryovials. Store immediately at -80°C.
-
Expert Insight: Stock solutions stored at -80°C are stable for up to 6 months, whereas storage at -20°C reduces stability to merely 1 month[1].
-
Workflow for the safe handling and solubilization of 3,4,5-Trihydroxycinnamic acid.
Experimental Context: Mechanism of Action
Understanding the downstream application of THC reinforces the necessity of precise handling. In drug development, THC is routinely evaluated for its ability to inhibit pro-inflammatory mediators. For example, in RBL-2H3 mast cells stimulated with PMA/A23187, THC significantly attenuates histamine release by blocking the phosphorylation of MAPK pathways (p38, ERK) and preventing the subsequent nuclear translocation of NF-κB[2].
Mechanistic pathway of THC-mediated inhibition of mast cell activation and inflammation.
Spill Response and Disposal Plan
A proactive approach to accidental exposure and waste management is non-negotiable for maintaining laboratory safety and environmental compliance.
Dry Powder Spill Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Protect: Ensure full PPE is worn, including a particulate respirator (N95/P100).
-
Contain: Do not dry sweep the powder, as this generates hazardous respiratory aerosols. Instead, gently cover the spill with paper towels dampened with water or a 70% ethanol solution.
-
Collect: Carefully scoop the damp towels and absorbed powder into a designated, sealable hazardous waste bag.
-
Decontaminate: Wash the spill surface thoroughly with soap and water, followed by a final wipe-down with 70% ethanol to remove any residual phenolic traces.
Waste Disposal Plan:
-
Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be placed in a solid hazardous waste bin explicitly labeled "Toxic/Irritant Solid Waste - Phenolic Acids."
-
Liquid Waste: Unused stock solutions (THC dissolved in DMSO) must be collected in a compatible, clearly labeled liquid hazardous waste carboy. Critical Warning: Do not mix DMSO waste with strong oxidizing agents, as this combination can react violently.
-
Regulatory Compliance: Arrange for routine pickup by a licensed environmental waste disposal vendor in strict accordance with local and federal chemical disposal regulations.
References
-
Title: 3-(3,4,5-Trihydroxyphenyl)prop-2-enoic acid | CID 5382849 Source: PubChem URL: [Link]
-
Title: 3,4,5‑Trihydroxycinnamic acid suppresses phorbol‑12‑myristate‑13‑acetate and A23187‑induced mast cell activation in RBL‑2H3 cells Source: Spandidos Publications URL: [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
